molecular formula C12H13NO2 B1609839 Methyl 2-(1-methyl-1H-indol-3-yl)acetate CAS No. 58665-00-2

Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Cat. No.: B1609839
CAS No.: 58665-00-2
M. Wt: 203.24 g/mol
InChI Key: JWLZLLFFFQKDHR-UHFFFAOYSA-N
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Description

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-methylindol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-13-8-9(7-12(14)15-2)10-5-3-4-6-11(10)13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLZLLFFFQKDHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455403
Record name Methyl 2-(1-methyl-1H-indol-3-yl)acetate
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58665-00-2
Record name Methyl 1-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58665-00-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(1-methyl-1H-indol-3-yl)acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a significant derivative of indole-3-acetic acid, holds a pivotal role in chemical and pharmaceutical research. Its structural similarity to the auxin class of plant hormones makes it a valuable standard in metabolic studies.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these syntheses, offering not just protocols but a comprehensive understanding of the chemical transformations involved.

Two principal and highly effective strategies for the synthesis of this compound will be discussed:

  • Direct N-methylation of Methyl 2-(1H-indol-3-yl)acetate: A straightforward approach involving the selective methylation of the indole nitrogen.

  • One-Pot Synthesis from Indole-3-acetic Acid: An efficient method that combines N-methylation and esterification in a single synthetic step.

Additionally, a plausible route via the Fischer Indole Synthesis will be outlined, showcasing a classic method for constructing the core indole scaffold.

Strategy 1: Direct N-methylation of Methyl 2-(1H-indol-3-yl)acetate

This strategy is predicated on the selective alkylation of the indole nitrogen of the readily available starting material, Methyl 2-(1H-indol-3-yl)acetate. The use of dimethyl carbonate (DMC) as a methylating agent is a green and effective choice, offering a safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[5][6][7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic substitution mechanism. The indole nitrogen, being weakly acidic, is deprotonated by a mild base, typically potassium carbonate, to form the corresponding indolide anion. This anion then acts as a nucleophile, attacking one of the methyl groups of dimethyl carbonate. The methoxycarbonate anion is a good leaving group, facilitating the formation of the N-methylated product.

Experimental Protocol

A detailed, step-by-step methodology for this synthesis is as follows:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-(1H-indol-3-yl)acetate (1 equivalent).

  • Addition of Reagents: Add anhydrous potassium carbonate (approximately 2 equivalents) and N,N-dimethylformamide (DMF) to create a slurry.

  • Addition of Methylating Agent: Introduce dimethyl carbonate (DMC, approximately 3 equivalents) to the reaction mixture.[7]

  • Reaction Conditions: Heat the mixture to reflux (around 130 °C) and monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).[5][6] The reaction is typically complete within 3.5 to 6 hours.[5][7]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Add water to the flask to dissolve the inorganic salts.

    • Extract the aqueous layer with a suitable organic solvent, such as tert-butyl methyl ether (TBME) or ethyl acetate.[5]

    • Wash the combined organic layers with water and brine to remove any remaining DMF and inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product in high purity.

Data Presentation
ParameterValueReference
Starting MaterialMethyl 2-(1H-indol-3-yl)acetate[8]
Methylating AgentDimethyl Carbonate (DMC)[5][6][7]
BasePotassium Carbonate (K₂CO₃)[5][6][7]
SolventN,N-dimethylformamide (DMF)[5][6][7]
Reaction Temperature~130 °C (Reflux)[5][6][7]
Typical Reaction Time3.5 - 6 hours[5][7]
Isolated Yield>90% (Reported for similar N-methylations)[5]
Visualizing the Workflow

N_methylation_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Methyl 2-(1H-indol-3-yl)acetate reagents DMC, K₂CO₃, DMF start->reagents Add reflux Reflux (~130°C, 3.5-6h) reagents->reflux Heat cool Cool to RT reflux->cool quench Add Water cool->quench extract Extract with TBME/EtOAc quench->extract wash Wash with Water & Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify product This compound purify->product

Caption: Workflow for the N-methylation of Methyl 2-(1H-indol-3-yl)acetate.

Strategy 2: One-Pot Synthesis from Indole-3-acetic Acid

This elegant approach combines the esterification of the carboxylic acid and the N-methylation of the indole ring in a single reaction vessel, significantly improving the process efficiency.[5][6][7] Dimethyl carbonate serves as a dual-purpose reagent, acting as both the methyl source for esterification and N-methylation.

Mechanistic Rationale

The reaction proceeds in a stepwise manner within the same pot. Initially, the carboxylic acid of indole-3-acetic acid is deprotonated by the base (potassium carbonate) to form the carboxylate salt. This carboxylate then attacks dimethyl carbonate to form the methyl ester, Methyl 2-(1H-indol-3-yl)acetate. Subsequently, the indole nitrogen is deprotonated and undergoes N-methylation as described in Strategy 1. The esterification of the carboxyl group is generally faster than the N-methylation under these conditions.[7]

Experimental Protocol
  • Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer, charge indole-3-acetic acid (1 equivalent).[6][9]

  • Addition of Reagents: Add powdered potassium carbonate (approximately 1.5-2 equivalents) and N,N-dimethylformamide (DMF).[6][9]

  • Addition of Methylating Agent: Add dimethyl carbonate (DMC, approximately 3 equivalents) to the stirred mixture.[6][9]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 130 °C) for about 6 hours.[6][9] Monitor the disappearance of the starting material and the formation of the intermediate (O-methylated product) and the final product by HPLC.[5][7]

  • Work-up and Isolation:

    • After completion of the reaction, cool the mixture to room temperature.

    • Partition the mixture between water and tert-butyl methyl ether (TBME).[6]

    • Separate the organic layer and wash it with water to remove DMF.[5]

    • Evaporate the volatiles under reduced pressure to obtain the crude product.[6]

  • Purification: The crude product, which may contain some of the O-methylated intermediate, can be purified by column chromatography over silica gel to yield pure this compound.[6] An analysis by HPLC can confirm the composition of the crude product.[5]

Data Presentation
ParameterValueReference
Starting MaterialIndole-3-acetic Acid[6][9]
ReagentDimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃)[6][9]
SolventN,N-dimethylformamide (DMF)[6][9]
Reaction Temperature~130 °C (Reflux)[6][9]
Reaction Time~6 hours[6][9]
Reported Crude Composition~89% N,O-dimethylated product, ~8% O-methylated product[5]
Visualizing the Synthetic Pathway

One_Pot_Synthesis IAA Indole-3-acetic Acid Reagents + DMC, K₂CO₃, DMF ~130°C Intermediate Methyl 2-(1H-indol-3-yl)acetate (O-methylated intermediate) IAA->Intermediate Esterification (faster) FinalProduct This compound Intermediate->FinalProduct N-methylation (slower)

Caption: One-pot synthesis of this compound.

Strategy 3: The Fischer Indole Synthesis Approach

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system from an arylhydrazine and an aldehyde or ketone under acidic conditions.[10][11] While not a direct synthesis of the target molecule from a pre-existing indole, it represents a fundamental approach to building such structures from simpler precursors.

Plausible Synthetic Route

A plausible Fischer indole synthesis route to this compound would involve the reaction of N-methylphenylhydrazine with a suitable keto-ester, such as methyl 4-oxobutanoate (methyl succinaldehydate).

Mechanistic Overview
  • Hydrazone Formation: N-methylphenylhydrazine reacts with the ketone functionality of methyl 4-oxobutanoate to form the corresponding N-methylphenylhydrazone.

  • Tautomerization and[6][6]-Sigmatropic Rearrangement: The hydrazone tautomerizes to its enamine form. A subsequent acid-catalyzed[6][6]-sigmatropic rearrangement occurs, leading to the formation of a di-imine intermediate.[11][12]

  • Cyclization and Aromatization: The di-imine undergoes cyclization and elimination of ammonia to form the aromatic indole ring, yielding the desired product.[11][12]

Visualizing the Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis Reactants N-methylphenylhydrazine + Methyl 4-oxobutanoate Hydrazone N-methylphenylhydrazone intermediate Reactants->Hydrazone Condensation Enamine Enamine tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine intermediate Rearrangement->Diimine Cyclization Cyclization & -NH₃ Diimine->Cyclization Product This compound Cyclization->Product

Sources

A Technical Guide to the Chemical Properties of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a derivative of indole-3-acetic acid (IAA), a pivotal phytohormone belonging to the auxin class that governs numerous aspects of plant growth and development[1]. The N-methylation of the indole ring and esterification of the carboxylic acid provide a chemically stable scaffold that is of significant interest in medicinal chemistry, drug discovery, and agrochemical research. The indole moiety itself is a privileged structure, forming the core of many natural products and synthetic molecules with profound biological activity[2][3][4].

This guide provides an in-depth examination of the core chemical properties of this compound. It details its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity. The content is structured to deliver not only factual data but also the underlying chemical principles and experimental causality, offering field-proven insights for professionals engaged in its use.

Physicochemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. These properties are critical for its handling, formulation, and integration into synthetic workflows.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 58665-00-2[5]
Molecular Formula C₁₂H₁₃NO₂Calculated
Molecular Weight 203.24 g/mol Calculated
Appearance White to Brown powder/lump[6]
Melting Point 34 °C[5]
Boiling Point 333.0 ± 17.0 °C (Predicted)[5]
Density 1.11 ± 0.1 g/cm³ (Predicted)[5]
Storage Sealed in dry, Room Temperature[5]

Synthesis and Mechanistic Considerations

The most direct and common synthesis of this compound involves the N-methylation of its precursor, Methyl 2-(1H-indol-3-yl)acetate. This reaction leverages the inherent acidity of the indole N-H proton.

Synthetic Pathway: N-Methylation

The synthesis proceeds via deprotonation of the indole nitrogen using a strong, non-nucleophilic base, followed by an Sₙ2 reaction with a methylating agent.

  • Causality of Reagent Choice :

    • Base (Sodium Hydride, NaH) : The pKa of the indole N-H is approximately 17 in DMSO, making it sufficiently acidic to be deprotonated by a strong base like sodium hydride. NaH is advantageous as its byproduct, H₂ gas, is easily removed from the reaction, driving the equilibrium forward.

    • Methylating Agent (Iodomethane, CH₃I) : Iodomethane is a highly effective electrophile for Sₙ2 reactions. Iodine is an excellent leaving group, facilitating a rapid and efficient methylation of the newly formed indolide anion.

    • Solvent (N,N-Dimethylformamide, DMF) : A polar aprotic solvent like DMF is ideal. It readily dissolves the indole substrate and the intermediate sodium salt, while also effectively solvating the sodium cation, thereby increasing the nucleophilicity of the indolide anion.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the N-methylation of indole derivatives[5].

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.4 eq)

  • Iodomethane (CH₃I) (1.4-1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 6N Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolve Methyl 2-(1H-indol-3-yl)acetate (e.g., 200 mg, 1.1 mmol) in anhydrous DMF (3 mL) under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Carefully add sodium hydride (60 mg, 1.5 mmol) portion-wise to the solution at room temperature. Stir until hydrogen evolution ceases, indicating the formation of the sodium indolide salt.[5]

  • Add iodomethane (223 mg, 1.58 mmol) dropwise to the reaction mixture.[5]

  • Stir the reaction at room temperature for 6 hours, monitoring its progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, cautiously quench the reaction by acidifying the solution to a pH of 3-4 with 6N HCl.[5]

  • Dilute the mixture with water (5 mL) and perform an extraction with ethyl acetate (3 x 5 mL).[5]

  • Combine the organic layers, wash twice with saturated brine, and dry over anhydrous sodium sulfate.[5]

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Mechanistic Workflow Diagram

The diagram below illustrates the two-step mechanism: deprotonation followed by nucleophilic substitution.

N-Methylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Methylation Indole Methyl 2-(1H-indol-3-yl)acetate Indolide Sodium Indolide Anion Indole->Indolide + NaH NaH NaH H2 H₂ (gas) Indolide->H2 - H₂ Indolide_ref Sodium Indolide Anion CH3I CH₃I Product This compound NaI NaI Product->NaI - NaI Indolide_ref->Product + CH₃I

Caption: Mechanism of N-methylation of the indole precursor.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While a dedicated spectrum for this specific compound is not publicly available, a reliable characterization can be predicted based on the known spectral properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure. The expected chemical shifts in a standard solvent like CDCl₃ are detailed below.

Proton (¹H) AssignmentPredicted δ (ppm)MultiplicityIntegrationCarbon (¹³C) AssignmentPredicted δ (ppm)
Indole H4-H77.10 - 7.65m4HC=O~172.0
Indole H2~7.05s1HIndole C7a~137.0
N-CH₃~3.75s3HIndole C3a~128.5
CH₂~3.70s2HIndole C4-C7119.0 - 122.0
O-CH₃~3.68s3HIndole C2~126.0
Indole C3~108.0
O-CH₃~52.0
N-CH₃~32.8
CH₂~31.2
Infrared (IR) Spectroscopy

IR spectroscopy identifies the key functional groups present in the molecule.

  • ~1735 cm⁻¹ (strong, sharp) : C=O stretch of the saturated ester.

  • ~3100-3000 cm⁻¹ (medium) : Aromatic C-H stretch.

  • ~2950-2850 cm⁻¹ (medium) : Aliphatic C-H stretch (from CH₃ and CH₂ groups).

  • ~1600, 1470 cm⁻¹ (medium) : C=C stretches within the aromatic indole ring.

  • ~1200-1100 cm⁻¹ (strong) : C-O stretch of the ester.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺) : Expected at m/z = 203, corresponding to the molecular formula C₁₂H₁₃NO₂.

  • Major Fragment : A prominent peak is expected at m/z = 144. This corresponds to the [M - 59]⁺ fragment, resulting from the characteristic loss of the methoxycarbonyl radical (•COOCH₃), forming a stable N-methyl skatyl cation.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by its two primary functional components: the electron-rich indole nucleus and the versatile ester group.

Reactivity of the Indole Nucleus

With the nitrogen atom methylated, the indole ring remains an electron-rich aromatic system. It is susceptible to electrophilic aromatic substitution. While the C3 position is blocked, electrophilic attack can occur at the C2 position of the pyrrole ring or on the benzene portion of the bicyclic system, depending on the reaction conditions and the nature of the electrophile.

Transformations of the Ester Functional Group

The ester moiety is a gateway to other functional groups, making the molecule a valuable synthetic intermediate.

  • Hydrolysis : Under either acidic or basic (saponification) conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 1-methyl-1H-indole-3-acetic acid . This is a crucial transformation for creating derivatives or for biological assays where the free acid is required.

  • Reduction : Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), will reduce the ester to the primary alcohol, 2-(1-methyl-1H-indol-3-yl)ethanol . This alcohol can then be used in further synthetic elaborations, such as ether or ester formations, or conversions to halides.

Reactivity Pathway Diagram

Reactivity Pathways Start This compound Acid 1-methyl-1H-indole-3-acetic acid Start->Acid H₃O⁺ or OH⁻ (Hydrolysis) Alcohol 2-(1-methyl-1H-indol-3-yl)ethanol Start->Alcohol 1. LiAlH₄ 2. H₂O (Reduction)

Caption: Key transformations of the ester functional group.

Applications in Research and Development

The unique structure of this compound positions it as a valuable molecule in several scientific domains:

  • Medicinal Chemistry : As a stable and lipophilic indole scaffold, it serves as a starting material or key intermediate in the synthesis of more complex molecules targeting a range of receptors and enzymes. The indole core is central to many pharmaceuticals, including those with anti-cancer and anti-inflammatory properties[2][4].

  • Agrochemical Science : Given its structural similarity to the auxin IAA, this compound and its derivatives are investigated for their potential as synthetic plant growth regulators. The N-methylation prevents metabolic degradation via N-oxidation, potentially leading to compounds with altered activity or longevity in plant systems[1].

  • Chemical Biology : It can be used as a chemical probe to study the binding pockets of auxin receptors or other indole-binding proteins. Its stability compared to the free acid or N-H indole makes it a more robust tool for certain in vitro assays.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE) : Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling : Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage : Keep the container tightly sealed and store in a dry, cool place as recommended[5].

Conclusion

This compound is a well-defined chemical entity with a versatile profile. Its synthesis is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The compound's reactivity, centered on its electron-rich indole nucleus and modifiable ester group, makes it a valuable intermediate for creating diverse molecular architectures. For researchers in drug discovery and agricultural science, it offers a stable and synthetically accessible platform for the development of novel bioactive agents.

References

  • ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

  • Wikipedia. Ibogaine. [Link]

  • ChemSynthesis. methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. [Link]

  • SpringerLink. Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. [Link]

  • Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]

  • PubChem. Methyl indole-3-acetate | C11H11NO2 | CID 74706. [Link]

  • NIST WebBook. 1H-Indole-3-acetic acid, methyl ester. [Link]

  • NIH. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. [Link]

Sources

A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide, designed for researchers, scientists, and professionals in drug development, provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 2-(1-methyl-1H-indol-3-yl)acetate. It offers a detailed interpretation of the compound's carbon framework, supported by established spectroscopic principles and experimental best practices.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, providing unparalleled insight into the molecular structure of compounds.[1] Specifically, ¹³C NMR spectroscopy allows for the direct observation of the carbon backbone of a molecule, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment.[2] This sensitivity arises from factors such as hybridization, the inductive and resonance effects of neighboring substituents, and steric interactions.[1] For complex heterocyclic systems like indole derivatives, which are prevalent scaffolds in medicinal chemistry, ¹³C NMR is an indispensable tool for unambiguous structural verification and characterization.[3][4]

This guide focuses on this compound, a substituted indole with applications in chemical synthesis. A thorough understanding of its ¹³C NMR spectrum is critical for confirming its identity, assessing its purity, and serving as a reference for the characterization of related novel compounds.

Molecular Structure and Carbon Numbering

To facilitate a clear and unambiguous assignment of the ¹³C NMR signals, a standardized numbering system for the carbon atoms of this compound is essential. The structure and numbering are depicted in the diagram below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve Sample in CDCl₃ prep2 Filter into NMR Tube prep1->prep2 acq1 Lock and Shim prep2->acq1 acq2 Set Acquisition Parameters (zgpg30, SW ~240 ppm, NS >1024) acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform (LB=1-2 Hz) acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Calibrate Spectrum (CDCl₃ at 77.16 ppm) proc2->proc3

Figure 2. Standard workflow for ¹³C NMR data acquisition and processing.

  • Pulse Program: A standard proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments) is typically used. [5]* Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 100-120 ppm, is sufficient to encompass the expected range of carbon chemical shifts. [5]* Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a larger number of scans is required compared to ¹H NMR. [2]Typically, 1024 to 4096 scans are necessary to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a standard starting point. [5]For quantitative analysis, longer delays may be necessary to ensure full relaxation of all carbon nuclei. [6]* Receiver Gain (RG): The receiver gain should be optimized automatically by the instrument's software to maximize signal intensity without causing receiver overload.

Data Processing
  • Fourier Transform: Apply an exponential line broadening of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply an automatic baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ solvent signal to 77.16 ppm. [5]

Advanced NMR Techniques for Unambiguous Assignment

While the assignments in Table 1 are based on well-established principles, for novel or more complex indole derivatives, two-dimensional (2D) NMR experiments are invaluable for providing definitive structural proof.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons. [7]It is instrumental in distinguishing between quaternary carbons (which do not show a correlation) and protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are separated by two or three bonds. [7]HMBC is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons and for piecing together molecular fragments.

G cluster_1D 1D NMR cluster_2D 2D NMR c13 ¹³C NMR (Carbon Types) hsqc HSQC (¹J C-H Correlations) c13->hsqc hmbc HMBC (ⁿJ C-H Correlations) c13->hmbc h1 ¹H NMR (Proton Environments) h1->hsqc h1->hmbc structure Unambiguous Structure Elucidation hsqc->structure hmbc->structure

Figure 3. Logical relationship between 1D and 2D NMR experiments for structural elucidation.

Conclusion

The ¹³C NMR spectrum of this compound provides a distinct fingerprint of its carbon framework. This guide has detailed the assignment of each carbon signal, grounded in fundamental spectroscopic principles, and provided a robust experimental protocol for acquiring high-quality data. By leveraging this information and, when necessary, employing advanced 2D NMR techniques, researchers can confidently verify the structure of this compound and apply these principles to the characterization of a wide array of indole derivatives in their research and development endeavors.

References

  • BenchChem. (n.d.). Comparative Analysis of the 13C NMR Spectrum of Substituted Indoles.
  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395.
  • Gilday, J. P., & Jackson, A. H. (1986). ¹³C NMR spectra of substituted indoles. Magnetic Resonance in Chemistry, 24(9), 829-831.
  • ChemicalBook. (n.d.). This compound.
  • Erra-Balsells, R. (1988). ¹³C NMR studies of substituted 2,3‐diphenylindoles. Methyl and nitro derivatives. Journal of Heterocyclic Chemistry, 25(4), 1059-1062.
  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.
  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (n.d.). NMR STUDIES OF INDOLE.
  • BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives.
  • Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031246).
  • da Silva, G. D. F., et al. (2012). ¹H and ¹³C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(12), 14643-14665.
  • Wiley-VCH. (2007).
  • CEITEC. (n.d.). ¹³C NMR (carbon nuclear magnetic resonance).
  • Burns, M. J., & Zbieg, J. R. (2014). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters, 16(6), 1744-1747.
  • Smith, R. M., & Yan, J. (2016). ¹³C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series, 1227, 135-153.
  • ChemSynthesis. (n.d.). methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate.
  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl].
  • Felli, I. C., & Pierattelli, R. (2015). ¹³C Direct Detected NMR for Challenging Systems. Molecules, 20(7), 12536-12563.
  • TargetMol. (n.d.). Methyl 2-(1H-indol-3-yl)
  • Supporting Information for B(C₆F₅)
  • Sigma-Aldrich. (n.d.). Methyl indole acetate.
  • ResearchGate. (n.d.). ¹³C-nmr Chemical Shifts of 1, 2, and 3.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.

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An In-Depth Technical Guide to the Synthesis and Formation Mechanism of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanistic details for the formation of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary synthetic strategies: the direct functionalization of an indole precursor and the construction of the indole ring via the Fischer indole synthesis. Each method will be discussed in detail, emphasizing the underlying chemical principles, experimental considerations, and mechanistic intricacies.

Introduction: The Significance of the 1-Methyl-1H-indol-3-ylacetate Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The specific derivative, this compound, serves as a crucial building block for more complex molecules. The presence of the N-methyl group prevents the formation of intermolecular hydrogen bonds, which can significantly alter the pharmacokinetic properties of the final compound, such as solubility and membrane permeability. The methyl ester at the 3-position provides a versatile handle for further chemical transformations, including amidation and reduction. A thorough understanding of its synthesis is therefore paramount for the efficient development of novel therapeutics.

Synthetic Strategy I: Post-Modification of the Indole Core

A highly efficient and practical approach to the synthesis of this compound involves the sequential N-methylation and O-methylation (esterification) of the readily available starting material, indole-3-acetic acid. This method offers the advantage of utilizing a common and relatively inexpensive precursor.

One-Pot N-Methylation and Esterification using Dimethyl Carbonate

A particularly attractive method for the synthesis of the target molecule is a one-pot reaction using dimethyl carbonate (DMC) as an environmentally benign methylating agent.[1] Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic, whereas DMC offers a safer alternative with methanol and carbon dioxide as the only by-products.[2]

The reaction proceeds by heating indole-3-acetic acid with dimethyl carbonate in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This process facilitates both the N-methylation of the indole ring and the esterification of the carboxylic acid functionality in a single synthetic operation.

A detailed experimental procedure is as follows:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-acetic acid (1 equivalent), powdered potassium carbonate (0.5-1 equivalent), and N,N-dimethylformamide (DMF) to create a stirrable mixture.

  • Add dimethyl carbonate (DMC, 2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Starting MaterialReagentsSolventTemperatureReaction TimeYield
Indole-3-acetic acidDimethyl carbonate, Potassium carbonateDMF~130 °C4-6 hoursHigh
Mechanistic Insights into the One-Pot Reaction

The reaction proceeds through a stepwise mechanism, with the esterification of the carboxylic acid being generally faster than the N-methylation of the indole.

Step 1: O-Methylation (Esterification)

The potassium carbonate deprotonates the carboxylic acid of indole-3-acetic acid to form the corresponding carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic methyl group of dimethyl carbonate, leading to the formation of the methyl ester and a methoxycarbonate anion. The methoxycarbonate anion subsequently decomposes to methanol and carbon dioxide.

Step 2: N-Methylation

Following esterification, the potassium carbonate deprotonates the indole nitrogen, generating a nucleophilic indolide anion. This anion then attacks a second molecule of dimethyl carbonate to yield the N-methylated product.

G Mechanism of One-Pot N- and O-Methylation cluster_O_methylation O-Methylation (Esterification) cluster_N_methylation N-Methylation IAA Indole-3-acetic acid carboxylate Indole-3-carboxylate IAA->carboxylate K2CO3 ester Methyl Indole-3-acetate carboxylate->ester + DMC DMC1 Dimethyl Carbonate methoxycarbonate Methoxycarbonate ester->methoxycarbonate - CH3O- ester_N Methyl Indole-3-acetate indolide Indolide anion ester_N->indolide K2CO3 product This compound indolide->product + DMC DMC2 Dimethyl Carbonate G Fischer Indole Synthesis Workflow cluster_hydrazone_formation Hydrazone Formation cluster_cyclization Acid-Catalyzed Cyclization hydrazine N-Methylphenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone ketoester Methyl Levulinate ketoester->hydrazone hydrazone_c Hydrazone Intermediate product This compound hydrazone_c->product acid Acid Catalyst (e.g., H2SO4, PPA) acid->product Heat

Figure 2: Proposed workflow for the Fischer indole synthesis.

Detailed Mechanism of the Fischer Indole Synthesis

The mechanism of the Fischer indole synthesis is complex and involves several key steps:

  • Hydrazone Formation: N-methylphenylhydrazine reacts with methyl levulinate to form the corresponding hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • -[3][3]Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a-[3][3]sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.

  • Aromatization and Cyclization: The intermediate rearomatizes, and subsequent intramolecular cyclization occurs.

  • Elimination: Finally, a molecule of ammonia is eliminated to afford the aromatic indole ring.

The choice of acid catalyst is crucial and can include Brønsted acids like sulfuric acid and polyphosphoric acid (PPA), or Lewis acids. [3]The reaction typically requires elevated temperatures.

Comparison of Synthetic Routes

FeaturePost-Modification of Indole CoreFischer Indole Synthesis
Starting Materials Indole-3-acetic acid (readily available)N-methylphenylhydrazine, Methyl levulinate
Number of Steps Can be a one-pot reactionTypically two steps (hydrazone formation, cyclization)
Reaction Conditions Reflux in DMFOften requires strong acids and high temperatures
By-products Methanol, CO₂ (environmentally benign)Ammonia
Versatility Excellent for modifying existing indole structuresPowerful for constructing the indole core itself
Potential Issues Incomplete reaction, side reactions at other positionsRegioselectivity issues with unsymmetrical ketones

Conclusion

The synthesis of this compound can be effectively achieved through two primary strategies. The post-modification of indole-3-acetic acid, particularly the one-pot N- and O-methylation using dimethyl carbonate, stands out as a highly efficient, practical, and environmentally conscious method. [1]This approach is well-suited for large-scale synthesis due to its operational simplicity and the use of safer reagents.

The Fischer indole synthesis offers a classic and powerful alternative for constructing the indole framework from acyclic precursors. While potentially more demanding in terms of reaction conditions, it provides a versatile entry point to a wide range of substituted indoles. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, cost of starting materials, and the desired purity of the final product.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 607-610.
  • Tundo, P., Selva, M., & Bomben, A. (1998).
  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

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"starting materials for Methyl 2-(1-methyl-1H-indol-3-yl)acetate synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Introduction

This compound is a derivative of the phytohormone indole-3-acetic acid (IAA)[1][2]. The indole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic molecules with significant biological activity[3][4]. Consequently, the synthesis of specific indole derivatives like this compound is of considerable interest to researchers in drug discovery and development. This guide provides a detailed exploration of the primary synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical principles that govern the transformations.

Retrosynthetic Analysis: Devising the Synthetic Pathways

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The most intuitive approach involves the late-stage modification of a pre-existing indole-3-acetic acid core. A more convergent strategy involves the construction of the indole ring itself, incorporating the necessary substituents from acyclic precursors.

G cluster_0 Strategy 1: Post-Modification cluster_1 Strategy 2: Ring Construction TM Target Molecule: This compound S1_Intermediate 1-Methyl-1H-indol-3-yl)acetic acid TM->S1_Intermediate Esterification S2_Start1 N-Methylphenylhydrazine TM->S2_Start1 Fischer Indole Synthesis S2_Start2 Methyl Levulinate (or equivalent C4 keto-ester) TM->S2_Start2 Fischer Indole Synthesis S1_Start Indole-3-acetic acid (IAA) S1_Intermediate->S1_Start N-demethylation

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy 1: Post-Modification of the Indole-3-Acetic Acid (IAA) Scaffold

This strategy leverages the commercial availability of indole-3-acetic acid (IAA), a common plant hormone[1][2]. The synthesis involves two key transformations: N-methylation of the indole nitrogen and esterification of the carboxylic acid. These steps can be performed sequentially or, under certain conditions, concurrently in a one-pot reaction.

Core Concept: Sequential N-Alkylation and O-Esterification

The indole NH proton is weakly acidic, with a pKa of approximately 16-17. It can be deprotonated by a sufficiently strong base to form a nucleophilic anion, which can then be alkylated[5]. The carboxylic acid group can be esterified using standard methods.

Key Transformation 1: N-Methylation of the Indole Nitrogen

The N-methylation of the indole ring is a crucial step. The choice of methylating agent and base is critical for achieving high yield and selectivity.

  • Classical Approach (Methyl Iodide): A traditional method involves deprotonating the indole with a strong base like sodium hydride (NaH) followed by an SN2 reaction with methyl iodide[5]. While effective, this method uses a hazardous reagent (NaH) and a toxic, volatile alkylating agent (MeI).

  • Modern Approach (Dimethyl Carbonate): A greener and safer alternative is the use of dimethyl carbonate (DMC)[6][7]. DMC is less toxic and acts as both a reagent and a solvent. The reaction is typically carried out in the presence of a mild base like potassium carbonate (K₂CO₃) at elevated temperatures. This method avoids the use of highly reactive and hazardous reagents.

Key Transformation 2: Esterification of the Carboxylic Acid

Following N-methylation, the resulting (1-methyl-1H-indol-3-yl)acetic acid must be converted to its methyl ester. Several standard methods are applicable:

  • Fischer Esterification: This classic method involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄)[8]. The reaction is driven to completion by using a large excess of methanol.

  • Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which is then alkylated with a methylating agent like methyl iodide or dimethyl sulfate[9].

  • Reagents like TMS-Diazomethane: Trimethylsilyldiazomethane provides a rapid and clean method for converting carboxylic acids to methyl esters under mild conditions[9].

Integrated Protocol: One-Pot N,O-Dimethylation using Dimethyl Carbonate

A highly efficient approach is to perform both the N-methylation and the O-methylation (esterification) in a single step using dimethyl carbonate (DMC). This process is advantageous as it reduces workup steps and improves overall efficiency.

G Start Indole-3-acetic acid Reagents Dimethyl Carbonate (DMC) K₂CO₃, DMF Start->Reagents Conditions Reflux (~130°C), 6h Reagents->Conditions Product This compound Conditions->Product

Caption: Workflow for the one-pot synthesis from IAA.

Experimental Protocol:

  • To a round-bottom flask, add indole-3-acetic acid (1.0 eq), powdered potassium carbonate (0.88 eq), and N,N-dimethylformamide (DMF)[7].

  • Add dimethyl carbonate (DMC) (3.0 eq) to the mixture[7].

  • Heat the resulting mixture to reflux (approximately 130°C) for 6 hours. Monitor the reaction's progress using HPLC or TLC[7].

  • After the starting material is consumed, cool the reaction mixture to room temperature[7].

  • Partition the mixture between water and a suitable organic solvent like tert-butyl methyl ether (TBME)[7].

  • Separate the organic layer, wash with water, and evaporate the volatiles under reduced pressure[6][10].

  • The crude product, which may contain a mixture of the desired N,O-dimethylated product and the O-methylated intermediate, can be purified by column chromatography on silica gel[6].

ReagentMolar Eq.Purpose
Indole-3-acetic acid1.0Starting Material
Dimethyl Carbonate (DMC)3.0Methylating Agent
Potassium Carbonate (K₂CO₃)~0.9Base
N,N-Dimethylformamide (DMF)SolventSolvent

Causality and Insights:

  • Using K₂CO₃ as the base is sufficient to deprotonate both the indole nitrogen and the carboxylic acid, allowing for methylation at both sites.

  • DMF is used as a high-boiling polar aprotic solvent to facilitate the reaction at the required temperature of ~130°C[7].

  • The reaction yields a mixture where the N,O-dimethylated product is major, but some O-methylated product (Methyl 2-(1H-indol-3-yl)acetate) is also formed[6]. The ratio can be controlled by reaction time and stoichiometry.

Synthetic Strategy 2: Fischer Indole Synthesis

This classical and powerful method constructs the indole ring from acyclic precursors. It involves the acid-catalyzed cyclization of an aryl hydrazone[11][12]. For the target molecule, this requires a specifically substituted hydrazine and a keto-ester.

Core Concept and Starting Materials

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions[12]. To obtain this compound, the required starting materials are:

  • N-Methylphenylhydrazine: This provides the benzene ring and the N-methylated nitrogen of the final indole.

  • Methyl Levulinate (Methyl 4-oxopentanoate): This C4 keto-ester provides the atoms for the pyrrole ring and the acetate side chain. An alternative is an alkyl γ,γ-dialkoxybutyrate, which can generate the required carbonyl functionality in situ[13].

G Start1 N-Methylphenylhydrazine Step1 Hydrazone Formation Start1->Step1 Start2 Methyl Levulinate Start2->Step1 Step2 [3,3]-Sigmatropic Rearrangement Step1->Step2 Acid Catalyst (e.g., H₂SO₄, ZnCl₂) Step3 Cyclization & NH₃ Elimination Step2->Step3 Product This compound Step3->Product

Caption: Key stages of the Fischer Indole Synthesis pathway.

Experimental Protocol (Generalized):

  • Condense N-methylphenylhydrazine (1.0 eq) with methyl levulinate (1.0 eq) in a suitable solvent like ethanol or acetic acid to form the corresponding N-methylphenylhydrazone[14]. This step may be performed in situ.

  • Add an acid catalyst. A variety of Brønsted acids (H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) can be used[12][15].

  • Heat the reaction mixture to induce the[11][11]-sigmatropic rearrangement, cyclization, and elimination of ammonia, leading to the formation of the aromatic indole ring[12].

  • After cooling, the reaction is typically worked up by neutralization and extraction with an organic solvent.

  • Purification is achieved through distillation or column chromatography.

ReagentMolar Eq.Purpose
N-Methylphenylhydrazine1.0Indole N1 and Benzene Ring Source
Methyl Levulinate1.0Pyrrole Ring and Sidechain Source
Acid Catalyst (e.g., H₂SO₄)CatalyticPromotes Rearrangement/Cyclization
Solvent (e.g., Ethanol)SolventReaction Medium

Causality and Insights:

  • The mechanism proceeds through a key[11][11]-sigmatropic rearrangement of the enamine tautomer of the hydrazone[12][14].

  • The choice of acid catalyst is crucial and can significantly impact the yield and purity of the product. Polyphosphoric acid (PPA) is often effective for this transformation[12].

  • This method builds the core structure in a single, albeit complex, step from non-indole starting materials, which can be advantageous for producing diverse analogues by simply changing the hydrazine or carbonyl component.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1: Post-ModificationStrategy 2: Fischer Indole Synthesis
Starting Materials Indole-3-acetic acid, Dimethyl CarbonateN-Methylphenylhydrazine, Methyl Levulinate
Availability IAA is readily available and relatively inexpensive.Precursors are common but may require synthesis.
Number of Steps Can be a one-pot reaction from IAA.Typically a one-pot reaction from precursors.
Scalability Generally straightforward to scale up.Can be challenging to scale due to exotherms and viscous media (e.g., with PPA).
Key Advantages High efficiency, uses a common starting material, safer reagents (DMC).Convergent, good for analogue synthesis.
Potential Issues Potential for side products (O-methylation without N-methylation).Harsh acidic conditions, potential for regioisomeric products with unsymmetrical ketones.

Conclusion

The synthesis of this compound can be approached from two primary strategic directions. The post-modification of commercially available indole-3-acetic acid, particularly through a one-pot N,O-dimethylation with dimethyl carbonate, represents a highly efficient, safe, and direct route. Alternatively, the classic Fischer indole synthesis offers a convergent pathway, constructing the substituted indole core from N-methylphenylhydrazine and methyl levulinate. The choice between these strategies will depend on the specific needs of the researcher, considering factors such as starting material availability, scalability, and the desire to create structural analogues.

References

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. (2001). Organic Process Research & Development, 5(6), 607. [Link]

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. (2023). Taylor & Francis Online. [Link]

  • Fischer Indole Synthesis. Cambridge University Press. [Link]

  • Indole-3-acetic acid | C10H9NO2. LookChem. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. (2015). National Institutes of Health. [Link]

  • Methylation of indole compounds using dimethy carbonate.
  • An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. (2005). PMC - PubMed Central. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Process of producing indole-3-acetic acids.
  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. PubliCatt. [Link]

  • methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. ChemSynthesis. [Link]

  • Methyl indole-3-acetate | C11H11NO2. PubChem. [Link]

  • Indole-3-acetic acid. Wikipedia. [Link]

  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. [Link]

  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • 1-methylindole. Organic Syntheses Procedure. [Link]

  • Acid to Ester - Common Conditions. University of Rochester. [Link]

  • 1H-Indole-3-acetic acid, methyl ester. NIST WebBook. [Link]

  • Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. SciSpace. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. [Link]

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A Comprehensive Analysis of the Solubility Profile of Methyl 2-(1-methyl-1H-indol-3-yl)acetate for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Executive Summary and Introduction

This technical guide provides a detailed examination of the solubility characteristics of Methyl 2-(1-methyl-1H-indol-3-yl)acetate (CAS: 58665-00-2). In drug discovery and development, a compound's solubility is a critical physicochemical parameter that dictates its formulation potential, bioavailability, and ultimate therapeutic efficacy.[1] Poor aqueous solubility is a leading cause of failure for promising new chemical entities. This document serves as a foundational resource for researchers, medicinal chemists, and formulation scientists, offering both theoretical predictions and actionable experimental protocols to accurately determine and optimize the solubility of this specific indole derivative.

This compound belongs to the indole class of compounds, a scaffold renowned for its prevalence in bioactive molecules and pharmaceuticals.[2] The addition of a methyl group to the indole nitrogen (N-1 position) and the methyl ester functional group significantly influences its polarity, hydrogen bonding capacity, and crystalline structure, all of which are determinants of solubility. This guide will deconstruct the molecule's structural attributes to predict its behavior in various solvent systems and provide robust, validated methodologies for its empirical quantification.

1.1 Molecular Profile

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 58665-00-2[3]
Molecular Formula C₁₂H₁₃NO₂Inferred from structure[3]
Molecular Weight 203.24 g/mol Inferred from formula
Structure

Theoretical Solubility Assessment and Physicochemical Rationale

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4]

  • The Indole Core: The bicyclic indole ring system is predominantly aromatic and hydrophobic.

  • N-Methyl Group: The methylation at the N-1 position removes the hydrogen-bond donor capability of the parent indole's N-H group. This substitution typically increases lipophilicity and may reduce solubility in polar protic solvents like water. The introduction of a methyl group is a common strategy in drug design to modulate physicochemical and pharmacokinetic properties.[5]

  • Methyl Acetate Side Chain: The ester functional group (-CH₂COOCH₃) introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen). However, it lacks hydrogen bond donating capabilities.

Predicted Solubility Behavior: Based on this structural analysis, this compound is predicted to be:

  • Poorly soluble in water. The large, non-polar surface area of the N-methylated indole ring is expected to dominate its interaction with water. For comparison, the parent scaffold, indole, is only slightly soluble in water (approx. 0.1 g/100 mL).[6]

  • Soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF), which can effectively solvate the molecule. The parent compound without the N-methylation, Methyl 2-(1H-indol-3-yl)acetate, shows high solubility in DMSO (≥50 mg/mL).[7][8][9]

  • Soluble in moderately polar solvents like ethyl acetate and acetone, and chlorinated solvents such as dichloromethane and chloroform. The synthesis of this compound involves extraction with ethyl acetate, confirming its solubility in this solvent.[3]

  • Sparingly soluble in non-polar solvents like hexanes or cyclohexane, as the polarity of the ester group will hinder dissolution.

Table 2.1: Solubility Data of Structurally Related Analogs

CompoundSolventSolubilitySource
Methyl 2-(1H-indol-3-yl)acetateDMSO~50-55 mg/mL[7][8][9]
Methyl 2-(1H-indol-3-yl)acetateWater (Predicted)1.15 g/L[10]
IndoleWater~1 g/L[6]
Methyl AcetateWater~250 g/L (25%)[11][12]

Key Factors Influencing Solubility

The solubility of this compound is not a static value but is influenced by several environmental and systemic factors. Understanding these variables is crucial for both experimental design and formulation development.

  • Temperature: For most solid organic compounds, solubility is an endothermic process, meaning it increases with a rise in temperature.[1][6] This provides a potential avenue for creating supersaturated solutions, which can be useful in specific formulation strategies, though stability must be carefully monitored upon cooling.

  • pH and Stability: Unlike its N-H parent, this compound lacks an acidic proton on the indole nitrogen, making its core structure relatively insensitive to pH changes within a moderate range. However, the methyl ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions, which would degrade the compound into 1-methyl-indole-3-acetic acid and methanol.[11] This degradation is a critical consideration when developing aqueous formulations.

  • Co-solvents and Excipients: The solubility of poorly soluble drugs can be dramatically increased by using co-solvents (e.g., ethanol, propylene glycol, PEG300) or formulating with surfactants and cyclodextrins.[9] An effective in-vivo formulation for the parent analog was achieved using a mixture of DMSO, PEG300, Tween 80, and saline, demonstrating the power of this approach.[9]

  • Solid State Properties: The crystal lattice energy of a solid must be overcome for dissolution to occur. The existence of different polymorphs or amorphous forms of the compound can lead to significant variations in observed solubility. It is imperative to characterize the solid form being used in any solubility study.

Caption: Key factors modulating the solubility of the target compound.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data requires robust, well-controlled experimental protocols. The following sections detail the gold-standard shake-flask method coupled with quantification by High-Performance Liquid Chromatography (HPLC).

Overall Experimental Workflow

The process begins with sample preparation, followed by achieving equilibrium in the chosen solvent, separating the solid from the saturated solution, and finally, quantifying the dissolved compound.

G A 1. Sample Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Agitate at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Achieve Equilibrium C 3. Phase Separation Centrifuge and filter supernatant through a 0.22 µm syringe filter. B->C Isolate Saturated Solution D 4. Quantification Dilute saturated solution and analyze via validated RP-HPLC method. C->D Prepare for Analysis E 5. Data Calculation Determine concentration (mg/mL or µg/mL) against a standard curve. D->E Calculate Result

Caption: Standard workflow for equilibrium solubility determination.

Protocol 1: Equilibrium Shake-Flask Method

Rationale: This method is considered the benchmark for determining thermodynamic equilibrium solubility. By adding an excess of the solid compound, a saturated solution is formed, ensuring the measured concentration represents the true solubility limit under the specified conditions. Equilibration for 24-48 hours is crucial to allow the system to reach a thermodynamic steady state.

Methodology:

  • Preparation: Add an excess amount of crystalline this compound (e.g., 5-10 mg) to a 2 mL glass vial. The excess solid should be clearly visible.

  • Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 1 mL of phosphate-buffered saline, pH 7.4) into the vial.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PVDF or PTFE) and filter the solution into a clean vial.

    • Expert Insight: This filtration step is critical to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility. Pre-saturating the filter by discarding the first ~100 µL is a best practice to avoid loss of analyte due to adsorption.

  • Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Analysis: Proceed with quantification as described in Protocol 2.

Protocol 2: Quantification by Reversed-Phase HPLC

Rationale: HPLC offers high specificity and sensitivity for quantifying indole derivatives.[13] The aromatic indole ring provides a strong chromophore for UV detection and is also fluorescent, allowing for highly sensitive fluorometric detection. A reversed-phase C18 column is effective at retaining this moderately non-polar compound.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining moderately hydrophobic compounds.
Mobile Phase A Water with 0.1% Acetic AcidAcidification improves peak shape for indolic compounds.
Mobile Phase B Acetonitrile with 0.1% Acetic AcidCommon organic eluent for reversed-phase.
Gradient 20% B to 95% B over 15 minEnsures elution of the compound and cleaning of the column.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CMaintains reproducible retention times.
Injection Vol. 10 µLStandard volume.
Detection Primary: Fluorescence (Ex: 280 nm, Em: 350 nm) Secondary: UV (280 nm)Fluorescence is highly sensitive and specific for indoles.[13]

Methodology:

  • Standard Curve Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at 1 mg/mL. Perform serial dilutions to create a set of calibration standards (e.g., ranging from 0.1 µg/mL to 50 µg/mL).

  • System Suitability: Inject a mid-range standard multiple times to ensure the HPLC system is performing correctly (i.e., reproducible retention times and peak areas).

  • Sample Analysis: Inject the diluted samples from the shake-flask experiment (Protocol 1).

  • Data Processing: Integrate the peak area corresponding to the analyte.

  • Calculation: Construct a linear regression curve of peak area versus concentration from the calibration standards. Use the equation of the line to calculate the concentration of the diluted samples. Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Conclusion for the Practicing Scientist

This guide establishes a comprehensive framework for understanding and quantifying the solubility of this compound. While direct experimental data for this specific molecule is not widely published, a thorough analysis of its structure and comparison with related analogs predict it to be a compound with low aqueous solubility but good solubility in common polar aprotic organic solvents like DMSO.

For researchers in drug development, the provided step-by-step protocols for the equilibrium shake-flask method and RP-HPLC quantification represent a self-validating system to generate reliable, publication-quality data. The key to accuracy lies in meticulous execution: ensuring thermodynamic equilibrium is reached, carefully separating the solid and liquid phases, and using a validated analytical method for quantification. By controlling for factors such as temperature, pH, and the solid-state form of the material, scientists can confidently characterize the solubility of this compound, enabling informed decisions in formulation, screening, and further preclinical development.

References

  • Solubility of Things. (n.d.). Indole. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-acetate. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Indole-3-methyl acetate (FDB000936). Retrieved from [Link]

  • Chemical Synthesis Database. (2025). methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. Retrieved from [Link]

  • Sauthof, L., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Retrieved from [Link]

  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl acetate. Retrieved from [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of High Resolution Chromatography. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Methyl acetate (FDB008125). Retrieved from [Link]

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Methyl 2-(1-methyl-1H-indol-3-yl)acetate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic synthesis, the strategic selection of precursors is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, indole derivatives hold a privileged position due to their prevalence in natural products and pharmaceutically active compounds. This guide focuses on a particularly valuable, yet often overlooked, precursor: Methyl 2-(1-methyl-1H-indol-3-yl)acetate .

This compound, a derivative of the natural auxin indole-3-acetic acid, offers a unique combination of stability and reactivity that makes it an ideal starting point for a diverse range of chemical transformations. The presence of the N-methyl group is a key feature, as it protects the indole nitrogen from undesired side reactions, thereby simplifying reaction pathways and improving yields. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)

Synthesis of the Precursor: Establishing a Reliable Foundation

The accessibility of a precursor is as crucial as its reactivity. Fortunately, this compound can be synthesized through several reliable methods. The most common and practical approach involves the direct methylation of commercially available indole-3-acetic acid.

Preferred Synthetic Route: Exhaustive Methylation with Dimethyl Carbonate

A robust and environmentally benign method for the synthesis of this compound is the exhaustive methylation of indole-3-acetic acid using dimethyl carbonate (DMC). This one-pot reaction methylates both the indole nitrogen and the carboxylic acid, offering high yields and operational simplicity.

Causality of Experimental Choices:

  • Dimethyl Carbonate (DMC): DMC serves as a "green" methylating agent, being less toxic and more environmentally friendly than traditional reagents like methyl iodide or dimethyl sulfate. It acts as the source of methyl groups for both N-methylation and O-methylation (esterification).

  • Potassium Carbonate (K₂CO₃): A mild base is required to deprotonate the indole nitrogen and the carboxylic acid, facilitating the nucleophilic attack on the dimethyl carbonate.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to ensure the solubility of the reactants and to facilitate the SN2-type methylation reactions.

  • Reflux Temperature (~130°C): The reaction requires elevated temperatures to overcome the activation energy for both N- and O-methylation, driving the reaction to completion.

Experimental Protocol: Synthesis via Dimethyl Carbonate

Materials:

  • Indole-3-acetic acid

  • Potassium carbonate (powdered)

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-acetic acid (1.0 eq), powdered potassium carbonate (0.5 eq), and DMF.

  • To the stirred mixture, add dimethyl carbonate (3.0 eq).

  • Heat the reaction mixture to reflux (approximately 130°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Partition the mixture between water and tert-butyl methyl ether (TBME).

  • Separate the organic layer, wash with water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The Synthetic Versatility of this compound

The true value of this precursor lies in its predictable and versatile reactivity. The key reactive sites are the α-carbon to the ester and the ester carbonyl group itself.

Caption: Key reactive pathways of this compound.

Ester Hydrolysis: Accessing the Carboxylic Acid

The methyl ester can be readily hydrolyzed under basic conditions to yield 1-methyl-1H-indole-3-acetic acid. This transformation is fundamental for subsequent reactions such as amide bond formation, which is a cornerstone of medicinal chemistry.

Experimental Protocol: Base-Catalyzed Ester Hydrolysis

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add an excess of LiOH or NaOH (2-3 eq) to the solution.

  • Stir the mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with HCl until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-indole-3-acetic acid.

Ester Reduction: Formation of the Primary Alcohol

Reduction of the ester group provides access to 2-(1-methyl-1H-indol-3-yl)ethanol. This primary alcohol is a versatile intermediate that can be further functionalized, for instance, through oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution reactions. The choice of reducing agent is critical for this transformation.

Causality of Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent is necessary to reduce the ester to the primary alcohol.[1][2] Softer reducing agents like sodium borohydride are generally not reactive enough for this purpose. The reaction is typically performed in an anhydrous ethereal solvent like THF or diethyl ether.

Experimental Protocol: Reduction with LiAlH₄

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Water

  • Sodium hydroxide solution

  • Sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid and wash thoroughly with THF or ethyl acetate.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-(1-methyl-1H-indol-3-yl)ethanol.

α-Carbon Functionalization via Enolate Formation

The protons on the carbon alpha to the ester group are acidic and can be removed by a strong, non-nucleophilic base to form an enolate.[3] This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.

Causality of Reagent Choice:

  • Lithium Diisopropylamide (LDA): LDA is a strong, sterically hindered base, ideal for generating the enolate without competing nucleophilic attack at the ester carbonyl. It is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures.

Caption: General workflow for the α-alkylation of the precursor.

This reactivity is particularly useful for building molecular complexity. The resulting α-substituted indole-3-acetates are valuable intermediates in their own right, finding application in the synthesis of various biologically active molecules.

Application in the Synthesis of Bioactive Molecules

The true measure of a precursor's utility is its successful application in the synthesis of valuable target molecules. This compound and its direct derivatives serve as key building blocks in the synthesis of compounds with potential therapeutic applications, such as tubulin polymerization inhibitors.[4][5]

For instance, the synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives, which have shown potent antiproliferative activity against various cancer cell lines, can be envisioned to start from the precursor.[4][5] The synthesis would involve the reduction of the ester to the corresponding alcohol, conversion of the alcohol to a leaving group, and subsequent amination and acylation steps.

Spectroscopic Data for Characterization

Accurate characterization of the precursor is essential for its use in synthesis. The following table summarizes the key spectroscopic data for this compound.

¹H NMR (400 MHz, CDCl₃) ¹³C NMR (100 MHz, CDCl₃)
δ 7.57 (d, J = 7.9 Hz, 1H)δ 172.5
δ 7.29 – 7.24 (m, 2H)δ 137.1
δ 7.12 (t, J = 7.4 Hz, 1H)δ 127.8
δ 7.01 (s, 1H)δ 121.9
δ 3.75 (s, 2H)δ 119.2
δ 3.71 (s, 3H)δ 109.3
δ 3.69 (s, 3H)δ 108.0
δ 52.1
δ 32.8
δ 31.1

Note: NMR data can vary slightly depending on the solvent and concentration.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation, coupled with the strategic protection of the indole nitrogen, makes it an ideal starting material for a variety of transformations. The ability to selectively functionalize the ester group or the adjacent α-carbon provides chemists with a powerful tool for the construction of complex indole-containing molecules. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, underscoring its importance for professionals in chemical research and drug development. The continued exploration of the synthetic potential of this precursor will undoubtedly lead to the discovery of novel and efficient routes to important bioactive compounds.

References

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. National Center for Biotechnology Information. Available at: [Link]

  • 18: Reactions of Enol
  • methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. ChemSynthesis. Available at: [Link]

  • Full article: Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Available at: [Link]

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

  • Write a complete mechanism for the reduction of methyl acetate by lithium aluminum hydride. Study.com. Available at: [Link]

  • 22.6: Reactivity of Enolate Ions. Chemistry LibreTexts. Available at: [Link]

  • Inactive methyl indole-3-acetic acid ester can be hydrolyzed and activated by several esterases belonging to the AtMES esterase family of Arabidopsis. PubMed. Available at: [Link]

  • reactions of enolates of acid derivatives. YouTube. Available at: [Link]

  • Reactions of Enols and Enolates; Aldol Reactions | LTQ 8.1, Spring 2024. YouTube. Available at: [Link]

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities | Request PDF. ResearchGate. Available at: [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. MDPI. Available at: [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Methyl indole-3-acetate | C11H11NO2 | CID 74706. PubChem. Available at: [Link]

  • Lithium aluminium hydride (LiAlH 4 ) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

  • Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. Available at: [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Center for Biotechnology Information. Available at: [Link]

  • The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. PubMed. Available at: [Link]

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The Definitive Spectroscopic Guide to Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth spectroscopic characterization of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a key intermediate in synthetic organic chemistry and a structural motif of interest in medicinal chemistry. We delve into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive and validated analytical profile of this compound. This document is structured to not only present the spectral data but also to offer insights into the experimental rationale and data interpretation, empowering researchers to confidently identify and characterize this and related indole derivatives.

Introduction: The Significance of Spectroscopic Characterization

In the realm of drug discovery and development, the unambiguous structural elucidation of a molecule is paramount. This compound serves as a valuable building block for more complex molecular architectures. Its purity and structural integrity, therefore, directly impact the quality and reliability of downstream applications. Spectroscopic techniques provide a non-destructive window into the molecular world, allowing us to confirm the connectivity of atoms, identify functional groups, and ultimately, verify the identity of a synthesized compound. This guide will systematically explore the spectroscopic signature of this compound, providing a foundational dataset for researchers working with this molecule.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR provides a map of the different types of protons in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.60d, J = 7.9 Hz1HH-4
7.29d, J = 8.2 Hz1HH-7
7.23dd, J = 8.2, 7.9 Hz1HH-6
7.12dd, J = 8.2, 7.9 Hz1HH-5
7.03s1HH-2
3.77s3HN-CH₃
3.75s2H-CH₂-COO
3.69s3H-OCH₃

Data sourced from ChemicalBook.[1]

Interpretation:

  • Aromatic Region (7.0-7.6 ppm): The signals in this region are characteristic of the protons on the indole ring. The downfield shift of H-4 (7.60 ppm) is due to the anisotropic effect of the adjacent pyrrole ring. The coupling patterns (doublets and doublets of doublets) and their respective coupling constants (J) allow for the unambiguous assignment of the benzenoid protons (H-4, H-5, H-6, and H-7). The singlet at 7.03 ppm is characteristic of the H-2 proton of the indole, which lacks adjacent proton coupling partners.

  • Aliphatic Region (3.6-3.8 ppm): This region contains three distinct singlets. The singlet at 3.77 ppm, integrating to three protons, is assigned to the N-methyl group. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within an aromatic system. The singlet at 3.75 ppm, integrating to two protons, corresponds to the methylene protons of the acetate side chain. The singlet at 3.69 ppm, integrating to three protons, is assigned to the methyl ester protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
172.6C=O (ester)
136.9C-7a
127.7C-2
121.7C-4, C-6
119.26C-5
118.9C-3a
109.3C-7
106.8C-3
51.9-OCH₃
32.7N-CH₃
31.0-CH₂-COO

Data sourced from ChemicalBook.[1]

Interpretation:

  • Carbonyl Carbon (172.6 ppm): The most downfield signal corresponds to the carbonyl carbon of the methyl ester, which is characteristic for this functional group.

  • Aromatic Carbons (106-137 ppm): The signals in this range are assigned to the carbons of the indole ring. The chemical shifts are influenced by the heteroatom (nitrogen) and the substitution pattern.

  • Aliphatic Carbons (31-52 ppm): The upfield signals are assigned to the sp³ hybridized carbons. The signal at 51.9 ppm is characteristic of the methoxy carbon of the ester. The N-methyl carbon appears at 32.7 ppm, and the methylene carbon of the acetate side chain is observed at 31.0 ppm.

Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh ~5-10 mg of This compound Solvent Dissolve in ~0.7 mL of CDCl₃ Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400-500 MHz NMR spectrometer Tube->Spectrometer Lock_Shim Lock on deuterium signal and shim the magnetic field Spectrometer->Lock_Shim Acquire Acquire ¹H and ¹³C spectra Lock_Shim->Acquire Transform Fourier Transform FID Acquire->Transform Phase_Baseline Phase and baseline correct spectra Transform->Phase_Baseline Reference Reference to residual solvent peak (CDCl₃: δH 7.26, δC 77.16) Phase_Baseline->Reference

Caption: A generalized workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 3: Predicted Infrared Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₃, CH₂)
~1735C=O stretchEster
~1600, ~1470C=C stretchAromatic ring
~1250C-O stretchEster
~740C-H out-of-plane bendOrtho-disubstituted benzene

Interpretation:

  • C-H Stretching: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic indole ring, while the bands below 3000 cm⁻¹ are due to the C-H stretching of the methyl and methylene groups.

  • Carbonyl Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is the most characteristic feature of the IR spectrum and is indicative of the C=O stretching vibration of the ester functional group.

  • Aromatic C=C Stretching: The absorptions in the 1600-1470 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic indole ring.

  • C-O Stretching: A strong band around 1250 cm⁻¹ is expected for the C-O stretching vibration of the ester group.

  • C-H Bending: The out-of-plane C-H bending vibration in the fingerprint region, particularly a strong band around 740 cm⁻¹, is characteristic of the ortho-disubstitution pattern on the benzene portion of the indole ring.

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

FTIR_ATR_Workflow cluster_prep Sample Preparation cluster_acq Sample Analysis cluster_proc Data Processing Clean Clean the ATR crystal with a suitable solvent (e.g., isopropanol) Background Acquire a background spectrum of the clean, empty crystal Clean->Background Apply Place a small amount of the solid sample onto the ATR crystal Background->Apply Pressure Apply pressure to ensure good contact Apply->Pressure Acquire Acquire the sample spectrum Pressure->Acquire Process The instrument software automatically ratios the sample to the background Acquire->Process Analyze Analyze the resulting absorbance spectrum Process->Analyze

Caption: A streamlined workflow for solid sample analysis using FTIR-ATR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to deduce its structure.

Expected Mass Spectrum Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₁₂H₁₃NO₂) is 203.24 g/mol . Therefore, the molecular ion peak is expected at m/z = 203.

  • Major Fragment Ions: The fragmentation of the molecular ion will likely be dominated by cleavages related to the indole ring and the methyl acetate side chain.

MS_Fragmentation M+ [M]⁺˙ m/z = 203 Fragment1 [M - OCH₃]⁺ m/z = 172 M+->Fragment1 - •OCH₃ Fragment2 [M - COOCH₃]⁺ m/z = 144 M+->Fragment2 - •COOCH₃ Fragment3 [Indole-CH₂]⁺ m/z = 130 Fragment2->Fragment3 - CH₂

Caption: A plausible fragmentation pathway for this compound in EI-MS.

Interpretation of Fragmentation Pattern:

  • m/z = 172: Loss of a methoxy radical (•OCH₃) from the molecular ion.

  • m/z = 144: Loss of the entire carbomethoxy group (•COOCH₃) to form a stable indolenium cation.

  • m/z = 130: This is often the base peak in the mass spectra of 3-substituted indoles and corresponds to the stable quinolinium ion formed after rearrangement.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for analyzing volatile and semi-volatile compounds like this compound is GC-MS.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Injection: Inject a small volume (typically 1 µL) of the solution into the GC injection port.

  • Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar DB-5ms column). A typical temperature program would be to start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV) and the resulting ions are separated and detected.

Conclusion: A Validated Spectroscopic Profile

The comprehensive spectroscopic data presented in this guide, including ¹H and ¹³C NMR, predicted IR, and expected MS fragmentation patterns, provide a robust and validated analytical profile for this compound. This information serves as a reliable reference for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating the confident identification and characterization of this important indole derivative. The detailed experimental protocols further enhance the practical utility of this guide, enabling the replication of these analytical methods in a laboratory setting.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Martínez-López, S., et al. (2021). Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla. ACS Omega, 6(47), 31835–31844. Retrieved from [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Tryptophan, Tyrosine, and Phenylalanine in Plants. In The Plant Cell. American Society of Plant Biologists. Retrieved from [Link]

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Methodological & Application

The Strategic Application of N-Methylation in Indole-Based Drug Discovery: A Guide to the Synthesis and Use of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Nucleus and the "Magic Methyl" Effect

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs with diverse biological activities.[1][2] Its ability to mimic peptide structures and interact with various biological targets makes it a privileged scaffold in drug discovery.[1] A key strategy in optimizing lead compounds is structural modification, and among the simplest yet most profound is the introduction of a methyl group, a phenomenon often referred to as the "magic methyl" effect.[3] Methylation can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties by influencing its conformation, lipophilicity, and metabolic stability.[3]

This guide focuses on the synthesis and potential applications of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, the N-methylated analog of Methyl 2-(1H-indol-3-yl)acetate. The addition of a methyl group to the indole nitrogen can have significant implications for its biological activity. N-substituted indole derivatives have demonstrated a wide range of effects, including anti-inflammatory, antimicrobial, antipsychotic, and antifungal properties.[4] This document provides detailed protocols for the synthesis and characterization of this compound and outlines its potential applications in medicinal chemistry research.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-methylation of the parent compound, Methyl 2-(1H-indol-3-yl)acetate. While various methylating agents can be employed, the use of dimethyl carbonate (DMC) offers a safer and more environmentally friendly alternative to traditional reagents like methyl iodide or dimethyl sulfate.[5]

Protocol 1: N-methylation of Methyl 2-(1H-indol-3-yl)acetate using Dimethyl Carbonate

This protocol describes a practical method for the N-methylation of indoles using dimethyl carbonate.[5]

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K2CO3), powdered

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add Methyl 2-(1H-indol-3-yl)acetate, potassium carbonate, and DMF.

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 5 hours.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with tert-butyl methyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (e.g., starting with 5:1) to afford pure this compound.[7]

Characterization Data:

The successful synthesis of this compound can be confirmed by spectroscopic methods.

Data Type Expected Values [7]
¹H NMR (400 MHz, CDCl₃) δ 7.60 (d, J = 7.9 Hz, 1H), 7.29 (d, J = 8.2 Hz, 1H), 7.23 (dd, J = 8.2, 7.9 Hz, 1H), 7.12 (dd, J = 8.2, 7.9 Hz, 1H), 7.03 (s, 1H), 3.77 (s, 3H), 3.75 (s, 2H), 3.69 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 172.6, 136.9, 127.7, 121.7 (2C), 119.26, 118.9, 109.3, 106.8, 51.9, 32.7, 31.0

Medicinal Chemistry Applications: A Platform for Discovery

The indole nucleus is a versatile scaffold for developing novel therapeutic agents.[1] The N-methylation of Methyl 2-(1H-indol-3-yl)acetate can modulate its biological activity, opening up avenues for its use in various medicinal chemistry applications.

Workflow for Exploring Biological Activity

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of this compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC Determination) Characterization->Antimicrobial Antifungal Antifungal Assays (MIC Determination) Characterization->Antifungal Anticancer Antiproliferative Assays (e.g., MTT) Characterization->Anticancer Antioxidant Antioxidant Assays (e.g., DPPH) Characterization->Antioxidant SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Antifungal->SAR Anticancer->SAR Antioxidant->SAR ADMET In silico/In vitro ADMET Profiling SAR->ADMET Mechanism Mechanism of Action Studies ADMET->Mechanism

Caption: Workflow for the synthesis, screening, and optimization of this compound in a drug discovery program.

Potential Therapeutic Areas

Based on the known activities of indole derivatives, this compound can be investigated for the following biological activities:

  • Antimicrobial and Antifungal Activity: Indole derivatives are known to possess significant antimicrobial and antifungal properties.[1][4] The N-methylated compound can be screened against a panel of pathogenic bacteria and fungi to determine its minimum inhibitory concentration (MIC).

  • Anticancer Activity: Many C3-substituted indole analogs have shown promise as anticancer agents.[4] The antiproliferative activity of this compound can be evaluated against various cancer cell lines using assays like the MTT assay.

  • Antioxidant Activity: The indole nucleus can act as a scavenger of free radicals. The antioxidant potential of the N-methylated derivative can be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general procedure for evaluating the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in a complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Framework for Lead Optimization

Should this compound exhibit promising activity in primary screens, a lead optimization program can be initiated.

G start Initial Hit This compound sar SAR Exploration Modification of:Ester groupSubstituents on the indole ring start->sar admet ADMET Profiling - SolubilityPermeabilityMetabolic StabilityhERG Inhibition sar->admet admet->sar Iterative Optimization in_vivo In Vivo Efficacy Animal Models of Disease admet->in_vivo

Caption: A logical progression for the lead optimization of an active indole-based compound.

Conclusion

This compound serves as an excellent model compound to explore the impact of N-methylation on the biological profile of indole-3-acetic acid derivatives. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to synthesize, characterize, and evaluate the medicinal chemistry potential of this and related compounds. By systematically applying these methodologies, scientists can unlock the therapeutic potential hidden within the versatile indole scaffold.

References

  • Prasad, A. S., et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. 2003, 7(5), 743-745.
  • Bielenica, A., et al. Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. 2023, 28(13), 5086.
  • Yang, F., et al. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. The Plant Cell. 2008, 20(2), 536-545.
  • Yang, Y., et al. Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Molecular Crystals and Liquid Crystals. 2023, 1-13.
  • Schmalzbauer, M., et al. B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Chemistry – A European Journal. 2016, 22(38), 13596-13600.
  • Graul, T., et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. 2022, 24(40), 7435-7440.
  • Taylor & Francis Online. Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Available from: [Link]

  • PubChem. methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Available from: [Link]

  • Zhang, S., et al. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Pest Management Science. 2023, 79(1), 325-336.
  • Google Patents. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Graul, T., et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. 2022, 24(40), 7435-7440.
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  • PubChem. methyl 2-(2-benzyl-1H-indol-3-yl)acetate. Available from: [Link]

  • Wikipedia. Indole-3-acetic acid. Available from: [Link]

  • Magritek. Methyl 1H-indole-3-carboxylate. Available from: [Link]

  • Google Patents. US2701250A - Process of producing indole-3-acetic acids.
  • Organic Syntheses. Indole-3-acetic Acid. Available from: [Link]

  • Google Patents. US6326501B1 - Methylation of indole compounds using dimethyl carbonate.
  • Jaquith, J. B., et al. Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online. 2009, 66(1), o155.
  • NIST WebBook. 1H-Indole-3-acetic acid, methyl ester. Available from: [Link]

  • The Curious Wavefunction. Classics in Medicinal Chemistry: Lenacapavir. Available from: [Link]

  • Kumar, P., et al. Recent advancements on biological activity of indole and their derivatives: A review. Journal of Advanced Pharmaceutical Technology & Research. 2022, 13(Suppl 1), S1-S10.
  • PubChem. Methyl indole-3-acetate. Available from: [Link]

  • Pratama, M. R. F., et al. Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. 2022.
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  • PubChemLite. Methyl 2-(1h-indol-1-yl)acetate (C11H11NO2). Available from: [Link]

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Sources

"derivatization of Methyl 2-(1-methyl-1H-indol-3-yl)acetate for bioassays"

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Derivatization of Methyl 2-(1-methyl-1H-indol-3-yl)acetate for Bioassay Screening

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Indole derivatives have been successfully developed as anticancer, anti-inflammatory, and antimicrobial agents.[2][3][4] This application note provides a comprehensive guide to the chemical derivatization of this compound, a strategic starting material for generating a focused library of novel compounds. By targeting the ester functionality, a diverse set of amides, hydrazides, and the corresponding carboxylic acid can be synthesized. We present detailed, field-tested protocols for these transformations, emphasizing the rationale behind experimental choices and including methods for purification and characterization. Furthermore, we provide a step-by-step protocol for a representative primary screening bioassay—the MTT cytotoxicity assay—to evaluate the anticancer potential of the synthesized derivatives.[5] This integrated guide is designed to empower researchers to efficiently generate and screen novel indole-based compounds for drug discovery programs.

Introduction: The Rationale for Derivatization

This compound is an excellent starting point for a medicinal chemistry campaign. It is a derivative of indole-3-acetic acid (IAA), a molecule with known roles in cellular signaling.[6][7] The methylation at the N-1 position of the indole ring serves a crucial purpose: it blocks N-acylation and other reactions at this site, thereby directing chemical modifications to the acetate side chain. This simplifies the reaction outcomes and allows for a more controlled exploration of the structure-activity relationship (SAR).

The primary goal of derivatization is to explore the chemical space around the core scaffold. The ester group is a versatile chemical handle that can be readily converted into other functional groups:

  • Hydrolysis to Carboxylic Acid: Creates a key intermediate that is often more water-soluble and can participate in different biological interactions (e.g., forming salt bridges with basic residues in a protein target).

  • Conversion to Amides: Amide synthesis is a cornerstone of medicinal chemistry. It allows for the introduction of a vast array of chemical moieties by varying the amine coupling partner. This can profoundly influence the compound's polarity, hydrogen bonding capacity, metabolic stability, and steric profile, all of which are critical for target binding and pharmacokinetic properties.

  • Conversion to Hydrazides and Hydrazones: The hydrazide-hydrazone linkage is a bioisostere for the amide bond and is present in many pharmacologically active compounds. This modification can introduce unique conformational constraints and electronic properties.

This systematic approach allows for the generation of a library of related compounds where changes in biological activity can be directly correlated to specific structural modifications, accelerating the identification of promising lead compounds.[8]

Overall Experimental Workflow

The process begins with the core scaffold, proceeds through parallel synthesis pathways to generate derivatives, and concludes with biological evaluation. Each step requires rigorous purification and analytical validation to ensure the integrity of the compounds being tested.

G cluster_0 Synthesis & Purification cluster_1 Validation & Screening Start This compound Hydrolysis Protocol 1: Hydrolysis (Saponification) Start->Hydrolysis NaOH, MeOH/H2O Ester_to_Hydrazide Protocol 3a: Hydrazinolysis Start->Ester_to_Hydrazide NH2NH2·H2O, EtOH Acid Intermediate: 2-(1-methyl-1H-indol-3-yl)acetic Acid Hydrolysis->Acid Amidation Protocol 2: Amide Coupling (EDC/HOBt) Acid->Amidation R-NH2, EDC, HOBt Purify Purification (Column Chromatography / Recrystallization) Acid->Purify Amide_Lib Amide Library (R-NH-CO-CH2-Indole) Amidation->Amide_Lib Amide_Lib->Purify Hydrazide Intermediate: 2-(1-methyl-1H-indol-3-yl)acetohydrazide Ester_to_Hydrazide->Hydrazide Hydrazone_Formation Protocol 3b: Hydrazone Formation Hydrazide->Hydrazone_Formation R-CHO, cat. H+ Hydrazone_Lib Hydrazone Library (R-CH=N-NH-CO-CH2-Indole) Hydrazone_Formation->Hydrazone_Lib Hydrazone_Lib->Purify QC Characterization (NMR, LC-MS, HRMS) Purify->QC Bioassay Protocol 4: Bioassay Screening (e.g., MTT Assay) QC->Bioassay Data Data Analysis (% Viability, IC50 Calculation) Bioassay->Data SAR SAR Analysis Data->SAR

Caption: Overall workflow from synthesis to bioassay and analysis.

Synthetic Protocols for Derivatization

Safety Precaution: All synthetic work should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Hydrolysis to 2-(1-methyl-1H-indol-3-yl)acetic Acid

Rationale: Saponification is a classic and robust method for converting an ester to a carboxylic acid. The use of a base like sodium hydroxide (NaOH) in a mixed solvent system (methanol/water) ensures both solubility of the starting material and effective hydrolysis. The acid intermediate is crucial for subsequent amide coupling reactions.

  • Materials:

    • This compound (1.0 eq)

    • Sodium Hydroxide (NaOH) (2.0 - 3.0 eq)

    • Methanol (MeOH)

    • Deionized Water (H₂O)

    • Hydrochloric Acid (HCl), 1M solution

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, condenser

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol (approx. 5-10 mL per gram of ester) in a round-bottom flask.

    • In a separate beaker, dissolve NaOH (2.5 eq) in a minimal amount of water and add it to the flask.

    • Attach a condenser and heat the reaction mixture to reflux (approx. 65°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water and wash with a non-polar solvent like diethyl ether or hexane to remove any unreacted ester.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1M HCl. A precipitate should form.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., EtOAc/Hexane).

  • Validation: Confirm the structure and purity of 2-(1-methyl-1H-indol-3-yl)acetic acid using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of Amide Derivatives via EDC/HOBt Coupling

Rationale: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) is a widely used "zero-footprint" coupling system. EDC activates the carboxylic acid, which is then trapped by HOBt to form an activated ester. This intermediate reacts cleanly with the desired amine to form the amide bond. The byproducts are water-soluble and easily removed during aqueous workup. This method is superior to harsher methods (e.g., using thionyl chloride) as it is performed under mild conditions, preserving sensitive functional groups on the coupling partners.

  • Materials:

    • 2-(1-methyl-1H-indol-3-yl)acetic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • EDC·HCl (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • 1M HCl solution

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(1-methyl-1H-indol-3-yl)acetic acid (1.0 eq), HOBt (1.2 eq), and the chosen amine (1.1 eq) in anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., Nitrogen).

    • Add DIPEA (2.5 eq) to the mixture. DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of EDC and any acid formed.

    • Cool the mixture to 0°C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

    • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product using silica gel column chromatography with an appropriate solvent gradient (e.g., Hexane/Ethyl Acetate).

  • Validation: Characterize each new amide derivative by ¹H NMR, LC-MS, and High-Resolution Mass Spectrometry (HRMS).

Protocol 3: Synthesis of Hydrazide and Hydrazone Derivatives

Rationale: The conversion of a methyl ester to a hydrazide is a direct nucleophilic acyl substitution using hydrazine hydrate. The resulting acetohydrazide is a stable intermediate and a potent nucleophile itself. It can readily react with aldehydes or ketones in a condensation reaction, typically under mild acidic catalysis, to form stable hydrazone derivatives. This two-step sequence provides access to a distinct chemical class from the amides.

  • Part 3a: Synthesis of 2-(1-methyl-1H-indol-3-yl)acetohydrazide

    • Materials:

      • This compound (1.0 eq)

      • Hydrazine hydrate (NH₂NH₂·H₂O) (5.0 - 10.0 eq)

      • Ethanol (EtOH)

    • Procedure:

      • Dissolve the starting ester (1.0 eq) in ethanol.

      • Add hydrazine hydrate (a significant excess, ~10 eq) to the solution.

      • Heat the mixture to reflux for 4-8 hours. A precipitate may form as the reaction proceeds.

      • Monitor by TLC. Once the starting ester is consumed, cool the reaction to room temperature.

      • Reduce the solvent volume via rotary evaporation.

      • The solid product can often be isolated by filtration, washed with cold ethanol or water, and dried under vacuum.

  • Part 3b: Synthesis of Hydrazone Derivatives

    • Materials:

      • 2-(1-methyl-1H-indol-3-yl)acetohydrazide (1.0 eq)

      • Desired aldehyde or ketone (1.1 eq)

      • Ethanol (EtOH)

      • Glacial Acetic Acid (catalytic amount, 2-3 drops)

    • Procedure:

      • Suspend the hydrazide (1.0 eq) in ethanol.

      • Add the aldehyde or ketone (1.1 eq) followed by 2-3 drops of glacial acetic acid.

      • Heat the mixture to reflux for 2-6 hours.

      • Monitor the reaction by TLC. Upon completion, cool the mixture.

      • The hydrazone product often precipitates from the solution upon cooling. It can be collected by filtration, washed with cold ethanol, and dried.

      • If the product remains in solution, it can be isolated by removing the solvent and purifying via column chromatography or recrystallization.

  • Validation: Characterize the hydrazide intermediate and each final hydrazone by NMR, IR (for C=N stretch), and MS.

Bioassay Protocol: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] In viable cells, mitochondrial reductase enzymes cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability, either through cytotoxicity or cytostatic activity.

G cluster_0 MTT Assay Workflow A 1. Cell Seeding Seed cancer cells in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of indole derivatives. Include Vehicle Control & Blank. A->B C 3. Incubation Incubate for 48-72 hours. B->C D 4. MTT Addition Add MTT reagent to each well. Incubate 2-4 hours. C->D E 5. Formazan Solubilization Remove media, add DMSO or Solubilizer. Incubate 15 min with shaking. D->E F 6. Absorbance Reading Read absorbance at ~570 nm using a plate reader. E->F

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

  • Materials:

    • Human cancer cell line (e.g., HeLa, A549, MCF-7)[9][10]

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin/Streptomycin)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Sterile 96-well flat-bottom plates

    • Synthesized indole derivatives (dissolved in DMSO to make 10-20 mM stock solutions)[11]

    • MTT reagent (5 mg/mL in PBS, sterile filtered)

    • Dimethyl Sulfoxide (DMSO) or a suitable formazan solubilization buffer

    • Multichannel pipette, microplate reader

  • Procedure:

    • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Compound Preparation: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration in the well should be kept constant and non-toxic (typically ≤ 0.5%).

    • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 to 100 µM). Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). Incubate for an additional 2-4 hours. During this time, purple formazan crystals will form in living cells.

    • Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on a shaker for 15 minutes to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot % Viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.

Data Presentation

The results of the bioassay screening should be summarized in a clear, tabular format to facilitate SAR analysis.

Compound IDR Group (for Amides/Hydrazones)StructureIC₅₀ (µM) ± SD
Start-Ester -OCH₃(Structure of starting material)> 100
Acid-Int -OH(Structure of acid intermediate)> 100
AMD-01 -CH₂Ph(Structure of N-benzyl amide)15.4 ± 2.1
AMD-02 -Ph-4-Cl(Structure of N-(4-chlorophenyl) amide)8.9 ± 1.3
HYD-01 =CH-Ph(Structure of benzaldehyde hydrazone)22.1 ± 3.5
HYD-02 =CH-Ph-4-NO₂(Structure of 4-nitrobenzaldehyde hydrazone)5.6 ± 0.8
Cisplatin (Positive Control)N/A2.5 ± 0.4

This table contains example data for illustrative purposes only.

References

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  • Li, Y., et al. (2024). Protective Role of Indole-3-Acetic Acid Against Salmonella Typhimurium: Inflammation Moderation and Intestinal Microbiota Restoration. MDPI. Available at: [Link]

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  • Husain, A., et al. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. MDPI. Available at: [Link]

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  • Kour, G., et al. (2024). Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. PubMed. Available at: [Link]

  • Cohen, J. D., & Bandurski, R. S. (1978). Concentration of Indole-3-acetic Acid and Its Derivatives in Plants. PMC. Available at: [Link]

  • Kavanagh, K., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. Available at: [Link]

  • Srivastava, A. K., et al. (2024). Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. Available at: [Link]

  • Al-Ostath, S. M., et al. (2022). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. Available at: [Link]

  • Miyagi, M., et al. (2020). Indole-3-acetic acid synthesized through the indole-3-pyruvate pathway promotes Candida tropicalis biofilm formation. PLOS One. Available at: [Link]

  • Google Patents. (2012). Processes for production of indole compounds.
  • Lin, Z., et al. (2023). Indole-3-acetic acid as a cross-talking molecule in algal-bacterial interactions and a potential driving force in algal bloom formation. PMC. Available at: [Link]

  • Rosser, J., et al. (2022). Microbiota-Derived Metabolites, Indole-3-aldehyde and Indole-3-acetic Acid, Differentially Modulate Innate Cytokines and Stromal Remodeling Processes Associated with Autoimmune Arthritis. MDPI. Available at: [Link]

  • Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. Oxford Academic. Available at: [Link]

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Synthesis of Novel Heterocyclic Scaffolds from Methyl 2-(1-methyl-1H-indol-3-yl)acetate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Potential of the Indole Nucleus

The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and versatile reactivity make it a privileged starting point for the synthesis of diverse and complex heterocyclic systems. Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a readily accessible derivative, offers a strategic entry point for the construction of novel fused-indole heterocycles. The presence of an active methylene group and the nucleophilic character of the indole ring provide multiple avenues for synthetic transformations.

This comprehensive guide provides detailed application notes and protocols for the synthesis of three important classes of heterocyclic compounds from this compound: pyridazino[4,5-b]indoles, β-carbolines, and pyrazino[1,2-a]indoles. These scaffolds are of significant interest to researchers and drug development professionals due to their diverse and potent biological activities.

I. Synthesis of Pyridazino[4,5-b]indol-4-ones: A Gateway to Bioactive Scaffolds

Pyridazino[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered considerable attention for their wide range of pharmacological activities, including their potential as DYRK1A inhibitors and their anti-proliferative effects.[1] The synthesis of these compounds from this compound can be efficiently achieved through a two-step sequence involving the formation of a key hydrazide intermediate followed by cyclocondensation with a 1,2-dicarbonyl compound.

Synthetic Workflow

Pyridazino[4,5-b]indole Synthesis start This compound hydrazide 2-(1-methyl-1H-indol-3-yl)acetohydrazide start->hydrazide Hydrazine Hydrate (Hydrazinolysis) product Pyridazino[4,5-b]indol-4-one Derivative hydrazide->product Heat/Acid or Base Catalyst (Cyclocondensation) dicarbonyl 1,2-Dicarbonyl Compound (e.g., Glyoxal) dicarbonyl->product caption Fig. 1: Synthesis of Pyridazino[4,5-b]indol-4-ones.

Caption: General workflow for the synthesis of pyridazino[4,5-b]indol-4-ones.

Step 1: Synthesis of 2-(1-methyl-1H-indol-3-yl)acetohydrazide

The initial step involves the conversion of the methyl ester to the corresponding acetohydrazide. This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Protocol:

  • To a solution of this compound (1.0 eq.) in ethanol (10 mL per gram of ester), add hydrazine hydrate (4.0 eq.).

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure 2-(1-methyl-1H-indol-3-yl)acetohydrazide as a white solid.[2][3]

Expert Insight: The use of an excess of hydrazine hydrate drives the reaction to completion. The product is generally of high purity after recrystallization, which is crucial for the subsequent cyclization step.

Step 2: Cyclocondensation to form the Pyridazino[4,5-b]indol-4-one Ring

The synthesized hydrazide is then cyclized with a 1,2-dicarbonyl compound, such as glyoxal, to form the pyridazinone ring. This reaction proceeds through the formation of a hydrazone followed by an intramolecular cyclization and dehydration.

Protocol:

  • Suspend 2-(1-methyl-1H-indol-3-yl)acetohydrazide (1.0 eq.) in glacial acetic acid (15 mL per gram of hydrazide).

  • Add an aqueous solution of glyoxal (40% w/w, 1.2 eq.) dropwise to the suspension.

  • Heat the reaction mixture to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into a stirred solution of saturated sodium bicarbonate.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired pyridazino[4,5-b]indol-4-one derivative.

Mechanistic Rationale: The reaction is initiated by the condensation of the more nucleophilic nitrogen of the hydrazide with one of the carbonyl groups of glyoxal to form a hydrazone intermediate. The remaining hydrazide nitrogen then attacks the second carbonyl group, leading to a cyclic intermediate which subsequently dehydrates to form the stable aromatic pyridazinone ring. Acetic acid acts as both a solvent and a catalyst for the condensation and dehydration steps.

Reagent/ConditionPurposeExpected Yield
Hydrazine HydrateNucleophile for hydrazinolysis80-90%
Glyoxal1,2-Dicarbonyl source for cyclization60-75%
Glacial Acetic AcidSolvent and acid catalyst-

Table 1: Summary of reagents and expected yields for the synthesis of pyridazino[4,5-b]indol-4-ones.

II. Synthesis of Tetrahydro-β-carbolines: Core Structures of Natural Alkaloids

β-Carbolines are a large family of indole alkaloids with a wide spectrum of biological activities, including sedative, anxiolytic, and antitumor effects.[4] The Pictet-Spengler reaction is a powerful and widely used method for the synthesis of the tetrahydro-β-carboline core.[5] This involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To utilize this compound as a starting material, a three-step sequence is proposed.

Synthetic Workflow

Beta-Carboline_Synthesis start This compound alcohol 2-(1-methyl-1H-indol-3-yl)ethanol start->alcohol LiAlH4 (Reduction) amine 2-(1-methyl-1H-indol-3-yl)ethanamine alcohol->amine 1. MsCl, Et3N 2. NH3 (aq) (Mesylation/Amination) product Tetrahydro-β-carboline Derivative amine->product Acid Catalyst (Pictet-Spengler Reaction) aldehyde Aldehyde (e.g., Formaldehyde) aldehyde->product caption Fig. 2: Synthesis of Tetrahydro-β-carbolines.

Caption: General workflow for the synthesis of tetrahydro-β-carbolines.

Step 1: Reduction to 2-(1-methyl-1H-indol-3-yl)ethanol

The first step is the reduction of the methyl ester to the corresponding primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) (20 mL per gram of LiAlH₄).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the stirred suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-methyl-1H-indol-3-yl)ethanol, which can often be used in the next step without further purification.

Safety and Expertise: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It must be handled with extreme care under anhydrous conditions and an inert atmosphere. The quenching procedure should be performed slowly and cautiously.

Step 2: Conversion to 2-(1-methyl-1H-indol-3-yl)ethanamine

The alcohol is then converted to the corresponding amine. A reliable method involves a two-step process of mesylation followed by displacement with ammonia.

Protocol:

  • Dissolve 2-(1-methyl-1H-indol-3-yl)ethanol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise to the solution.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude mesylate. Caution: Mesylates can be unstable, so it is best to use the crude product immediately in the next step.

  • Dissolve the crude mesylate in a mixture of THF and concentrated aqueous ammonia (1:1 v/v) in a sealed pressure vessel.

  • Heat the mixture to 60-70 °C for 12-16 hours.

  • Cool the reaction vessel to room temperature, and carefully vent it.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography on silica gel to afford 2-(1-methyl-1H-indol-3-yl)ethanamine.

Step 3: Pictet-Spengler Cyclization to form the Tetrahydro-β-carboline

The final step is the acid-catalyzed Pictet-Spengler reaction of the synthesized amine with an aldehyde.

Protocol:

  • Dissolve 2-(1-methyl-1H-indol-3-yl)ethanamine (1.0 eq.) in a suitable solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or a mixture of dichloromethane and trifluoroacetic acid.[6]

  • Add the desired aldehyde (e.g., aqueous formaldehyde solution, 1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired tetrahydro-β-carboline derivative.

Mechanistic Rationale: The Pictet-Spengler reaction proceeds via the initial formation of a Schiff base between the primary amine and the aldehyde.[7] Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. The electron-rich indole ring then attacks the iminium ion in an intramolecular electrophilic aromatic substitution, typically at the C-2 position, to form a spirocyclic intermediate. A subsequent rearrangement and loss of a proton restores the aromaticity of the indole ring and yields the tetrahydro-β-carboline product.

Intermediate/ProductKey ReagentsExpected Yield (per step)
2-(1-methyl-1H-indol-3-yl)ethanolLiAlH₄>90%
2-(1-methyl-1H-indol-3-yl)ethanamineMsCl, NH₃50-70% (over 2 steps)
Tetrahydro-β-carbolineAldehyde, Acid70-90%

Table 2: Summary of key reagents and expected yields for the synthesis of tetrahydro-β-carbolines.

III. Synthesis of Pyrazino[1,2-a]indoles: A Versatile Heterocyclic System

Pyrazino[1,2-a]indoles are a class of N-fused indole heterocycles with a broad range of biological activities, including applications in neuropsychiatric disorders.[5][8] The synthesis of this scaffold from this compound can be approached by first introducing a formyl group at the C-2 position of the indole ring, followed by cyclization with a suitable diamine.

Synthetic Workflow

Pyrazino_Indole_Synthesis start This compound formyl Methyl 2-(2-formyl-1-methyl-1H-indol-3-yl)acetate start->formyl Vilsmeier-Haack Reagent (POCl3, DMF) product Pyrazino[1,2-a]indole Derivative formyl->product Heat/Acid Catalyst (Cyclocondensation) diamine Ethylene Diamine diamine->product caption Fig. 3: Synthesis of Pyrazino[1,2-a]indoles.

Caption: General workflow for the synthesis of pyrazino[1,2-a]indoles.

Step 1: Vilsmeier-Haack Formylation at the C-2 Position

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings.[9] For 3-substituted indoles, formylation typically occurs at the C-2 position.

Protocol:

  • In a flask cooled to 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) to anhydrous N,N-dimethylformamide (DMF) (used as both reagent and solvent) under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to pre-form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a cold aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 2-(2-formyl-1-methyl-1H-indol-3-yl)acetate.

Expert Insight: The regioselectivity of the Vilsmeier-Haack reaction on 3-substituted indoles is generally directed to the C-2 position. Careful control of the reaction temperature is important to avoid side reactions.

Step 2: Cyclization with Ethylene Diamine

The final step involves the condensation of the 2-formylindole derivative with a diamine, such as ethylene diamine, to construct the pyrazine ring.

Protocol:

  • Dissolve Methyl 2-(2-formyl-1-methyl-1H-indol-3-yl)acetate (1.0 eq.) and ethylene diamine (1.2 eq.) in a suitable solvent like ethanol or acetic acid.

  • Add a catalytic amount of a protic acid, such as p-toluenesulfonic acid (p-TsOH), if not using acetic acid as the solvent.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to give the crude product.

  • Purify by column chromatography or recrystallization to obtain the desired pyrazino[1,2-a]indole derivative.

Mechanistic Rationale: The reaction likely proceeds through the formation of a Schiff base between the formyl group and one of the amino groups of ethylene diamine. The second amino group then attacks the ester carbonyl, leading to an intramolecular cyclization and elimination of methanol and water to form the fused pyrazino[1,2-a]indole system.

Intermediate/ProductKey ReagentsExpected Yield (per step)
Methyl 2-(2-formyl-1-methyl-1H-indol-3-yl)acetatePOCl₃, DMF60-80%
Pyrazino[1,2-a]indole DerivativeEthylene Diamine50-70%

Table 3: Summary of key reagents and expected yields for the synthesis of pyrazino[1,2-a]indoles.

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for the construction of pyridazino[4,5-b]indoles, β-carbolines, and pyrazino[1,2-a]indoles. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can effectively utilize this starting material to generate novel molecular entities for drug discovery and development programs.

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Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: Strategic Importance and Synthesis Overview

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a key intermediate in the synthesis of numerous biologically active compounds and pharmaceuticals. The indole nucleus is a prevalent motif in medicinal chemistry, and its derivatives exhibit a wide range of therapeutic properties.[1][2][3] The efficient and scalable synthesis of this particular indole derivative is therefore of significant interest to the drug development industry.

This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and well-established synthetic route: the Fischer indole synthesis.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and address critical considerations for transitioning from laboratory-scale to pilot-plant or industrial production.

Synthetic Strategy: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system. It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[4][6] For the synthesis of our target molecule, we will utilize N-methyl-N-phenylhydrazine and methyl 4,4-dimethoxybutanoate.

The choice of the Fischer indole synthesis for scale-up is predicated on several key advantages:

  • Convergent Synthesis: The two primary starting materials can be prepared or sourced independently and combined in a later step, which is often more efficient for large-scale campaigns.

  • Cost-Effectiveness: The reagents are generally readily available and relatively inexpensive.

  • Well-Established and Scalable: The reaction has a long history of successful application in industrial settings, and its scalability is well-documented.[5]

Reaction Mechanism and Rationale

The Fischer indole synthesis proceeds through a series of well-defined steps:

  • Hydrazone Formation: The initial step is the condensation of N-methyl-N-phenylhydrazine with the keto-ester (or its acetal precursor) to form a hydrazone.

  • Tautomerization: The hydrazone tautomerizes to an enamine intermediate.

  • [7][7]-Sigmatropic Rearrangement: This is the key bond-forming step, where a[7][7]-sigmatropic rearrangement (a type of pericyclic reaction) occurs to form a di-imine intermediate.

  • Aromatization and Cyclization: The di-imine undergoes aromatization, followed by an intramolecular cyclization and elimination of ammonia to yield the final indole product.[4][6]

Understanding this mechanism is crucial for troubleshooting and optimizing the reaction at scale. For instance, the choice of acid catalyst can significantly influence the rate and efficiency of the sigmatropic rearrangement and subsequent cyclization steps.[5][6]

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying cluster_final Final Product Reagents Reagent Preparation & Staging Reactor Reactor Setup & Inerting Reagents->Reactor Charge Addition Controlled Addition of N-methyl-N-phenylhydrazine Reactor->Addition Start Heating Heating to Reflux Addition->Heating Monitoring In-Process Control (IPC) via HPLC Heating->Monitoring Quench Reaction Quench Monitoring->Quench Reaction Complete Extraction Liquid-Liquid Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Solvent_Swap Solvent Swap to Crystallization Solvent Wash->Solvent_Swap Crystallization Crystallization Solvent_Swap->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying Final_Product This compound Drying->Final_Product

Caption: Overall workflow for the scale-up synthesis.

Detailed Protocols

Safety First: Before commencing any work, a thorough risk assessment must be conducted. All personnel should be equipped with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[7][8] The reaction should be carried out in a well-ventilated fume hood or a designated reactor bay.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
N-methyl-N-phenylhydrazine618-45-1122.17Corrosive, toxic. Handle with care.
Methyl 4,4-dimethoxybutanoate7149-59-9162.18Flammable liquid.
Polyphosphoric acid (PPA)8017-16-1VariableCorrosive. Handle with extreme care.
Toluene108-88-392.14Flammable, harmful if inhaled.
Ethyl acetate141-78-688.11Flammable, eye irritant.
Saturated Sodium Bicarbonate SolutionN/AN/ABasic solution, used for neutralization.
Brine (Saturated NaCl Solution)N/AN/AUsed to break emulsions and remove water.
Anhydrous Magnesium Sulfate7487-88-9120.37Drying agent.
Step-by-Step Synthesis Protocol (100 g Scale)
  • Reactor Setup:

    • Equip a 2 L, 4-necked round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, a temperature probe, and an addition funnel.

    • Ensure the system is under a positive pressure of nitrogen to maintain an inert atmosphere.

  • Charging Reagents:

    • To the flask, charge polyphosphoric acid (500 g).

    • Begin stirring and heat the PPA to 70-80 °C to reduce its viscosity.

    • Charge methyl 4,4-dimethoxybutanoate (162.2 g, 1.0 mol) to the warm PPA.

  • Addition of Phenylhydrazine:

    • In a separate flask, prepare a solution of N-methyl-N-phenylhydrazine (122.2 g, 1.0 mol) in toluene (200 mL).

    • Transfer this solution to the addition funnel.

    • Add the N-methyl-N-phenylhydrazine solution dropwise to the stirred reaction mixture over a period of 1-2 hours, maintaining the internal temperature between 80-90 °C. An exotherm may be observed, so careful control of the addition rate is crucial.

  • Reaction and Monitoring:

    • After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 2-4 hours.

    • Monitor the reaction progress by taking small aliquots, quenching them in a biphasic mixture of ethyl acetate and saturated sodium bicarbonate, and analyzing the organic layer by HPLC or TLC. The reaction is considered complete when the starting phenylhydrazine is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the viscous reaction mixture onto crushed ice (2 kg) with vigorous stirring. This quenching step is highly exothermic and must be performed with caution.

    • The product will precipitate as a solid or oil.

    • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

    • Combine the organic extracts and wash sequentially with water (500 mL), saturated sodium bicarbonate solution (2 x 500 mL), and brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil or a semi-solid.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[9]

    • For larger scales, crystallization is the preferred method of purification. Dissolve the crude product in a minimal amount of hot isopropanol or a mixture of ethyl acetate and hexanes. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound as a crystalline solid.

Expected Yield and Purity
  • Yield: 70-85%

  • Purity (by HPLC): >98%

Scale-Up Considerations

Transitioning this synthesis to a larger scale requires careful consideration of several factors:

  • Heat Transfer: The reaction is exothermic, particularly during the addition of the phenylhydrazine and the quenching step. Ensure the reactor has adequate cooling capacity to manage the heat load and maintain the desired temperature profile.

  • Mass Transfer: Efficient stirring is critical to ensure homogeneity, especially in the viscous polyphosphoric acid medium. Baffles in the reactor can improve mixing.

  • Reagent Addition: For pilot-plant and manufacturing scales, the phenylhydrazine solution should be added sub-surface to minimize splashing and improve dispersion.

  • Quenching: The quenching of PPA is highly energetic. A reverse quench (adding the reaction mixture to a large volume of ice/water) in a well-agitated vessel is recommended.

  • Waste Disposal: Polyphosphoric acid waste needs to be neutralized before disposal in accordance with local environmental regulations.[10]

Analytical Characterization

The identity and purity of the final product should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a measure of purity.

Conclusion

The Fischer indole synthesis provides a reliable and scalable route to this compound. By understanding the underlying chemistry and carefully considering the engineering challenges associated with scale-up, researchers and drug development professionals can efficiently produce this valuable intermediate for their downstream applications. The protocols and considerations outlined in this document are intended to serve as a robust starting point for process development and optimization.

References

  • Indole-3-acetic acid. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. (2023). Molecular Crystals and Liquid Crystals. [Link]

  • Bacteria: The Indole Test. (n.d.). Carolina Biological Supply. Retrieved January 22, 2026, from [Link]

  • Indole-3-acetic Acid. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Methyl azidoacetate. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

  • Process of producing indole-3-acetic acids. (1955). U.S. Patent No. 2,701,250.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54076. [Link]

  • Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. (2023). RSC Publishing. [Link]

  • Process of producing indoleacetic acids and new indoleacetic acids produced thereby. (1955). U.S. Patent No. 2,701,251.
  • Fischer indole synthesis. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • General Fischer indole synthesis (pathway a) and its interrupted... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

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  • High-Level Production of Indole-3-acetic Acid in the Metabolically Engineered Escherichia coli. (2021). Journal of Agricultural and Food Chemistry, 69(6), 1916–1924. [Link]

  • One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji–Trost Reaction and Heck Coupling. (2018). The Journal of Organic Chemistry, 83(11), 6043–6051. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. (2023). ACS Omega. [Link]

  • Methyl 2-(1H-indole-3-carboxamido)acetate. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. (2017). Oriental Journal of Chemistry, 33(6). [Link]

  • A General and Scalable Synthesis of Polysubstituted Indoles. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. (2021). Scientific Reports, 11(1), 13094. [Link]

  • Large scale production of indole-3-acetic acid and evaluation of the inhibitory effect of indole-3-acetic acid on weed growth. (2021). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. (2007). Journal of Heterocyclic Chemistry, 44(2), 273-277. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

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Protocol for the Purification of Methyl 2-(1-methyl-1H-indol-3-yl)acetate by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of Methyl 2-(1-methyl-1H-indol-3-yl)acetate using normal-phase column chromatography. The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of indole derivatives. The guide emphasizes the scientific rationale behind each step, from the initial analytical thin-layer chromatography (TLC) to optimize the mobile phase, through column packing, sample loading, elution, and post-purification analysis. By integrating expert insights and robust troubleshooting strategies, this document serves as a self-validating system to ensure the consistent attainment of high-purity this compound, a crucial intermediate in various synthetic pathways.

Introduction and Scientific Principle

This compound is a synthetic indole derivative. As with many active pharmaceutical ingredient (API) precursors, achieving high purity is critical to ensure the safety and efficacy of the final drug product and the reliability of subsequent synthetic steps. The primary challenge in its purification lies in separating it from unreacted starting materials, particularly the more polar precursor Methyl 2-(1H-indol-3-yl)acetate, and other reaction by-products.

Column chromatography is a cornerstone purification technique in organic synthesis[1]. The principle of this technique is based on the differential partitioning of components of a mixture between a stationary phase and a mobile phase[1]. For the purification of moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is highly effective. Silica gel is a polar adsorbent, and its surface is rich in silanol (Si-OH) groups. Compounds with greater polarity will interact more strongly with the silica gel via hydrogen bonding and dipole-dipole interactions, thus eluting more slowly. A less polar mobile phase is used to carry the components through the column; by gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.

The target compound, having its indole nitrogen methylated, is less polar than its precursor, Methyl 2-(1H-indol-3-yl)acetate, which possesses a hydrogen-bond-donating N-H group. This difference in polarity is the key to their successful separation.

Physicochemical Properties of the Target Compound
PropertyValueSource
Chemical Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [2]
Appearance Typically an oil or low-melting solid[3]
Solubility Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone.General Knowledge

Pre-Chromatography: Method Development with TLC

Before committing a sample to a column, it is imperative to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase composition that provides optimal separation between the desired product and its impurities, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound[4]. A common and effective starting point for indole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate[4].

Protocol: TLC Analysis
  • Prepare TLC Plate: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Spot Samples: Using a capillary tube, spot the crude reaction mixture, a co-spot (crude mixture plus starting material), and the pure starting material (if available) on the starting line.

  • Develop Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., Hexane:Ethyl Acetate).

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm), as indole derivatives are typically UV-active[4]. Circle the visible spots.

  • Calculate Rf and Optimize: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent ratio to achieve the target Rf of 0.2-0.4 for the product.

Example of Solvent System Optimization
Solvent System (Hexane:Ethyl Acetate)Product RfStarting Material RfObservation & Action
9:10.650.40Spots are too high on the plate. Separation is minimal. Action: Decrease polarity (increase hexane ratio).
7:10.450.20Better separation, but product Rf is still slightly high.
5:1 0.30 0.10 Optimal. Good separation and the product Rf is within the ideal range[2].
3:10.150.02Spots are too low. Elution would be excessively slow. Action: Increase polarity (increase ethyl acetate ratio).

Detailed Purification Protocol

This protocol assumes a standard glass column and silica gel (230-400 mesh) for flash chromatography.

Materials and Reagents
ItemSpecification
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseHexane and Ethyl Acetate (HPLC grade)
Crude SampleThis compound
GlasswareChromatography column, round-bottom flasks, test tubes/fraction vials
EquipmentFume hood, rotary evaporator, TLC plates and chamber, UV lamp
Step 1: Column Packing (Slurry Method)

The slurry method is superior for achieving a homogenous, air-free column packing, which is essential for high-resolution separation.

  • Determine Silica Amount: Use a silica gel mass that is approximately 50-100 times the mass of the crude sample to be purified.

  • Prepare Slurry: In a beaker, mix the calculated amount of silica gel with the initial, least polar mobile phase (e.g., 9:1 Hexane:EtOAc) to form a free-flowing slurry.

  • Pack the Column:

    • Secure the column vertically in a fume hood. Ensure the stopcock is closed.

    • Place a small plug of cotton or glass wool at the bottom, followed by a thin layer (approx. 1 cm) of sand[5].

    • Pour the silica slurry into the column. Use a funnel to prevent spillage.

    • Open the stopcock to drain the solvent, continuously tapping the side of the column gently to ensure even packing and remove air bubbles. Never let the solvent level drop below the top of the silica bed.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica surface from disturbance during sample and solvent addition[5].

Step 2: Sample Loading

The sample should be loaded in a concentrated band to prevent band broadening. Dry loading is highly recommended if the sample has poor solubility in the mobile phase[5].

  • Dissolve Crude Sample: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorb onto Silica: Add a small amount of silica gel (2-3 times the mass of the crude sample) to this solution.

  • Evaporate Solvent: Gently remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained[5].

  • Load onto Column: Drain the column solvent until it is level with the top layer of sand. Carefully add the silica-adsorbed sample onto the sand.

  • Add Mobile Phase: Gently add the initial mobile phase to the column, taking care not to disturb the surface.

Step 3: Elution and Fraction Collection

The elution process involves passing the mobile phase through the column to separate the components.

  • Begin Elution: Start with the optimized mobile phase (e.g., 5:1 Hexane:EtOAc). Apply gentle air pressure to achieve a steady flow rate. An optimal flow rate ensures good equilibration without excessive diffusion-related band broadening[5].

  • Collect Fractions: Collect the eluent in sequentially numbered test tubes or vials. The size of the fractions should be appropriate for the scale of the separation.

  • Monitor Elution: Periodically analyze the collected fractions by TLC to track the elution of the compounds. Spot every few fractions on a single TLC plate to identify which ones contain the desired product.

  • Gradient Elution (Optional): If baseline separation is difficult or some impurities are much more polar, a gradient elution can be employed. After the main product has started to elute, the polarity of the mobile phase can be gradually increased (e.g., to 3:1 or 1:1 Hexane:EtOAc) to wash out more strongly retained impurities.

Step 4: Product Isolation
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain the pure product into a clean, pre-weighed round-bottom flask.

  • Remove Solvent: Remove the mobile phase using a rotary evaporator.

  • Final Drying: Place the flask under high vacuum for a period to remove any residual solvent.

  • Determine Yield and Purity: Weigh the final product to calculate the yield. Assess its purity using analytical techniques such as ¹H NMR, ¹³C NMR, or HPLC. The provided ¹H NMR data for the target compound is (400 MHz, CDCl₃): δ 7.60 (d, J = 7.9 Hz, 1H), 7.29 (d, J = 8.2 Hz, 1H), 7.23 (dd, J = 8.2, 7.9 Hz, 1H), 7.12 (dd, J = 8.2, 7.9 Hz, 1H), 7.03 (s, 1H), 3.77 (s, 3H), 3.75 (s, 2H), 3.69 (s, 3H)[2].

Visualization of the Workflow

The following diagrams illustrate the key processes in this purification protocol.

Purification_Workflow cluster_prep Preparation & Optimization cluster_column Column Chromatography cluster_analysis Analysis & Isolation Crude Crude Sample TLC TLC Analysis to Optimize Mobile Phase Crude->TLC Solvent Optimized Solvent System (e.g., Hexane:EtOAc 5:1) TLC->Solvent Pack Pack Column (Silica Slurry) Solvent->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Evap Solvent Evaporation Pool->Evap Pure Pure Product Evap->Pure

Caption: Workflow for the purification of this compound.

Caption: Decision-making logic for optimizing the mobile phase based on TLC results.

Troubleshooting Guide

Even with a well-defined protocol, issues can arise. This section addresses common problems encountered during column chromatography.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Mixed Fractions - Inappropriate solvent system.- Column was overloaded with sample.- Sample band was too diffuse.- Flow rate was too fast.[5]- Re-optimize the mobile phase using TLC for better spot separation.- Use a larger column or less sample.- Ensure sample is loaded in a minimal volume (dry loading is best).- Reduce the flow rate to allow for proper equilibration.
Streaking or Tailing of Spots - Compound may be acidic or basic, interacting too strongly with silica.- Sample is degrading on the silica gel.- Sample is not fully soluble in the mobile phase.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Test compound stability on a TLC plate spotted and left for an hour before developing. Consider using a less acidic stationary phase like alumina or deactivated silica.- Choose a different solvent system in which all components are soluble.
Compound Won't Elute - The mobile phase is not polar enough.- The compound has irreversibly adsorbed or decomposed on the column.- Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of methanol can be added to elute very polar compounds.- First, test for silica stability. If it decomposes, an alternative stationary phase is required.
Cracked or Channeled Silica Bed - The column was packed improperly.- The column ran dry at some point.- This column is compromised and must be repacked. Ensure the slurry is homogenous and the bed is never allowed to go dry.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound. By adhering to the principles of systematic method development using TLC and employing proper column chromatography techniques, researchers can consistently achieve high levels of purity. The included workflow diagrams and troubleshooting guide serve as practical tools to streamline the purification process and address common challenges, ultimately facilitating the efficient progression of drug development and synthetic chemistry projects.

References

  • PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl indole-3-acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemical Synthesis Database. (2024, May 20). methyl (1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate. ChemSynthesis. Retrieved from [Link]

  • Microbe Notes. (2024, June 14). Chromatography: Principle, Types, Steps, Uses, Diagram. Microbe Notes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. NIH. Retrieved from [Link]

  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO Columns. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 27). How To Choose Mobile Phase For Column Chromatography?. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). The chromatogram of isocratic separation of indole-3-acetic acid,.... ResearchGate. Retrieved from [Link]

  • AWS. (n.d.). CHAPTER 3. AWS. Retrieved from [Link]

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Application Notes & Protocols: Methyl 2-(1-methyl-1H-indol-3-yl)acetate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Indole Nucleus

Indole and its derivatives are foundational scaffolds in medicinal chemistry, present in a wide array of natural products and synthetic drugs.[1] Their unique electronic properties and ability to participate in various biological interactions make them privileged structures in drug design. Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a key second-generation intermediate, building upon the basic indole-3-acetic acid framework. The N-methylation (the "1-methyl" position) significantly alters the molecule's electronic and steric properties, preventing hydrogen bonding at the indole nitrogen and increasing its lipophilicity. These modifications are crucial for fine-tuning the pharmacokinetic and pharmacodynamic profiles of target Active Pharmaceutical Ingredients (APIs).

This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and strategic application of this compound as a pivotal intermediate in the synthesis of complex APIs.

Physicochemical Properties & Characterization

A thorough understanding of the intermediate's properties is fundamental for process development, optimization, and quality control.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃NO₂[2]
Molecular Weight 203.24 g/mol [3]
CAS Number 58665-00-2[3]
Appearance Not explicitly defined, but related compounds are crystalline powders.[4]
Solubility Soluble in DMSO, Ethyl Acetate, DMF.[3][5][6][3][5][6]
Storage Store in a dry, sealed place, typically at cool to room temperature.[5][7][5][7]
Spectroscopic Characterization

Validation of the intermediate's identity and purity is achieved through standard spectroscopic methods. The following data is based on reported synthesis.[3]

Table 2: NMR Spectroscopic Data for this compound in CDCl₃

NucleusChemical Shift (δ) ppmDescription
¹H NMR 7.60 (d, J = 7.9 Hz, 1H)Aromatic Proton
7.29 (d, J = 8.2 Hz, 1H)Aromatic Proton
7.23 (dd, J=8.2, 7.9 Hz, 1H)Aromatic Proton
7.12 (dd, J=8.2, 7.9 Hz, 1H)Aromatic Proton
7.03 (s, 1H)Indole C2-H
3.77 (s, 3H)N-CH₃ (Indole Nitrogen)
3.75 (s, 2H)-CH₂- (Methylene)
3.69 (s, 3H)O-CH₃ (Ester)
¹³C NMR 172.6C=O (Ester Carbonyl)
136.9Aromatic Carbon
127.7Aromatic Carbon
121.7 (2C)Aromatic Carbons
119.26Aromatic Carbon
118.9Aromatic Carbon
109.3Aromatic Carbon
106.8Aromatic Carbon
51.9O-CH₃ (Ester)
32.7N-CH₃ (Indole Nitrogen)
31.0-CH₂- (Methylene)

Source: ChemicalBook[3]

Synthesis Protocol for this compound

The most direct synthesis involves the N-methylation of its precursor, Methyl 2-(1H-indol-3-yl)acetate.

Underlying Principle: Deprotonation and Nucleophilic Substitution

The protocol operates on a classic Sₙ2 mechanism. The indole nitrogen proton is weakly acidic and can be removed by a strong, non-nucleophilic base like sodium hydride (NaH). This generates a highly nucleophilic indole anion. The subsequent introduction of an electrophilic methyl source, such as iodomethane (methyl iodide), results in the formation of a new nitrogen-carbon bond.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: N-Methylation (Sₙ2) cluster_2 Step 3: Workup & Purification Precursor Methyl 2-(1H-indol-3-yl)acetate Anion Indole Anion Intermediate Precursor->Anion  H₂ gas byproduct Base Sodium Hydride (NaH) in DMF Base->Anion  Abstracts proton Product This compound Anion->Product MethylatingAgent Iodomethane (CH₃I) MethylatingAgent->Product  Nucleophilic attack Workup Acidification & Extraction Product->Workup Purification Silica Gel Chromatography Workup->Purification

Caption: Synthesis workflow for N-methylation.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[3] Researchers should always perform a thorough risk assessment before starting any chemical synthesis.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve Methyl 2-(1H-indol-3-yl)acetate (1.1 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 3 mL).

  • Deprotonation: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.4 eq) portion-wise to the solution at 0 °C (ice bath).

    • Expert Insight: The use of NaH ensures irreversible deprotonation, driving the reaction to completion. Adding it slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

  • Methylation: After stirring for 30 minutes at 0 °C, add iodomethane (1.58 mmol, 1.4 eq) dropwise via the dropping funnel.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system (e.g., 5:1).

    • Trustworthiness: TLC is a critical self-validating step. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Workup: Upon completion, carefully quench the reaction by adding water (5 mL). Acidify the solution to pH 3-4 with 6N hydrochloric acid.

    • Causality: Quenching with water destroys any unreacted NaH. Acidification ensures that the product is in a neutral form for efficient extraction into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 5 mL).

  • Washing & Drying: Combine the organic layers, wash with saturated brine (2 x 5 mL), and dry over anhydrous sodium sulfate.[3]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluent: hexane/ethyl acetate = 5:1) to yield the pure product.[3]

Application: Synthesis of Indomethacin Precursors

This compound is an ideal precursor for APIs that require a substituted indole-3-acetic acid moiety. A prime example is the non-steroidal anti-inflammatory drug (NSAID) Indomethacin . While classic Indomethacin synthesis often involves building the indole ring system, a modern approach can utilize pre-formed indole intermediates for late-stage diversification.[8][9]

The structure of Indomethacin is 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid.[4] The synthesis involves creating the indole-3-acetic acid core, followed by N-acylation. The protocol below outlines the conceptual steps starting from a related indole-3-acetic acid ester, illustrating the strategic importance of our title intermediate's structural class.

Retrosynthetic Analysis of Indomethacin

G Indomethacin Indomethacin Ester_Intermediate N-Acylated Indole Ester (Compound 4 in traditional synthesis) Indomethacin->Ester_Intermediate Ester Hydrolysis Indole_Core Indole-3-acetic acid methyl ester derivative (e.g., Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) Ester_Intermediate->Indole_Core N-Acylation Acyl_Chloride 4-Chlorobenzoyl Chloride Ester_Intermediate->Acyl_Chloride N-Acylation Hydrazine 4-Methoxyphenyl Hydrazine Indole_Core->Hydrazine Fischer Indole Synthesis Keto_Ester Methyl Levulinate Indole_Core->Keto_Ester Fischer Indole Synthesis

Caption: Retrosynthesis of Indomethacin.

Protocol: N-Acylation and Saponification

This protocol demonstrates the final key steps in synthesizing Indomethacin from an appropriate indole-3-acetic acid ester intermediate.

  • N-Acylation Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve the indole-3-acetic acid methyl ester derivative (e.g., Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) (1.0 eq) in an anhydrous solvent like DMF or pyridine.[8]

  • Base Addition: If using a non-basic solvent like DMF, add a strong base such as sodium hydride (1.2 eq) at 0 °C to deprotonate the indole nitrogen.[9] If using pyridine, it serves as both the solvent and the base.[8]

    • Expert Insight: Pyridine is often used as it acts as a nucleophilic catalyst and an acid scavenger for the HCl generated during the acylation, driving the reaction forward.[8]

  • Acylation: Slowly add 4-chlorobenzoyl chloride (1.1 eq) to the reaction mixture. Allow the reaction to stir at room temperature until completion, as monitored by TLC.

  • Workup and Isolation: Upon completion, perform an aqueous workup to remove the base and salts. Extract the product with an organic solvent, wash, dry, and concentrate. The crude N-acylated ester can be purified by recrystallization or chromatography.

  • Saponification (Ester Hydrolysis): Dissolve the purified ester intermediate in a suitable solvent mixture (e.g., methanol/water). Add an aqueous base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir for several hours at room temperature.[9]

    • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of a carboxylate salt.

  • Acidification and Precipitation: Monitor the hydrolysis by TLC. Once the ester is consumed, remove the organic solvent under reduced pressure. Dilute the remaining aqueous solution and acidify with a strong acid (e.g., HCl) to pH 2-3.[9]

  • Final Product Isolation: The final API, Indomethacin, will precipitate out of the acidic solution as a solid. Collect the product by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the pure active pharmaceutical ingredient.[9]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[10][11]

  • First Aid:

    • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing.[12]

    • Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance.[12]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting.[12]

    • In all cases of exposure, seek immediate medical attention.

Conclusion

This compound is more than a simple chemical; it is a strategic building block that offers synthetic flexibility and access to complex molecular architectures. Its N-methylated indole core is a key feature in modulating the biological activity of target APIs. The protocols and insights provided herein demonstrate its utility and provide a framework for its successful application in pharmaceutical research and development, enabling the efficient synthesis of next-generation therapeutics.

References

  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Available at: [Link]

  • The Science Snail. (2018). Organic synthesis of indomethacin. Available at: [Link]

  • ChemSynthesis. methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. Available at: [Link]

  • Patsnap. Synthesis method of indometacin and analogues thereof.
  • Google Patents. A kind of synthetic method of indomethacin and its analogues.
  • Gpatindia. (2020). INDOMETHACIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available at: [Link]

Sources

Application Notes and Protocols for N-Methylation of Indole Acetates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the reaction conditions for the N-methylation of indole acetates, a critical transformation in the synthesis of various biologically active molecules and pharmaceutical intermediates. The following sections offer a detailed analysis of common methylation strategies, elucidate the underlying chemical principles, and present robust, field-proven protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of N-Methylated Indole Acetates

N-methylation of the indole nucleus, particularly in indole-3-acetic acid derivatives, is a pivotal chemical modification. This structural alteration can significantly impact the molecule's pharmacological properties, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic profile. The addition of a methyl group to the indole nitrogen can prevent hydrogen bonding, increase lipophilicity, and alter the electronic properties of the aromatic system, thereby fine-tuning its biological activity. Consequently, reliable and efficient methods for N-methylation are of paramount importance in medicinal chemistry and process development.

Mechanistic Overview of Indole N-Methylation

The N-methylation of indoles proceeds via a nucleophilic substitution reaction. The indole nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a highly nucleophilic indolide anion. This anion then attacks the electrophilic methyl group of a methylating agent, leading to the formation of the N-methylated product. The choice of base and methylating agent is crucial and dictates the reaction's efficiency, selectivity, and scalability.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Indole Indole Acetate Indolide Indolide Anion Indole->Indolide + Base - H-Base⁺ Base Base N_Methyl_Indole N-Methyl Indole Acetate Indolide->N_Methyl_Indole + CH₃-X - X⁻ MethylatingAgent Methylating Agent (CH₃-X)

Caption: General Mechanism of Indole N-Methylation.

Comparative Analysis of N-Methylation Strategies

A variety of reagents and conditions have been developed for the N-methylation of indoles. The choice of method often depends on factors such as the substrate's functional group tolerance, desired scale, safety considerations, and cost. Below is a comparative summary of common methods.

Methylating AgentTypical BasesSolventsTemperature (°C)Key AdvantagesKey Disadvantages
Dimethyl Carbonate (DMC) K₂CO₃, NaOH, KOHDMF, NMP90 - 130Environmentally friendly, low toxicity, suitable for large scale.[1][2]Requires higher temperatures, may lead to O-methylation of carboxylic acids.[3][4]
Methyl Iodide (MeI) NaH, NaNH₂, K₂CO₃THF, DMF0 - RTHighly reactive, generally high yields.Toxic, volatile, suspected carcinogen, potential for over-methylation.[1][5]
Dimethyl Sulfate (DMS) NaH, NaOH, KOHTHF, DMF0 - RTHighly reactive, cost-effective.Highly toxic and carcinogenic.[1][5]
Phenyl Trimethylammonium Iodide (PhMe₃NI) KOH, Cs₂CO₃Toluene120Safe, non-toxic, easy to handle, high monoselectivity.[5][6]Requires higher temperatures.
Methyl Trifluoroacetate (MTFA) t-BuOKDMFRoom Temp.Mild reaction conditions.[7]Reagent may not be as readily available.

Experimental Protocols

The following protocols are provided as detailed, step-by-step methodologies for the N-methylation of indole acetates.

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC) - A "Green" Approach

This method is favored for its low toxicity and environmental impact, making it suitable for large-scale synthesis.[1][3][4]

G Start Start Mix Mix Indole Acetate, K₂CO₃, DMF, and DMC Start->Mix Heat Heat to reflux (~130 °C) for 2-6 h Mix->Heat Monitor Monitor by HPLC/TLC Heat->Monitor Cool Cool to RT Monitor->Cool Quench Add H₂O and extract with an organic solvent Cool->Quench Wash Wash organic layer with H₂O Quench->Wash Dry Dry organic layer and concentrate Wash->Dry Purify Purify by chromatography if necessary Dry->Purify End End Purify->End

Caption: Workflow for N-Methylation using DMC.

Materials:

  • Indole-3-acetic acid or its ester derivative

  • Dimethyl carbonate (DMC)

  • Potassium carbonate (K₂CO₃), powdered

  • N,N-Dimethylformamide (DMF)

  • Tert-butyl methyl ether (TBME) or other suitable extraction solvent

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the indole acetate substrate, potassium carbonate (0.5-1.0 equivalents), and DMF.

  • Add dimethyl carbonate (2-3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain for 2 to 6 hours.[1][3][4] The progress of the reaction should be monitored by a suitable analytical technique such as HPLC or TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture to quench the reaction and dissolve the inorganic salts.

  • Extract the product with a suitable organic solvent like tert-butyl methyl ether.[1]

  • Wash the organic layer with water to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • If necessary, purify the crude product by column chromatography on silica gel.

Expert Insights:

  • For indole-3-acetic acid, this method will likely result in both N-methylation and O-methylation (esterification of the carboxylic acid).[3][4] If only N-methylation is desired, it is advisable to start with the corresponding methyl or ethyl ester of indole-3-acetic acid.

  • The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can sometimes accelerate the reaction rate.[3][4]

Protocol 2: Classical N-Methylation using Methyl Iodide and Sodium Hydride

This is a highly effective, traditional method, but requires stringent safety precautions due to the hazardous nature of the reagents.[1][5]

G Start Start Prepare_NaH Prepare a suspension of NaH in anhydrous THF under N₂ Start->Prepare_NaH Add_Indole Add a solution of Indole Acetate in THF dropwise at 0 °C Prepare_NaH->Add_Indole Stir_RT Stir at room temperature until H₂ evolution ceases Add_Indole->Stir_RT Cool_Add_MeI Cool to 0 °C and add Methyl Iodide dropwise Stir_RT->Cool_Add_MeI Warm_Stir Warm to room temperature and stir until completion (TLC/HPLC) Cool_Add_MeI->Warm_Stir Quench Carefully quench with saturated aqueous NH₄Cl or H₂O Warm_Stir->Quench Extract Extract with an organic solvent Quench->Extract Wash_Dry Wash, dry, and concentrate Extract->Wash_Dry Purify Purify by chromatography Wash_Dry->Purify End End Purify->End

Sources

Application Notes and Protocols for Methyl 2-(1-methyl-1H-indol-3-yl)acetate in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Exploring the Agrochemical Potential of a Synthetic Auxin Analog

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a derivative of indole-3-acetic acid (IAA), the primary and most abundant naturally occurring auxin in plants.[1] In the realm of agrochemical research, synthetic auxins and their analogs are a cornerstone for developing products that can modulate plant growth, from enhancing rooting to acting as selective herbicides.[2][3][4] The structural modification of the indole ring, in this case, the methylation at the N-1 position, presents an intriguing avenue for research into novel plant growth regulators, herbicides, and potentially fungicides.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the agrochemical applications of this compound. It provides a theoretical framework based on the known activities of related compounds, along with detailed protocols for the synthesis and biological evaluation of this specific molecule.

Scientific Rationale and Postulated Mechanism of Action

The biological activity of synthetic auxins is intrinsically linked to their ability to mimic natural IAA, thereby hijacking the plant's hormonal signaling pathways.[3] At low concentrations, auxins typically promote cell elongation, division, and differentiation, leading to desirable traits such as enhanced root formation and fruit development.[5] Conversely, at high concentrations, they can overstimulate these processes, leading to uncontrolled growth, epinasty, and ultimately, plant death, a principle exploited in many broadleaf herbicides.[2][3]

The introduction of a methyl group at the N-1 position of the indole ring in this compound may influence several key properties relevant to its agrochemical efficacy:

  • Metabolic Stability: The N-methylation might protect the indole ring from oxidative degradation within the plant, potentially leading to a longer half-life and more sustained activity compared to its non-methylated counterparts.

  • Receptor Binding: The modification could alter the binding affinity and selectivity for auxin receptors, such as the TIR1/AFB F-box proteins, potentially leading to a different spectrum of biological responses.

  • Lipophilicity and Uptake: The increased lipophilicity due to the methyl group could enhance its ability to penetrate the plant cuticle, leading to more efficient uptake.

It is hypothesized that this compound will exhibit auxin-like activity, with the ester group being hydrolyzed by endogenous plant esterases to release the active carboxylic acid form.[6][7] The N-methylation may modulate the potency and selectivity of this activity.

Synthesis Protocol

A straightforward synthesis of this compound can be achieved through the N-methylation of the readily available Methyl 2-(1H-indol-3-yl)acetate.

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Iodomethane (Methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-(1H-indol-3-yl)acetate in anhydrous DMF.

  • Deprotonation: To the stirred solution, carefully add sodium hydride in small portions at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes.

  • Methylation: Add iodomethane dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound.

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: Plant Growth Regulation

The auxin-like properties of this compound suggest its potential as a plant growth regulator for applications such as promoting root initiation in cuttings and enhancing fruit development.

Protocol 1: Rooting Assay in Mung Bean (Vigna radiata) Cuttings

This protocol provides a method to assess the root-promoting activity of the test compound.

Materials:

  • Mung bean seeds

  • Hoagland's solution (or other suitable nutrient solution)

  • This compound

  • Indole-3-butyric acid (IBA) as a positive control

  • Ethanol (for stock solution preparation)

  • Test tubes or small beakers

  • Growth chamber or controlled environment with appropriate light and temperature

Procedure:

  • Seedling Preparation: Germinate mung bean seeds in the dark for 3-4 days until the hypocotyls are approximately 5-7 cm long. Prepare cuttings by excising the hypocotyls about 3 cm below the cotyledons.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in ethanol. From this stock, prepare a series of test concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in Hoagland's solution. Prepare a similar concentration series for the positive control, IBA. A control group should contain the same concentration of ethanol as the highest concentration test solution.

  • Treatment: Place the mung bean cuttings in test tubes containing the different concentrations of the test compound, positive control, and the control solution.

  • Incubation: Incubate the cuttings in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.

  • Data Collection and Analysis: After the incubation period, count the number of adventitious roots per cutting and measure the length of the primary roots. Record the data and perform statistical analysis (e.g., ANOVA) to determine the significance of the observed effects compared to the control.

Expected Outcome: At optimal concentrations, this compound is expected to significantly increase the number and/or length of adventitious roots compared to the control group.

Application II: Herbicidal Activity

At higher concentrations, synthetic auxins can act as herbicides, particularly against broadleaf weeds.[2][3] The following protocols are designed to evaluate the herbicidal potential of this compound.

Protocol 2: Seed Germination and Seedling Growth Inhibition Assay

This in vitro assay provides a rapid assessment of the phytotoxic effects of the compound on both monocot and dicot plants.

Materials:

  • Seeds of a representative dicot plant (e.g., Cress, Lepidium sativum)

  • Seeds of a representative monocot plant (e.g., Ryegrass, Lolium perenne)

  • This compound

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) as a positive control

  • Acetone or DMSO (for stock solution preparation)

  • Petri dishes with filter paper

  • Growth chamber

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in acetone or DMSO. Prepare a series of dilutions to achieve final concentrations (e.g., 10, 50, 100, 250, 500 ppm) in water containing a small percentage of the solvent. Prepare a similar concentration series for 2,4-D. A control group should contain the same concentration of the solvent.

  • Assay Setup: Place a sterile filter paper in each petri dish and moisten it with a defined volume of the respective test solution or control. Place a set number of seeds (e.g., 20) of the chosen plant species on the filter paper.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 23°C, 12h light/12h dark cycle) for 5-7 days.

  • Data Collection and Analysis: After the incubation period, measure the germination percentage, root length, and shoot length of the seedlings. Calculate the inhibition percentage relative to the control.

Data Presentation:

Concentration (ppm)Dicot (Cress) Root Inhibition (%)Dicot (Cress) Shoot Inhibition (%)Monocot (Ryegrass) Root Inhibition (%)Monocot (Ryegrass) Shoot Inhibition (%)
10
50
100
250
500
Protocol 3: Whole Plant Foliar Spray Assay

This protocol evaluates the post-emergence herbicidal activity of the compound when applied to young plants.

Materials:

  • Young, actively growing dicot (e.g., tomato, Solanum lycopersicum) and monocot (e.g., corn, Zea mays) plants at the 2-4 leaf stage.

  • This compound

  • A commercial herbicide with a similar mode of action as a positive control.

  • A suitable surfactant.

  • A laboratory spray chamber or a handheld sprayer.

Procedure:

  • Plant Preparation: Grow the test plants in pots containing a suitable potting mix until they reach the desired growth stage.

  • Preparation of Spray Solution: Prepare a stock solution of the test compound and dilute it to the desired application rates (e.g., 100, 250, 500, 1000 g a.i./ha) in water containing a surfactant.

  • Application: Spray the plants evenly with the test solutions using a calibrated sprayer to ensure uniform coverage. A control group should be sprayed with water and the surfactant only.

  • Observation: Place the treated plants in a greenhouse or growth chamber and observe them for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) over a period of 14-21 days.

  • Assessment: At the end of the observation period, assess the herbicidal efficacy using a rating scale (e.g., 0 = no effect, 100 = complete kill) and measure the fresh or dry weight of the above-ground biomass.

Application III: Fungicidal Activity

Indole derivatives have also shown promise as antifungal agents.[8][9] The following protocol is designed to screen for the fungicidal activity of this compound.

Protocol 4: In Vitro Mycelial Growth Inhibition Assay

This assay determines the effect of the compound on the growth of pathogenic fungi.

Materials:

  • Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea) on potato dextrose agar (PDA).

  • This compound

  • A commercial fungicide as a positive control.

  • DMSO for stock solution preparation.

  • Sterile PDA plates.

Procedure:

  • Preparation of Amended Media: Prepare a stock solution of the test compound in DMSO. Add appropriate volumes of the stock solution to molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µg/mL). A control plate should contain the same amount of DMSO. Pour the amended PDA into sterile petri dishes.

  • Inoculation: Once the agar has solidified, place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection and Analysis: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish. Calculate the percentage of mycelial growth inhibition compared to the control.

Visualization of a Postulated Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound as a synthetic auxin, leading to herbicidal effects at high concentrations.

Auxin_Signaling_Pathway cluster_cell Plant Cell MIMYA This compound Active_Auxin 1-Methyl-IAA (Active Form) MIMYA->Active_Auxin Hydrolysis TIR1_AFB TIR1/AFB Receptor Active_Auxin->TIR1_AFB Binds to Esterase Plant Esterases Esterase->Active_Auxin Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Uncontrolled_Growth Uncontrolled Growth & Epinasty Auxin_Genes->Uncontrolled_Growth Leads to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Hypothesized herbicidal action of this compound.

Experimental Workflow for Agrochemical Screening

The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a potential agrochemical.

Agrochemical_Screening_Workflow cluster_workflow Screening Workflow cluster_primary Synthesis Synthesis & Purification Primary_Screening Primary Screening (In Vitro) Synthesis->Primary_Screening PGR_Assay Rooting Assay Herbicide_Assay Seed Germination Assay Fungicide_Assay Mycelial Growth Assay Secondary_Screening Secondary Screening (Whole Organism) Dose_Response Dose-Response & Potency Secondary_Screening->Dose_Response Selectivity Selectivity & Crop Safety Dose_Response->Selectivity Mode_of_Action Mode of Action Studies Selectivity->Mode_of_Action PGR_Assay->Secondary_Screening Herbicide_Assay->Secondary_Screening Fungicide_Assay->Secondary_Screening

Caption: A streamlined workflow for evaluating the agrochemical potential of a novel compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, candidate for agrochemical development. The protocols outlined in this guide provide a robust framework for initiating research into its potential as a plant growth regulator, herbicide, or fungicide. Future research should focus on structure-activity relationship (SAR) studies by synthesizing and testing analogs with different substituents on the indole ring and variations in the ester group. Furthermore, detailed mode of action studies, including receptor binding assays and transcriptomic analysis, will be crucial for understanding the molecular basis of its biological activity and for the rational design of next-generation agrochemicals.

References

  • Bauer, P., et al. (2018). Indole-3-acetic acid (IAA) is one of the natural auxins and considered as a “master hormone” in the network of interactions with other phytohormones regulating plant growth and development. Frontiers in Plant Science, 9, 1-15.
  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • ResearchGate. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of indole-3-carboxaldehyde (ICA), methyl indole-3-acetate.... Retrieved from [Link]

  • PubMed. (2025). Acetate prevents pistil dysfunction in rice under heat stress by inducing methyl jasmonate and quercetin synthesis. Retrieved from [Link]

  • PubMed. (2008). The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis. Retrieved from [Link]

  • PubMed. (2005). An indole-3-acetic acid carboxyl methyltransferase regulates Arabidopsis leaf development. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Retrieved from [Link]

  • ResearchGate. (2016). Effect of plant growth regulators on essential oil yield in aromatic plants. Retrieved from [Link]

  • MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]

  • MDPI. (2022). Plant Essential Oil with Biological Activity (II). Retrieved from [Link]

  • MDPI. (2022). Structure-Activity of Plant Growth Bioregulators and Their Effects on Mammals. Retrieved from [Link]

  • PubMed. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Retrieved from [Link]

  • Government of Canada. (2016). 4-Chloroindole-3-Acetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • MDPI. (2022). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Retrieved from [Link]

  • CABI Digital Library. (2022). Biochemical Analysis of Flowers of Vinca major, A Medicinal Weed Plant of Hilly Areas of Pakistan. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. Retrieved from [Link]

  • PubMed. (2013). Propyl 2-(1H-indol-3-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.

Overview of Synthetic Strategies

The synthesis of this compound is a crucial step in the preparation of various biologically active compounds. Achieving a high yield is paramount for the efficiency of multi-step syntheses. The two primary routes to this molecule involve either late-stage N-methylation of an existing indole core or constructing the indole ring with the N-methyl group already installed. Understanding the nuances of each approach is key to troubleshooting effectively.

Synthetic_Routes cluster_0 Route A: Post-Cyclization N-Methylation cluster_1 Route B: Pre-Cyclization N-Methylation A_Start Methyl 2-(1H-indol-3-yl)acetate A_Product Target Molecule A_Start->A_Product N-Methylation (e.g., DMC, MeI) B_Start N-Methylphenylhydrazine + Carbonyl Precursor B_Product Target Molecule B_Start->B_Product Fischer Indole Synthesis Start Synthetic Goal Start->A_Start Approach 1 Start->B_Start Approach 2

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide: Low Yields and Side Reactions

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Scenario 1: N-Methylation of Methyl 2-(1H-indol-3-yl)acetate

This is often the preferred route due to the commercial availability of the starting material. However, it is prone to issues of selectivity and incomplete reactions.

Q1: My N-methylation reaction has stalled, with significant starting material remaining. What are the likely causes and solutions?

Answer: An incomplete reaction is typically due to issues with the base, methylating agent, or reaction conditions.

  • Cause 1: Ineffective Deprotonation (Base Issue): The pKa of the indole N-H is ~17. A base that is too weak will not generate a sufficient concentration of the reactive indolide anion. While potassium carbonate (K₂CO₃) is commonly used, its efficacy is highly dependent on the solvent and temperature.

    • Solution:

      • Stronger Base: Switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). NaH is a non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward.[1]

      • Solvent Choice: Ensure your solvent is anhydrous, especially when using reactive bases like NaH. Polar aprotic solvents like DMF or THF are preferred. For K₂CO₃, DMF is a good choice as it helps solubilize the base and the resulting indolide salt.[2]

  • Cause 2: Inactive Methylating Agent: The methylating agent may have degraded or is not reactive enough under the chosen conditions.

    • Solution:

      • Verify Reagent Quality: Use a fresh bottle of your methylating agent (e.g., dimethyl carbonate, methyl iodide). Methyl iodide is highly reactive but also volatile and light-sensitive.

      • Increase Temperature: For less reactive agents like dimethyl carbonate (DMC), higher temperatures (e.g., refluxing in DMF at ~130 °C) are often necessary to achieve a reasonable reaction rate.[2]

  • Cause 3: Insufficient Stoichiometry: Using only a slight excess of the methylating agent may not be enough to drive the reaction to completion.

    • Solution: Increase the equivalents of the methylating agent. For DMC, using 2.0-3.0 equivalents is often optimal.[3]

ParameterStandard Condition (K₂CO₃/DMC)High-Yield Alternative (NaH/MeI)
Base K₂CO₃ (powdered)NaH (60% dispersion in oil)
Solvent Anhydrous DMFAnhydrous THF or DMF
Temperature 100-130 °C0 °C to Room Temperature
Key Insight Safer, "greener" option but requires heat.Highly efficient but requires careful handling of NaH and MeI.
Q2: I'm observing a significant amount of a byproduct, which I suspect is the C3-alkylated isomer. How can I improve N-selectivity?

Answer: This is a classic problem stemming from the ambident nucleophilicity of the indolide anion. The N1 and C3 positions can both act as nucleophiles. Controlling the selectivity is crucial for yield.

  • The Underlying Chemistry: The indolide anion is a soft nucleophile. According to Hard and Soft Acid-Base (HSAB) theory, its reaction site depends on the reaction conditions. The nitrogen (N1) is a "harder" nucleophilic center than the carbon (C3), which is "softer".

    • N-Alkylation is Favored by conditions that promote an ionic bond between the indolide and its counter-ion (e.g., K⁺, Na⁺) and a "free" anion. This is achieved with polar aprotic solvents (DMF, DMSO) and alkali metal bases.[1]

    • C3-Alkylation is Favored in less polar solvents where the ion pairing is weaker, and by reaction with softer electrophiles. Direct alkylation with methyl iodide at elevated temperatures without a strong base can lead to C3-alkylation.[4]

Alkylation_Selectivity Indolide Indolide Anion (Ambident Nucleophile) N_Alk N1-Alkylation (Target Product) Indolide->N_Alk Favored Pathway C_Alk C3-Alkylation (Byproduct) Indolide->C_Alk Side Reaction Conditions_N Conditions: - Polar Aprotic Solvent (DMF) - Strong Base (NaH, K₂CO₃) - K⁺ or Na⁺ counter-ion N_Alk->Conditions_N Conditions_C Conditions: - Less Polar Solvent - Weaker Base / Neutral Conditions - Elevated Temperature C_Alk->Conditions_C

Caption: Factors influencing N- vs. C-alkylation selectivity.

  • Practical Solutions:

    • Use a Base/Solvent System that Favors N-Alkylation: The combination of K₂CO₃ in DMF is well-documented to favor N-methylation.[2][3] The potassium counter-ion associates more strongly with the harder nitrogen atom, directing the alkylation there.

    • Pre-form the Anion: Add the base (e.g., NaH) to the starting material in an anhydrous solvent (like THF) at 0 °C and stir for 30-60 minutes to ensure complete deprotonation before adding the methylating agent. This ensures the reaction proceeds via the salt rather than a neutral mechanism.

    • Choice of Methylating Agent: Dimethyl carbonate (DMC) is an excellent choice. It is less reactive than methyl iodide and generally provides higher N-selectivity, especially when paired with K₂CO₃.[2][3]

Scenario 2: Fischer Indole Synthesis Route

This classical method involves reacting N-methylphenylhydrazine with a carbonyl compound that can provide the acetate side chain.

Q3: My Fischer indole cyclization is failing or giving a very low yield. What are the critical parameters to check?

Answer: The Fischer indole synthesis is a robust reaction but sensitive to several factors. The mechanism involves hydrazone formation, tautomerization, a[2][2]-sigmatropic rearrangement, and acid-catalyzed cyclization with elimination of ammonia.[5][6][7]

  • Cause 1: Inefficient Hydrazone Formation: The first step is the condensation of the hydrazine and the carbonyl compound. If this equilibrium is unfavorable, the overall yield will be poor.

    • Solution: Ensure your carbonyl compound is pure. The reaction is typically run in a solvent like acetic acid or ethanol which facilitates hydrazone formation.[5] Sometimes, pre-forming and isolating the hydrazone before subjecting it to the cyclization conditions can improve yields.

  • Cause 2: Incorrect Acid Catalyst or Temperature: The key[2][2]-sigmatropic rearrangement and subsequent cyclization are acid-catalyzed and temperature-dependent.

    • Solution:

      • Catalyst Choice: A wide range of Brønsted (polyphosphoric acid, p-TsOH, H₂SO₄) and Lewis acids (ZnCl₂, BF₃·OEt₂) can be used.[7] Polyphosphoric acid (PPA) at ~100 °C is a very common and effective choice.[6] The optimal catalyst often needs to be determined empirically.

      • Temperature Control: The reaction often requires elevated temperatures (80-120 °C). However, excessive heat can lead to decomposition and tar formation. Monitor the reaction closely by TLC.

  • Cause 3: Steric Hindrance or Unfavorable Electronics: Substituents on either the arylhydrazine or the carbonyl component can affect the reaction. Electron-donating groups on the aryl ring generally accelerate the reaction, while electron-withdrawing groups slow it down.[6]

    • Solution: If your substrates are sterically hindered or electronically deactivated, you may need to use more forcing conditions (stronger acid, higher temperature) or consider a different synthetic route.

Frequently Asked Questions (FAQs)

Q: What is the most reliable and scalable method for this synthesis?

For scalability and safety, the N-methylation of Methyl 2-(1H-indol-3-yl)acetate using dimethyl carbonate (DMC) and potassium carbonate (K₂CO₃) in DMF is highly recommended. This method avoids highly toxic and volatile reagents like methyl iodide and dimethyl sulfate and has been successfully implemented in large-scale reactors.[3] It provides the desired product in high yields and purity.[2]

Q: Which analytical techniques are best for monitoring the reaction and characterizing the product?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system like 3:7 Ethyl Acetate:Hexanes. The product (N-methylated) will be less polar and have a higher Rf than the starting material (N-H indole). Liquid Chromatography-Mass Spectrometry (LC-MS) is also excellent for tracking the disappearance of starting material and the appearance of the product peak with the correct mass.

  • Product Characterization:

    • ¹H NMR & ¹³C NMR: The definitive methods for structural confirmation. Key signals to look for are the appearance of a singlet around 3.7-3.8 ppm in the ¹H NMR for the N-CH₃ group and the disappearance of the broad N-H signal.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: The characteristic N-H stretch (around 3300-3400 cm⁻¹) of the starting material should be absent in the product spectrum.

Q: How can I troubleshoot purification if my product is contaminated with starting material?

Separating the N-methylated product from the N-H starting material can be challenging due to their similar structures.

  • Column Chromatography: This is the most effective method. Since the product is less polar, it will elute first. A shallow solvent gradient (e.g., starting with 10% EtOAc in Hexanes and slowly increasing to 30%) on silica gel will provide the best separation.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization from a solvent system like ethyl acetate/heptane or toluene can be effective.

Troubleshooting_Workflow Start Low Yield Observed Analyze Analyze Crude Reaction Mixture by TLC/LC-MS Start->Analyze Case1 Symptom: Mainly Unreacted Starting Material Analyze->Case1 Incomplete Conversion Case2 Symptom: Multiple Byproducts (e.g., C3-Alkylation) Analyze->Case2 Poor Selectivity Case3 Symptom: Baseline Material / Tar (Decomposition) Analyze->Case3 Degradation Sol1 Solution: - Check Base Strength/Stoichiometry - Increase Temperature/Time - Verify Reagent Purity Case1->Sol1 Sol2 Solution: - Adjust Base/Solvent System (e.g., K₂CO₃ in DMF) - Pre-form Anion Before Alkylation - Use More Selective Reagent (DMC) Case2->Sol2 Sol3 Solution: - Lower Reaction Temperature - Use Milder Reagents - Check for Oxygen/Moisture Contamination Case3->Sol3

Caption: A decision workflow for troubleshooting low-yield reactions.

Recommended Experimental Protocol

This protocol details the scalable and high-yield N-methylation using dimethyl carbonate.

Protocol: N-Methylation using Dimethyl Carbonate (DMC)

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)

  • Dimethyl Carbonate (DMC) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add Methyl 2-(1H-indol-3-yl)acetate (1.0 eq) and powdered potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add dimethyl carbonate (3.0 eq) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. The progress of the reaction should be monitored by TLC or LC-MS.[2] Typically, the reaction is complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (approx. 10x the volume of DMF). This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water and then with a small amount of cold diethyl ether or hexane to remove nonpolar impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography if necessary.

References

  • EP1829872B1 - Processes for production of indole compounds.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega. (2023). [Link]

  • WO2001081305A2 - Methylation of indole compounds using dimethy carbonate.
  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - NIH. (2023). [Link]

  • An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates - ResearchGate. (2007). [Link]

  • Synthesis and Chemistry of Indole . [Link]

  • Synthesis of indoles - Organic Chemistry Portal. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles - MDPI. (2020). [Link]

  • Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. [Link]

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate - Taylor & Francis. (2023). [Link]

  • Fischer indole synthesis - Wikipedia. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] - Knowledge UChicago. (2023). [Link]

  • The Fischer Indole Synthesis. | Chemical Reviews - ACS Publications. (2006). [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters - ACS Publications. (2022). [Link]

  • (PDF) N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. - ResearchGate. (2002). [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. [Link]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate - ResearchGate. [Link]

  • (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I - ResearchGate. (2010). [Link]

  • What could be the reason for getting a very low yield in organic chemistry? - Quora. (2015). [Link]

  • Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2022). [Link]

  • The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - PubMed. (2008). [Link]

  • An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates - ResearchGate. (2007). [Link]

  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google P
  • Fischer Indole Synthesis - Organic Chemistry Portal. [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. (2022). [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? - Science Madness. (2020). [Link]

  • EP0060717A1 - Process for the production of methyl acetate by esterifying methanol with acetic acid - Google P
  • US6972336B2 - N-alkylation of indole derivatives - Google P

Sources

Technical Support Center: Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Question 1: My final product is a mixture of the desired N-methylated ester and a significant amount of an unmethylated ester. How can I improve the selectivity for the desired product?

Probable Cause: Incomplete N-methylation is a common issue, especially when the synthesis involves the methylation of an indole-3-acetic acid derivative. The reaction can result in a mixture of the desired product, this compound, and the O-methylated byproduct, Methyl 2-(1H-indol-3-yl)acetate. This occurs because the esterification of the carboxylic acid can be competitive with the N-methylation of the indole nitrogen.

Solution:

  • Reaction Time and Stoichiometry: Ensure the reaction is run to completion by monitoring it using Thin Layer Chromatography (TLC). If starting from Methyl 2-(1H-indol-3-yl)acetate, an excess of the methylating agent (e.g., iodomethane) and a strong base (e.g., sodium hydride) in a suitable solvent like N,N-dimethylformamide (DMF) should be used to drive the N-methylation forward. A reaction time of around 6 hours at room temperature is a good starting point, but this should be optimized based on TLC analysis.[1]

  • Choice of Methylating Agent: While traditional methylating agents like methyl iodide and dimethyl sulfate are effective, they are also highly toxic. Dimethyl carbonate (DMC) offers a less toxic alternative. However, with DMC, the selectivity between N- and O-methylation can be a challenge, with esterification sometimes occurring faster than N-methylation.

  • Stepwise Synthesis: To avoid the issue of competing reactions, a stepwise approach is recommended. First, perform the N-methylation of indole-3-acetic acid, and then in a separate step, carry out the esterification of the resulting 1-methyl-1H-indole-3-acetic acid.

Identifying the Byproduct: The primary byproduct, Methyl 2-(1H-indol-3-yl)acetate, can be readily identified by ¹H NMR spectroscopy. The key difference is the absence of the N-methyl signal and the presence of the N-H proton signal in the byproduct.

CompoundN-CH₃ Signal (¹H NMR, CDCl₃)N-H Signal (¹H NMR)
This compound~3.77 ppm (s, 3H)Absent
Methyl 2-(1H-indol-3-yl)acetate (byproduct)AbsentPresent (broad s)

Question 2: After my reaction, I'm left with a dark red or brown oil instead of the expected solid product. What could be the cause?

Probable Cause: The indole nucleus is sensitive to strong acidic conditions and can be prone to polymerization or degradation, leading to the formation of colored impurities. This is particularly relevant if you are performing a Fischer esterification of 1-methyl-1H-indole-3-acetic acid using a strong acid catalyst like sulfuric acid.

Solution:

  • Milder Esterification Conditions: Instead of strong mineral acids, consider using milder esterification methods. The use of dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) (Steglich esterification) can effectively promote ester formation under neutral conditions, thus avoiding degradation of the indole ring.

  • Purification: If colored impurities have formed, they can often be removed by column chromatography on silica gel.

Question 3: My TLC analysis shows multiple spots, and I'm unsure which is my product and which are byproducts.

Probable Cause: Besides the major byproduct, other minor side reactions can occur, leading to a complex reaction mixture. These can include C-alkylation at the C2 position of the indole ring, although this is generally less favored.

Solution:

  • Reference Standards: If possible, run TLCs with commercially available standards of the starting material and the expected product.

  • Spectroscopic Analysis: For a definitive identification of the spots, it is necessary to isolate them by preparative TLC or column chromatography and analyze them by ¹H NMR and mass spectrometry. The ¹H NMR spectrum of the desired product, this compound, has characteristic signals for the N-methyl group (singlet around 3.77 ppm), the ester methyl group (singlet around 3.69 ppm), the methylene group (singlet around 3.75 ppm), and the aromatic protons of the indole ring.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain high-purity this compound?

A stepwise approach is generally the most reliable. This involves first the N-methylation of a suitable indole precursor, followed by the modification of the side chain. A common and effective route is the N-methylation of Methyl 2-(1H-indol-3-yl)acetate using a methylating agent like iodomethane in the presence of a base like sodium hydride.[1]

Q2: What are the key safety precautions to consider during this synthesis?

Many of the reagents used in this synthesis are hazardous.

  • Methylating agents: Methyl iodide and dimethyl sulfate are toxic and potential carcinogens. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents: Solvents like DMF are harmful. Avoid inhalation and skin contact.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Q3: How can I effectively purify the final product?

Column chromatography on silica gel is the most common and effective method for purifying this compound. A typical eluent system is a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation (e.g., 5:1 hexane/ethyl acetate).[1] The progress of the separation can be monitored by TLC.

Experimental Protocol: Synthesis of this compound

This protocol details the N-methylation of Methyl 2-(1H-indol-3-yl)acetate.

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • 6N Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Water

  • Silica gel for column chromatography

Procedure:

  • Dissolve Methyl 2-(1H-indol-3-yl)acetate (1.1 mmol) in anhydrous DMF (3 mL) in a round-bottom flask under an inert atmosphere.

  • Carefully add sodium hydride (1.5 mmol, 60% dispersion in mineral oil) to the solution in portions.

  • Stir the mixture at room temperature for 30 minutes.

  • Add iodomethane (1.58 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by adding water (5 mL).

  • Acidify the solution to pH 3-4 with 6N hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (5:1) eluent system to afford the pure this compound.[1]

Visualizing the Synthesis and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the main reaction and a troubleshooting workflow.

Synthesis_Pathway A Methyl 2-(1H-indol-3-yl)acetate B This compound (Desired Product) A->B  NaH, CH3I  DMF, rt, 6h  

Caption: Main synthetic route to the target molecule.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Analysis cluster_2 Potential Issues & Solutions Impure Product Impure Product TLC Analysis TLC Analysis Impure Product->TLC Analysis NMR Analysis NMR Analysis TLC Analysis->NMR Analysis Incomplete N-methylation Incomplete N-methylation NMR Analysis->Incomplete N-methylation  Presence of N-H proton,  absence of N-CH3 signal   Degradation Products Degradation Products NMR Analysis->Degradation Products  Complex spectrum,  broad signals   Increase reaction time/\nreagent stoichiometry Increase reaction time/ reagent stoichiometry Incomplete N-methylation->Increase reaction time/\nreagent stoichiometry Purify by\ncolumn chromatography Purify by column chromatography Incomplete N-methylation->Purify by\ncolumn chromatography Use milder\nesterification conditions Use milder esterification conditions Degradation Products->Use milder\nesterification conditions

Caption: A workflow for troubleshooting impure products.

References

Sources

"optimizing temperature for the synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the scientific rationale behind the experimental parameters to ensure a successful and reproducible synthesis.

Introduction to the Synthesis

The synthesis of this compound can be approached through two primary and reliable synthetic routes. The choice between these pathways often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: N-methylation of the commercially available Methyl 2-(1H-indol-3-yl)acetate. This is a direct approach to introduce the N-methyl group as the final step.

  • Route B: Esterification of 2-(1-methyl-1H-indol-3-yl)acetic acid. This route is preferable if the N-methylated indole acetic acid is the available precursor.

This guide will provide detailed insights into optimizing the reaction temperature for both synthetic strategies, a critical parameter that significantly influences reaction rate, yield, and purity.

Troubleshooting Guide: Common Issues and Solutions

Route A: N-methylation of Methyl 2-(1H-indol-3-yl)acetate

Q1: I am getting a very low yield of my desired N-methylated product. What are the likely causes related to temperature?

A1: Low yield in the N-methylation of indoles is a common issue that can often be traced back to suboptimal temperature control.

  • Insufficient Temperature: The deprotonation of the indole nitrogen is a prerequisite for methylation. If the reaction temperature is too low, the rate of this deprotonation and the subsequent nucleophilic attack on the methylating agent will be slow, leading to an incomplete reaction. For instance, when using a less reactive and safer methylating agent like dimethyl carbonate (DMC) with a mild base such as potassium carbonate (K₂CO₃) in a solvent like DMF, the reaction often requires elevated temperatures (e.g., reflux at approximately 126-130°C) to proceed efficiently.[1][2][3]

  • Thermal Instability of Reagents: While less common with robust reagents like DMC, some methylating agents or bases might be thermally labile. Ensure that your chosen reagents are stable at the target reaction temperature.

Solution:

  • Gradually increase the reaction temperature in increments of 10°C to find the optimal point for your specific base and solvent system.

  • Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to determine the point of maximum conversion.

  • Ensure your reaction is heated under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of reagents and products, especially at higher temperatures.

Q2: My final product is contaminated with a significant amount of the starting material, even after a long reaction time. How can I drive the reaction to completion?

A2: This is a clear indication of an incomplete reaction. Besides insufficient temperature as discussed in Q1, other factors could be at play.

  • Inadequate Base Strength: The pKa of the indole N-H is approximately 17. The chosen base must be strong enough to deprotonate the indole effectively at the reaction temperature. If the base is too weak, an equilibrium will be established that favors the starting materials.

  • Reagent Stoichiometry: An insufficient amount of the methylating agent or base will naturally lead to an incomplete reaction.

Solution:

  • While maintaining an optimal temperature, consider using a stronger base if applicable to your substrate's stability.

  • Ensure you are using a slight excess of the methylating agent to drive the reaction forward.

  • If using a heterogeneous base like powdered potassium carbonate, ensure efficient stirring to maximize surface area contact.

Q3: I am observing a side product with a similar polarity to my desired product, making purification difficult. What could it be and how can I avoid it?

A3: A common side product in the methylation of indole derivatives with an acetate side chain is the C-methylated product. While N-methylation is generally favored, some C-methylation can occur on the carbon atom of the acetate side chain, especially under certain conditions.

  • Influence of Base and Temperature: The choice of base and temperature can influence the selectivity between N- and C-methylation. While high temperatures are needed to drive the reaction, excessively high temperatures might decrease selectivity.

Solution:

  • A method that provides high selectivity for N-methylation over C-methylation involves using dimethyl carbonate (DMC) as the methylating agent.[1]

  • Careful optimization of the reaction temperature is key. Avoid unnecessarily high temperatures that might promote side reactions. A controlled reflux is generally sufficient.

  • The use of a phase transfer catalyst has been shown to improve the selectivity of N-methylation in some cases.[1]

Route B: Esterification of 2-(1-methyl-1H-indol-3-yl)acetic acid

Q1: My Fischer esterification is not going to completion, and I have a significant amount of the starting carboxylic acid left. What is the role of temperature here?

A1: Fischer esterification is an equilibrium-controlled process.[4][5][6] The temperature plays a crucial role in the reaction kinetics, but it will not shift the equilibrium on its own.

  • Reaction Rate: Higher temperatures will increase the rate at which the reaction reaches equilibrium. Typical temperatures for Fischer esterification range from 60-110°C.[6]

  • Equilibrium Position: The position of the equilibrium is governed by Le Chatelier's principle. To drive the reaction towards the ester product, you need to either use a large excess of the alcohol (methanol in this case) or remove the water that is formed during the reaction.[4][5]

Solution:

  • Ensure the reaction is heated to reflux in methanol. This provides a suitable temperature for the reaction to proceed at a reasonable rate.

  • Use a large excess of methanol, which can also serve as the solvent. This will shift the equilibrium towards the product side.

  • For sensitive substrates where high temperatures might be a concern, the reaction can be run at a lower temperature (e.g., 60°C), but this will require a longer reaction time to reach equilibrium.[7]

Q2: I am concerned about the stability of my indole acetic acid at high temperatures and under acidic conditions. Could this be a reason for low yield?

A2: This is a valid concern. Indole-3-acetic acids can be susceptible to decarboxylation at elevated temperatures, especially under acidic or basic conditions.[3][8]

  • Decarboxylation: The loss of CO₂ from the carboxylic acid group is a potential side reaction that can be promoted by heat. This would lead to the formation of 1,3-dimethylindole ("skatole").

Solution:

  • Use the mildest effective temperature for the esterification. Refluxing in methanol (boiling point ~65°C) is generally a safe starting point.

  • Monitor the reaction for the formation of non-polar byproducts (like skatole) by TLC.

  • If decarboxylation is a significant issue, consider alternative, milder esterification methods that do not require high temperatures, such as using a coupling reagent like DCC or EDC.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the N-methylation of Methyl 2-(1H-indol-3-yl)acetate?

A1: The optimal temperature depends on the chosen reagents. For the commonly used and environmentally friendly method with dimethyl carbonate (DMC) and potassium carbonate in DMF, a reflux temperature of approximately 120-134°C is recommended to ensure a reasonable reaction rate and high yield.[2][3]

Q2: Can I perform the N-methylation at room temperature?

A2: N-methylation of indoles typically requires elevated temperatures to overcome the activation energy for deprotonation and substitution, especially with less reactive methylating agents like DMC. Room temperature reactions are unlikely to proceed to a significant extent.

Q3: For the Fischer esterification of 2-(1-methyl-1H-indol-3-yl)acetic acid, what is the recommended temperature?

A3: A standard approach is to reflux the carboxylic acid in a large excess of methanol with a catalytic amount of a strong acid (like sulfuric acid or p-toluenesulfonic acid). The boiling point of methanol (~65°C) provides a suitable temperature that balances reaction rate with the thermal stability of the indole derivative.[6]

Q4: How does temperature affect the purity of the final product?

A4: Temperature is a critical parameter for controlling purity.

  • For N-methylation: Excessively high temperatures can potentially lead to an increase in side products such as C-methylated isomers.

  • For Esterification: High temperatures can promote the degradation of the indole ring or cause decarboxylation of the starting material, leading to impurities.[3]

Q5: Are there any visual cues during the reaction that indicate the temperature is too high?

A5: A noticeable darkening of the reaction mixture beyond the expected color change can be an indication of product or reagent degradation due to excessive heat. The formation of insoluble tars is another sign that the temperature may be too high.

Data Summary

Table 1: Effect of Temperature on N-methylation and Esterification Reactions

Reaction RouteParameterLow Temperature EffectOptimal Temperature EffectHigh Temperature Effect
N-methylation Yield Incomplete reaction, low yieldHigh yield, efficient conversionPotential for reagent/product degradation
Purity High purity (if reaction occurs)High selectivity for N-methylationIncreased risk of side products (e.g., C-methylation)
Esterification Yield Slow reaction rate, may not reach equilibriumReaches equilibrium in a reasonable timeCan promote decarboxylation, reducing yield
Purity High purityGood purityIncreased risk of degradation byproducts

Experimental Protocols

Protocol A: N-methylation of Methyl 2-(1H-indol-3-yl)acetate
  • To a solution of Methyl 2-(1H-indol-3-yl)acetate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add powdered potassium carbonate (1.5 equivalents).

  • Add dimethyl carbonate (DMC) (3 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130°C) under an inert atmosphere (N₂ or Ar).[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or tert-butyl methyl ether).[1]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol B: Fischer Esterification of 2-(1-methyl-1H-indol-3-yl)acetic acid
  • Suspend 2-(1-methyl-1H-indol-3-yl)acetic acid (1 equivalent) in a large excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Heat the mixture to reflux (approximately 65°C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the majority of the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude ester.

  • Purify by column chromatography if necessary.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting Low Yield Start Low Yield Observed CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp CheckReagents Are Reagent Stoichiometry and Purity Correct? CheckTemp->CheckReagents Yes IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No CheckBase Is Base Strength Adequate? CheckReagents->CheckBase Yes VerifyReagents Verify Reagent Molarity and Purity CheckReagents->VerifyReagents No StrongerBase Consider a Stronger Base CheckBase->StrongerBase No Reassess Re-evaluate Synthetic Route or Conditions CheckBase->Reassess Yes Success Yield Improved IncreaseTemp->Success VerifyReagents->Success StrongerBase->Success Synthetic Pathways Start_A Methyl 2-(1H-indol-3-yl)acetate RouteA_Step N-methylation (DMC, K₂CO₃, ~130°C) Start_A->RouteA_Step Start_B 2-(1-methyl-1H-indol-3-yl)acetic acid RouteB_Step Fischer Esterification (MeOH, H⁺, Reflux) Start_B->RouteB_Step FinalProduct This compound RouteA_Step->FinalProduct Route A RouteB_Step->FinalProduct Route B

Caption: The two primary synthetic routes to the target molecule.

References

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Shabir, G. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 605-608. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Di Gioia, M. L., et al. (2024). Fischer–Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 123. Retrieved from [Link]

  • Pace, V., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7368-7372. Retrieved from [Link]

  • Kotha, S., et al. (2006). The Fischer Indole Synthesis: A Versatile and Powerful Method for the Synthesis of Indoles. Current Organic Synthesis, 3(1), 29-47.
  • Abdel-Magid, A. F., et al. (2011). A Review on the Synthesis of Indole Derivatives and their Biological Activities. Current Organic Chemistry, 15(18), 3247-3277.
  • Vanevery, B., et al. (2018). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Processes, 6(11), 221. Retrieved from [Link]

  • Ollevier, T., & Nadeau, E. (2011). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 76(15), 6067-6074. Retrieved from [Link]

  • Wikipedia. (2023). Indole-3-acetic acid. Retrieved from [Link]

  • Venuti, M. C. (2001). Methylation of indole compounds using dimethy carbonate. Google Patents.
  • Wang, C., et al. (2015). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Tetrahedron Letters, 56(43), 5894-5897. Retrieved from [Link]

  • Venuti, M. C. (2001). Methylation of indole compounds using dimethyl carbonate. Google Patents.

Sources

Technical Support Center: Alternative Bases for the N-Methylation of Methyl 2-(1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the N-methylation of Methyl 2-(1H-indol-3-yl)acetate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during this crucial synthetic transformation. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the reaction's nuances to empower you in your research.

Introduction: The Challenge of Selective N-Methylation

The N-methylation of indole derivatives, such as Methyl 2-(1H-indol-3-yl)acetate, is a fundamental reaction in the synthesis of many biologically active compounds. While seemingly straightforward, this reaction is often plagued by issues of low yield, incomplete conversion, and the formation of undesired side products. A primary determinant of success lies in the judicious choice of a base to deprotonate the indole nitrogen. The indole N-H has a pKa of approximately 17 in DMSO, necessitating a sufficiently strong base for efficient deprotonation. However, the resulting in[1][2]dolide anion is ambident, with nucleophilic character at both the nitrogen (N1) and the carbon at the 3-position (C3), leading to potential C-alkylation as a competing side reaction.

This guide will explore a range of alternative bases beyond the commonly employed sodium hydride (NaH), providing a framework for selecting the optimal base and troubleshooting common experimental hurdles.

Troubleshooting Guide: A-Question-and-Answer Approach

Issue 1: Low Yield or No Reaction

Q1: I'm observing very low conversion to my desired N-methylated product. What are the likely causes and how can I improve the yield?

A1: Low conversion is a frequent issue stemming from several factors, primarily related to incomplete deprotonation of the indole nitrogen or insufficient reactivity of the methylating agent.

Troubleshooting Steps:

  • Evaluate Base Strength: The chosen base must be strong enough to effectively deprotonate the indole N-H. A base with a conjugate acid pKa significantly higher than that of indole (pKa ≈ 17) is required.

    • Insight: While weaker bases like potassium carbonate (K₂CO₃) can be effective, particularly for indoles with electron-withdrawing groups, they often require higher temperatures and longer reaction times. For less activated indole[3]s, stronger bases are generally more reliable.

  • Optimize Reaction Conditions:

    • Solvent: A polar aprotic solvent such as DMF, DMSO, or THF is typically used to dissolve the indole substrate and the resulting indolide salt. Ensure the solvent is anhydrous, as protic impurities will quench the base and the indolide anion.

    • Temperature: For weaker bases like K₂CO₃, heating is often necessary to drive the reaction to completion. However, excessive heat c[4][5][6]an promote side reactions. For strong bases like NaH, the initial deprotonation is often performed at 0 °C to control the exothermic reaction before proceeding with methylation.

  • Consider the Methy[7][8]lating Agent: While methyl iodide is highly reactive, its low boiling point (40-42 °C) can lead to evaporation and loss from the reaction mixture, especially at elevated temperatures. Dimethyl sulfate is anoth[4]er common methylating agent, but it is highly toxic. Dimethyl carbonate (DMC) [4]is a greener and less toxic alternative, though it often requires higher temperatures and the presence of a catalyst.

Workflow for Diagnosin[4][5][6][9][10][11][12][13][14][15]g Low Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of C-Alkylated Byproducts

Q2: I'm observing a significant amount of the C3-methylated isomer in my product mixture. How can I improve the N-selectivity?

A2: The formation of C-alkylated products is a classic problem in indole chemistry, arising from the ambident nature of the indolide anion. The N vs. C selectivity is influenced by the base, solvent, and counter-ion.

Troubleshooting Steps:

  • Choice of Base and Counter-ion:

    • Bases that provide "harder" cations (e.g., Li⁺ from n-BuLi) tend to coordinate more tightly with the "harder" nitrogen atom of the indolide, potentially leading to increased C-alkylation. Conversely, "softer" cations like Cs⁺ from cesium carbonate (Cs₂CO₃) can favor N-alkylation.

    • The use of potass[3]ium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often provides good N-selectivity.

  • Solvent Effects: [3][16][17][18] Polar aprotic solvents like DMF and DMSO can solvate the cation, creating a more "naked" and reactive indolide anion, which can sometimes lead to decreased selectivity. In some cases, less polar solvents like THF or the use of phase-transfer catalysts can improve N-selectivity.

  • Phase-Transfer Cat[19][20][21]alysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, in conjunction with a base like potassium carbonate or potassium hydroxide, can significantly enhance N-selectivity. The bulky quaternary ammo[4][6][13][15]nium or crown ether-complexed cation pairs with the indolide anion, sterically hindering attack at the C3 position.

Table 1: Comparison of Alternative Bases for N-Methylation

BaseTypical Solvent(s)TemperatureAdvantagesDisadvantages
NaH DMF, THF0 °C to RTHigh reactivity, widely used.Moisture sensitive, pyr[7][8][22]ophoric, can lead to C-alkylation.
K₂CO₃ DMF, AcetoneRefluxInexpensive, easy to handle, good N-selectivity.Requires higher tempera[4][5][6][13][16][18]tures, may be slow.
Cs₂CO₃ DMF, DMPURT to 80 °CHigh N-selectivity, milder conditions than K₂CO₃.More expensive.
D[3][16][17][23][24][25]BU Neat (DMC), Toluene90 °C to RefluxStrong, non-nucleophilic organic base, good for hindered substrates.Can sometimes lead to s[9][11][12]ide reactions with the methylating agent.

Frequently Asked[9][10][11][14] Questions (FAQs)

Q1: What are the safety precautions for working with strong bases like Sodium Hydride?

A1: Sodium hydride (NaH) is a highly reactive and flammable solid. It reacts violently with water and other protic solvents to produce hydrogen gas, which is flammable and can form explosive mixtures with air.

  • Handling: Always [26]handle NaH in an inert atmosphere (e.g., a glovebox or under argon/nitrogen). It is typically supplied as a dispersion in mineral oil, which should be washed away with a dry, non-reactive solvent like hexane before use.

  • Quenching: Reacti[8]ons involving NaH must be quenched carefully. This is typically done by slowly adding a protic solvent like isopropanol or ethanol at low temperature (0 °C) before adding water.

Q2: Can I use an aqueous workup with all of these bases?

A2: Yes, an aqueous workup is standard procedure. After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • With inorganic bases (K₂CO₃, Cs₂CO₃): The salts are soluble in water and will be removed in the aqueous layer.

  • With NaH: After quenching, the resulting sodium hydroxide will be in the aqueous phase.

  • With DBU: DBU is an organic base and may require an acidic wash (e.g., dilute HCl) during the workup to remove it from the organic layer by protonation and extraction into the aqueous phase.

Q3: My indole substrate has other functional groups. How will this affect my choice of base?

A3: The presence of other functional groups is a critical consideration.

  • Ester groups: The ester in Methyl 2-(1H-indol-3-yl)acetate is generally stable to the bases discussed. However, very strong bases under harsh conditions could potentially lead to hydrolysis or other side reactions.

  • Electron-withdrawing groups (e.g., -NO₂, -CN): These groups increase the acidity of the indole N-H, allowing for the use of milder bases like K₂CO₃.

  • Electron-donating g[4][6][13][15]roups (e.g., -OCH₃): These groups decrease the acidity of the N-H, often necessitating stronger bases or more forcing conditions.

Q4: What is a "greener[4]" alternative for N-methylation?

A4: Dimethyl carbonate (DMC) is considered a more environmentally friendly methylating agent compared to methyl iodide and dimethyl sulfate. It is less toxic and biod[4][12]egradable. Reactions with DMC often use potassium carbonate as the base and are typically run at higher temperatures in a solvent like DMF. The combination of DBU an[4][5][6]d DMC has also been shown to be effective.

Experimental Proto[12]cols

Protocol 1: N-Methylation using Potassium Carbonate in DMF
  • To a solution of Methyl 2-(1H-indol-3-yl)acetate (1.0 eq) in anhydrous DMF, add powdered potassium carbonate (2.0-3.0 eq).

  • Add methyl iodide (1.5 eq) to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Methylation using Cesium Carbonate in DMPU

Adapted from Fink, D. M. (2004).

  • To a solution of Me[3]thyl 2-(1H-indol-3-yl)acetate (1.0 eq) in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), add cesium carbonate (2.0 eq).

  • Add the methylating agent (e.g., methyl iodide, 1.3 eq).

  • Heat the mixture to 80 °C for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter.

  • Wash the filtrate with water (3x) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography if necessary.

Base Selection Logic Diagram:

Sources

Technical Support Center: Troubleshooting Low Conversion in Methyl 2-(1-methyl-1H-indol-3-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot low conversion rates and optimize your reaction outcomes.

Introduction to the Synthesis

The N-methylation of methyl 2-(1H-indol-3-yl)acetate is a crucial step in the synthesis of various biologically active compounds. While seemingly straightforward, this reaction is often plagued by issues of low yield and the formation of undesired byproducts. The primary challenge lies in achieving selective N-alkylation over competing C3-alkylation, as the indole nucleus possesses two nucleophilic centers. The outcome of the reaction is highly dependent on the choice of base, solvent, and methylating agent, which collectively influence the reactivity of the indolyl anion.

This guide will delve into the mechanistic underpinnings of these challenges and provide practical, step-by-step protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion in the N-methylation of methyl 2-(1H-indol-3-yl)acetate?

Low conversion can stem from several factors:

  • Incomplete Deprotonation: The indole N-H has a pKa of approximately 17 in DMSO, requiring a sufficiently strong base for complete deprotonation. Incomplete deprotonation leads to a significant amount of unreacted starting material.

  • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction and the stability of the reactants and products. Insufficient temperature can lead to sluggish reactions, while excessive heat can cause decomposition, particularly of the solvent when using strong bases like sodium hydride in DMF.[1][2]

  • Moisture in Reaction Components: Bases like sodium hydride are extremely sensitive to moisture. Any water present in the solvent or on the glassware will quench the base, reducing its effectiveness and leading to incomplete deprotonation.

  • Poor Quality of Reagents: The purity of the starting material, base, and methylating agent is critical. Impurities can interfere with the reaction and lead to the formation of side products.

Q2: I am observing a significant amount of a byproduct that is isomeric with my desired product. What could it be?

The most common isomeric byproduct is the C3-alkylated product, methyl 2-(3-methyl-1H-indol-3-yl)acetate. The indolyl anion is an ambident nucleophile, with electron density on both the nitrogen and the C3 position. The regioselectivity of the alkylation (N- vs. C-alkylation) is a classic challenge in indole chemistry.[3]

Q3: How can I distinguish between the desired N-methylated product and the C3-methylated byproduct?

Proton NMR (¹H NMR) is a powerful tool for this purpose.

  • N-methylated product (desired): You will observe a singlet corresponding to the N-CH₃ group, typically in the range of 3.7-3.8 ppm. The proton at the C2 position of the indole ring will remain a singlet.

  • C3-methylated product (byproduct): The N-H proton will still be present (a broad singlet, typically > 8 ppm). You will observe a singlet for the C3-CH₃ group, likely at a different chemical shift than the N-CH₃. The methylene protons of the acetate group will likely show a more complex splitting pattern due to the newly created chiral center at C3.

Troubleshooting Guide: Low Conversion and Side Product Formation

Issue 1: Low Yield with Significant Unreacted Starting Material

This issue primarily points to problems with the deprotonation of the indole nitrogen.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Action
Insufficient Base Strength The chosen base may not be strong enough to fully deprotonate the indole N-H. For instance, weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.Consider using a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Inadequate Amount of Base Using only one equivalent of base may not be sufficient to drive the deprotonation to completion, especially if there are trace amounts of acidic impurities or moisture.Use a slight excess of the base (e.g., 1.1-1.2 equivalents).
Presence of Moisture Water will react with and neutralize strong bases like NaH.Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents. If using NaH dispersion in mineral oil, wash it with anhydrous hexane prior to use to remove the oil and any surface moisture.
Low Reaction Temperature The deprotonation and subsequent alkylation may be too slow at lower temperatures.For weaker bases like K₂CO₃, refluxing in a high-boiling solvent like DMF is often necessary.[4] For stronger bases like NaH, the deprotonation is often performed at 0 °C to room temperature, followed by the addition of the methylating agent.
Issue 2: Predominance of C3-Alkylated Byproduct

The formation of the C3-alkylated isomer is a classic example of kinetic versus thermodynamic control. The C3 position is often the site of initial (kinetic) attack due to its higher electron density. N-alkylation is generally the thermodynamically more stable outcome.

Factors Influencing N- vs. C-Alkylation and Optimization Strategies:

Factor Influence on Regioselectivity Optimization Strategy
Solvent Polarity Polar aprotic solvents like DMF and DMSO tend to favor N-alkylation. They solvate the cation of the base (e.g., Na⁺), leaving a "naked" and highly reactive indolide anion, which preferentially attacks at the nitrogen.[3]Use a polar aprotic solvent such as DMF or DMSO.
Counter-ion The nature of the counter-ion from the base can influence the site of alkylation. Larger, "softer" cations (like K⁺ or Cs⁺) are less tightly associated with the indolide anion, which can increase the propensity for N-alkylation.Consider using bases with larger counter-ions, such as potassium or cesium carbonate.
Base Strength Stronger bases that lead to complete and irreversible deprotonation (e.g., NaH) generally favor N-alkylation, as the resulting indolide anion is the primary reacting species.Use a strong base like sodium hydride to ensure complete formation of the indolide anion.
Reaction Temperature Higher temperatures can favor the formation of the thermodynamically more stable N-alkylated product.After the initial deprotonation, consider gently warming the reaction mixture during the addition of the methylating agent.

Visualizing the Competing Pathways

The following diagram illustrates the competing N-alkylation and C3-alkylation pathways after deprotonation of the indole nitrogen.

G cluster_0 Deprotonation cluster_1 Alkylation Pathways Indole Methyl 2-(1H-indol-3-yl)acetate Anion Indolide Anion (Ambident Nucleophile) Indole->Anion  + Base  - H⁺ N_Alk N-Alkylation Product (Thermodynamic) Anion->N_Alk  + CH₃-X  (Favored by polar  aprotic solvents) C_Alk C3-Alkylation Product (Kinetic) Anion->C_Alk  + CH₃-X  (Kinetic Product)

Competing N- vs. C3-alkylation pathways.

Experimental Protocols

Here are two detailed protocols for the N-methylation of methyl 2-(1H-indol-3-yl)acetate, each employing a different common method.

Protocol 1: N-Methylation using Sodium Hydride and Methyl Iodide

This is a classic and highly effective method when performed under strictly anhydrous conditions.

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

  • Add anhydrous DMF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Dissolve methyl 2-(1H-indol-3-yl)acetate (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH slurry over 15-20 minutes.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl iodide (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol 2: N-Methylation using Potassium Carbonate and Dimethyl Carbonate

This method utilizes less hazardous reagents and is often more amenable to larger-scale synthesis.[4]

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate

  • Potassium carbonate (K₂CO₃), finely powdered

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-(1H-indol-3-yl)acetate (1.0 eq), powdered potassium carbonate (2.0 eq), and DMF.

  • Add dimethyl carbonate (3.0 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 130 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with TBME (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low conversion issues.

G Start Low Conversion Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Start->Check_SM High_SM High Amount of Unreacted Starting Material Check_SM->High_SM Yes Byproduct Significant Byproduct Formation Check_SM->Byproduct No Deprotonation_Issue Deprotonation Issue High_SM->Deprotonation_Issue Regioselectivity_Issue Regioselectivity Issue (N- vs. C-Alkylation) Byproduct->Regioselectivity_Issue Action1 Verify Anhydrous Conditions Increase Base Equivalents Consider Stronger Base Optimize Temperature Deprotonation_Issue->Action1 Action2 Switch to Polar Aprotic Solvent (DMF) Use Base with Larger Counter-ion (K⁺, Cs⁺) Ensure Complete Deprotonation Optimize Temperature Regioselectivity_Issue->Action2 Success Improved Conversion Action1->Success Action2->Success

A logical workflow for troubleshooting.

References

  • Kubarev, E. N., & Ivanova, O. A. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(11), 184. [Link]

  • De Angelis, F., et al. (2001).
  • De Angelis, F., et al. (2001).
  • Breton, G. W. (2009). Complications From Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. The Journal of Organic Chemistry, 74(6), 2567-2570. [Link]

  • Nefzi, A., et al. (2003). Safety Notables: Information from the Literature. Organic Process Research & Development, 7(6), 1029-1033. [Link]

  • Wang, Z., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development, 23(9), 1994-2000. [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Identification of Impurities in Methyl 2-(1-methyl-1H-indol-3-yl)acetate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the analysis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This document is designed for researchers, analytical scientists, and drug development professionals to provide expert guidance on identifying and troubleshooting impurities using High-Performance Liquid Chromatography (HPLC). Our focus is on providing practical, scientifically-grounded solutions to common challenges encountered during method development, validation, and routine analysis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the impurity profile and analytical strategy for this compound.

Q1: What are the potential impurities I should expect in my sample?

The impurities in this compound can be categorized into two main types: process-related impurities from the synthesis and degradation products formed during storage or exposure to stress conditions.

  • Process-Related Impurities: These arise from the synthetic route used. While the specific route may vary, common indole syntheses (e.g., variations of the Fischer indole synthesis) can introduce specific impurities.[1][2] Incomplete reactions or side reactions are common sources.[3][4]

  • Degradation Products: Indole derivatives can be susceptible to degradation under various environmental conditions. Forced degradation studies are essential to deliberately generate and identify these potential degradants.[5][6] The indole ring, for instance, is prone to oxidation.[7]

Table 1: Potential Impurities in this compound

Impurity TypePotential IdentityLikely Origin
Process-Related Indole-3-acetic acidIncomplete esterification of the carboxylic acid precursor.
1-methyl-1H-indoleA potential starting material or byproduct.
Unreacted starting materials/reagentsDependent on the specific synthetic pathway.[2][3]
Over-alkylated or di-substituted speciesSide reactions during the N-methylation or other alkylation steps.[8]
Degradation Indole-3-acetic acid, 1-methyl esterHydrolysis of the methyl ester group under acidic or basic conditions.
Oxidized derivatives (e.g., N-oxide)Oxidation of the indole nitrogen or other positions on the ring.[9]
Photolytic degradantsDegradation upon exposure to UV or visible light.[10][11]
Thermal degradantsDecomposition at elevated temperatures.
Q2: What is a stability-indicating HPLC method and why is it critical?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from any other components, including process impurities, excipients, and, most importantly, degradation products.[6][11]

Causality: The necessity for a SIM is mandated by regulatory bodies like the ICH and FDA.[5] Its primary purpose is to provide a clear picture of the drug substance's stability over time.[6] If a method is not stability-indicating, a degradation product could co-elute with the main peak, making the sample appear more stable and pure than it actually is. This could compromise the safety and efficacy of the final drug product. Forced degradation studies are the definitive way to prove a method is stability-indicating by demonstrating that all generated degradants are well-separated from the parent compound.[9][10]

Q3: What are the key starting points for developing a robust HPLC method for this compound?

Developing a method for indole derivatives requires careful consideration of the column, mobile phase, and detector to achieve the necessary sensitivity and specificity.

  • Chromatographic Column: A reversed-phase C18 column is the most common and effective choice for separating indole-3-acetic acid derivatives and related compounds.[12] Columns with particle sizes of 5 µm or smaller are standard. An alternative like a C8 column can also be effective.[13]

  • Mobile Phase: A gradient elution using acetonitrile or methanol mixed with an aqueous buffer is typically required to resolve all impurities.[14]

    • pH Control: The indole nucleus has a weakly acidic N-H proton (though in this case, it is methylated) and the overall molecule can have basic character. The mobile phase pH should be controlled to ensure consistent ionization and good peak shape. An acidic mobile phase (e.g., using 0.1% formic acid or acetic acid) is common for indole compounds to suppress silanol interactions and improve peak symmetry.[10]

  • Detector Selection:

    • UV Detector: Indole compounds have strong UV absorbance. A photodiode array (PDA) detector is highly recommended as it allows for monitoring at multiple wavelengths and assessing peak purity.

    • Fluorescence Detector (FLD): For higher sensitivity and specificity, a fluorescence detector is an excellent choice. Indole compounds are naturally fluorescent.[12] Typical excitation/emission wavelengths are in the range of 280-282 nm (Ex) and 350-360 nm (Em).[12][13] This can be particularly useful for detecting trace-level impurities.

Section 2: Key Experimental Protocols

These protocols provide a validated starting point for your experiments. They are designed to be robust but may require optimization based on your specific instrumentation and sample matrix.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to meet ICH Q1A (R2) guidelines for stress testing.[5] The goal is to achieve 5-20% degradation of the active substance to ensure that potential degradation products are formed at detectable levels.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • For each condition, place an aliquot of the stock solution into a sealed vial. Include a control sample (stored at 2-8°C in the dark) for comparison.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTimeNeutralization/Post-Treatment
Acid Hydrolysis 0.1 M HClReflux at 60°C for 30-60 min[11]Cool and neutralize with an equivalent amount of 0.1 M NaOH.
Base Hydrolysis 0.1 M NaOHReflux at 60°C for 30-60 min[11]Cool and neutralize with an equivalent amount of 0.1 M HCl.
Oxidation 3% H₂O₂Store at room temp for 2 hours[15]No treatment needed before injection.
Thermal 105°C (Solid State)24 hoursDissolve in diluent to the target concentration.
Photolytic UV & Visible LightExpose to 1.2 million lux hours and 200 watt hours/m²[11]Dissolve in diluent to the target concentration.

3. Analysis:

  • After the specified time, dilute the stressed samples with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL) and analyze by HPLC.

  • Use a PDA detector to check for peak purity and identify any new peaks that are not present in the control sample.

Protocol 2: Recommended Starting HPLC Method

This method provides a robust starting point for separating this compound from its potential impurities.

Table 3: HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for indole derivatives.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for improved peak shape and consistent retention.[10]
Mobile Phase B AcetonitrileCommon organic solvent providing good separation efficiency.
Gradient 0-5 min: 30% B5-25 min: 30% to 90% B25-30 min: 90% B30.1-35 min: 30% BA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Detector PDA at 225 nm & 280 nm225 nm for general impurity detection; 280 nm is near the indole λmax.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Section 3: Troubleshooting Guide & Visual Workflows

This section uses a question-and-answer format to address specific experimental issues, accompanied by logical diagrams to guide your decision-making process.

Q: I see a new, unknown peak in my sample chromatogram. How do I approach its identification?

This is a common and critical task in impurity analysis. A systematic approach is required, starting with non-destructive analysis and progressing to more definitive structural elucidation techniques if necessary.

Workflow for Impurity Identification

G cluster_0 Phase 1: Initial Investigation cluster_1 Phase 2: Characterization cluster_2 Phase 3: Confirmation A Unknown Peak Detected in HPLC-UV B Review Synthesis Pathway & Forced Degradation Data A->B C Hypothesize Potential Structures (Isomer, Degradant, Byproduct?) B->C D Analyze by LC-MS C->D E Obtain Molecular Weight & Fragmentation Pattern D->E F Does MS data match a hypothesized structure? E->F Compare F->B No, re-evaluate G Isolate Impurity (Prep-HPLC or SFC) F->G Yes, but confirmation needed H Perform Structural Elucidation (NMR, IR) G->H I Synthesize Reference Standard H->I J Confirm Structure by Co-injection I->J K Structure Confirmed J->K Final Confirmation

Caption: A systematic workflow for identifying unknown impurities.

Q: My peaks are showing significant tailing or broadening. What are the likely causes and solutions?

Poor peak shape compromises resolution and integration accuracy. The cause is often related to undesirable chemical interactions within the column or system.

Troubleshooting Decision Tree for Poor Peak Shape

G A Problem: Peak Tailing/Broadening B Is the mobile phase pH appropriate to suppress ionization? A->B C ACTION: Adjust pH. For indoles, try adding 0.1% Formic or Acetic Acid. B->C No D Is the column old or contaminated? B->D Yes J Problem Resolved C->J E ACTION: Flush column with strong solvent. If no improvement, replace column. D->E No F Is there a mismatch between sample solvent and mobile phase? D->F Yes E->J G ACTION: Dissolve sample in mobile phase or a weaker solvent. F->G No H Is the system experiencing high backpressure? F->H Yes G->J I ACTION: Check for blockages in tubing or frits. Replace if necessary. H->I No H->J Yes I->J

Caption: A decision tree for troubleshooting common peak shape issues.

Q: How can I improve the resolution between my main peak and a closely eluting impurity?

Achieving baseline separation is crucial for accurate quantification. If resolution is poor, you need to alter the chromatographic selectivity.

  • Modify the Gradient: Make the gradient slope shallower around the elution time of the critical pair. A slower increase in the organic solvent (Mobile Phase B) will increase the separation between peaks.

  • Change the Organic Solvent: Switch from acetonitrile to methanol, or vice versa. This changes the selectivity of the separation (the "pi-pi" interactions) and can often resolve co-eluting peaks.

  • Adjust the pH: A small change in the mobile phase pH can alter the ionization state of an impurity, significantly changing its retention time relative to the main peak.

  • Try a Different Column Chemistry: If mobile phase adjustments are insufficient, switch to a column with a different stationary phase (e.g., a Phenyl-Hexyl or a C8 column) to introduce different separation mechanisms.[13]

References
  • ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from ResearchGate. [Link]

  • Ostrowska, K., et al. (2012). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). Journal of Analytical Methods in Chemistry, 2012:103575. [Link]

  • R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. Retrieved from R Discovery. [Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Acta Chromatographica, 25(2), 261-272. [Link]

  • ResearchGate. (2017). What do common indole impurities look like?. Retrieved from ResearchGate. [Link]

  • Nishad, A., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED ISOEUGENOLINDOLE-3-ACETIC ACID. Rasayan Journal of Chemistry, 15(2), 972-978. [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5-13. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Indole's Chemical Properties and Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Gautam, A., & Kashyap, D. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Park, W. J., et al. (2006). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. Journal of the Korean Society for Applied Biological Chemistry, 49(3), 247-252. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • ResearchGate. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Retrieved from ResearchGate. [Link]

  • Singh, R., & Rehman, Z. U. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5-13. [Link]

  • Li, H., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Journal of Analytical Methods in Chemistry, 2023:9957866. [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from a personal website. [Link]

  • ChemSynthesis. (n.d.). methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. Retrieved from ChemSynthesis. [Link]

  • SAVA Healthcare. (2022). Quantitative Estimation of 10 Known Impurities from Indacaterol Acetate, Glycopyrronium, and Mometasone Furoate Dry Powder Inhaler by a Single RP-HPLC Method. SAVA Healthcare Limited. [Link]

  • Le, T. B., et al. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acid methyl esters. RSC Advances, 13(15), 10141-10145. [Link]

  • Advances in Bioresearch. (2023). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from Advances in Bioresearch. [Link]

  • Ravikumar, C., et al. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Oriental Journal of Chemistry, 33(6), 3123-3128. [Link]

  • Reddy, G. J., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 5-13. [Link]

Sources

"stability issues of Methyl 2-(1-methyl-1H-indol-3-yl)acetate in solution"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Ensuring the integrity of your experimental solutions is paramount for reproducible and reliable results.

This document synthesizes data from established chemical principles and related indole structures to provide a robust framework for your experimental design.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q1: My compound has precipitated out of my aqueous buffer after dilution from a DMSO stock. What happened and how can I fix it?

A1: This is a common issue related to compound solubility and solution preparation.

  • Causality: this compound is sparingly soluble in water. When a concentrated stock solution in a highly organic solvent like DMSO is diluted into an aqueous buffer, the compound can crash out if its concentration exceeds its solubility limit in the final solvent mixture. The final percentage of the organic solvent may be too low to keep the compound dissolved.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure the final concentration in your aqueous buffer does not exceed the compound's solubility limit. You may need to perform a solubility test to determine this for your specific buffer system.

    • Optimize Co-Solvent Percentage: When diluting from a DMSO stock, try to maintain a minimal, yet effective, percentage of DMSO in the final solution. For many compounds, 0.5% to 1% DMSO is sufficient and well-tolerated by most cell-based assays.

    • Utilize a Formulation Vehicle: For in-vivo or more complex experiments, a formulation vehicle may be necessary. A common vehicle involves a multi-component system, such as the one recommended for the parent compound, Methyl 2-(1H-indol-3-yl)acetate[1][2].

    • Gentle Warming and Sonication: After dilution, brief and gentle warming (e.g., to 37°C) or sonication can help redissolve small amounts of precipitate and ensure a homogenous solution[2]. However, avoid prolonged heating as it can lead to thermal degradation.

Q2: I'm observing a progressive loss of compound activity in my multi-day experiment. Could the compound be degrading in my media or buffer?

A2: Yes, a gradual loss of activity is a classic sign of compound instability. The most likely culprits are hydrolysis and photodegradation.

  • Causality (pH-Induced Hydrolysis): The methyl ester group of your compound is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to form the corresponding carboxylic acid (2-(1-methyl-1H-indol-3-yl)acetic acid) and methanol. This reaction is significantly accelerated by alkaline (basic) conditions.[3][4]. Studies on the closely related Methyl indole-3-acetate show that non-enzymatic hydrolysis is observable at pH 8.0 and higher[5]. While the N-methylation of your specific compound enhances stability against certain enzymatic pathways, it does not protect the ester from base-catalyzed hydrolysis.

  • Troubleshooting & Mitigation Protocol (pH):

    • Measure the pH of Your Solution: The first step is to confirm the pH of your experimental media or buffer.

    • Maintain pH below 7.5: If possible, buffer your solution to a slightly acidic or neutral pH (ideally pH 6.0-7.5). This will significantly slow the rate of hydrolysis[5].

    • Prepare Fresh Solutions: For long-term experiments, it is best practice to prepare fresh solutions daily or, if not possible, to aliquot and store solutions at -80°C and add them to the experiment at required intervals.

    • Conduct a Stability Study: To confirm pH-dependent degradation, incubate your compound in your experimental buffer at the working temperature and take aliquots at different time points (e.g., 0, 2, 8, 24, 48 hours). Analyze these samples by HPLC to quantify the remaining parent compound.

  • Causality (Photodegradation): The indole ring system is inherently sensitive to light, particularly UV and high-energy visible light (e.g., blue and violet wavelengths)[6]. Exposure to light can induce photochemical reactions, leading to the formation of various degradation products and a loss of the parent compound. This is a well-documented phenomenon for indole-3-acetic acid and its derivatives[6][7].

  • Troubleshooting & Mitigation Protocol (Light):

    • Use Amber Glassware: Prepare and store all solutions in amber vials or tubes to protect them from light.

    • Minimize Light Exposure: During experiments, work under subdued lighting conditions or cover plates and flasks with aluminum foil.

    • Storage: Always store stock solutions and working solutions in the dark (e.g., in a freezer or refrigerator, inside a box).

Q3: My freshly prepared solution has a slight yellow or brownish tint. Is this normal, and should I be concerned?

A3: A slight coloration can be indicative of impurities or minor degradation, but may not always impact the experiment. Here's how to assess the situation.

  • Causality: The color may originate from minor impurities in the solid material or from a small amount of oxidation or photodegradation that occurred during manufacturing or storage. The indole nucleus can be susceptible to oxidation.

  • Verification and Action Plan:

    • Check the Certificate of Analysis (CoA): Review the CoA from the supplier for the specified appearance of the solid compound. Some batches may be off-white to light brown[1].

    • Analytical Confirmation: The most reliable way to assess the purity of your solution is through analytical techniques like HPLC-UV or LC-MS. This will allow you to quantify the parent compound and identify any significant impurity peaks.

    • Run a Pilot Experiment: If the purity is confirmed to be high (>98%) by an analytical method, the coloration is likely due to a minor, chromophoric impurity. You can proceed with a small-scale pilot experiment to ensure it does not interfere with your assay readout.

    • Compare to a Standard: If possible, compare the color and analytical profile to a new lot of the compound.

Data Summary & Key Parameters

Table 1: Recommended Storage Conditions for this compound Solutions
Storage FormatSolventTemperatureRecommended DurationSource(s)
Solid Powder N/A-20°CUp to 3 years[1][2]
Stock Solution DMSO-80°CUp to 6-12 months[1][2]
Stock Solution DMSO-20°CUp to 1 month[1]
Aqueous Dilutions Buffered Media-80°CNot recommended for long-term; prepare freshN/A

Note: These recommendations are based on data for the closely related compound Methyl 2-(1H-indol-3-yl)acetate. Always aliquot solutions to avoid repeated freeze-thaw cycles which can accelerate degradation.

Visualizing Degradation Pathways

The primary non-photochemical degradation pathway for this compound in solution is hydrolysis.

Hydrolysis_Pathway Compound This compound Degradant 2-(1-methyl-1H-indol-3-yl)acetic Acid Compound->Degradant H₂O / OH⁻ (Hydrolysis) Methanol Methanol Compound->Methanol H₂O / OH⁻ (Hydrolysis)

Caption: Primary hydrolysis pathway of the methyl ester.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 50 mg/mL stock solution in DMSO, a common starting point for most in-vitro experiments.

  • Pre-Weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube or vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. For example, to make a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of the compound.

  • Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for a few minutes to aid dissolution[1]. Gentle warming (up to 37°C) can be applied, but do not overheat.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber cryovials. Store immediately at -80°C for long-term stability[1][2].

Protocol 2: Workflow for Assessing Compound Stability by HPLC

This workflow allows you to quantitatively measure the stability of your compound under specific experimental conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis Prep Prepare compound in experimental buffer T0 T=0 Aliquot (Inject Immediately) Prep->T0 Incubate Incubate solution under experimental conditions (Temp, Light, pH) Prep->Incubate HPLC Analyze all aliquots by reverse-phase HPLC-UV T0->HPLC T1 T=X hours (e.g., 2, 8, 24h) Incubate->T1 T2 T=Y hours (e.g., 48, 72h) T1->T2 T1->HPLC T2->HPLC Data Integrate peak area of the parent compound HPLC->Data Plot Plot % Remaining Compound vs. Time Data->Plot

Caption: Experimental workflow for a time-course stability study.

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for making a stock solution?

    • A: High-purity, anhydrous DMSO is the most common and recommended solvent for creating high-concentration stock solutions[1][2].

  • Q: How many times can I freeze and thaw my stock solution?

    • A: It is strongly recommended to avoid repeated freeze-thaw cycles. You should aliquot your stock solution into single-use volumes after preparation to preserve its integrity[1].

  • Q: Is the compound stable in acidic conditions?

    • A: Generally, ester hydrolysis is much slower under acidic conditions than basic conditions. The compound is expected to be more stable at a slightly acidic to neutral pH (pH < 7.5)[5][8].

  • Q: Do I need to worry about light exposure during a short experiment?

    • A: Yes. Photodegradation can occur rapidly. Even for short-term experiments, it is best practice to protect solutions containing photosensitive compounds from direct light by using amber tubes or covering your experimental setup[6].

  • Q: Can I autoclave a solution containing this compound?

    • A: No. Autoclaving involves high temperatures (e.g., 121°C), which will almost certainly lead to significant thermal degradation and hydrolysis of the compound[9]. Solutions should be filter-sterilized through a 0.22 µm filter if sterility is required.

References

  • Yang, Z., et al. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology. [Link]

  • Bandurski, R. S., & Schulze, A. (1977). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. Plant Physiology. [Link]

  • N-A, Dunlap, J. R., & Robacker, K. M. (1990). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Physiology. [Link]

  • Jeong, H. R., et al. (2011). Indole-3-acetic acid: a potential new photosensitizer for photodynamic therapy of acne vulgaris. Lasers in Medical Science. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry. [Link]

  • Boonmahome, P., & Mongkolthanaruk, W. (2023). Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. Journal of Applied Biology & Biotechnology. [Link]

  • O'Donnell, K. (2008). Effect of water pH on the stability of pesticides. MSU Extension. [Link]

Sources

Technical Support Center: A Researcher's Guide to Preserving Methyl 2-(1-methyl-1H-indol-3-yl)acetate During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenges encountered during the workup of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. Our goal is to equip you with the foundational knowledge and practical techniques to minimize decomposition and maximize the yield and purity of your target compound.

Understanding the Molecule: Why Workup is a Critical Step

This compound is a derivative of indole-3-acetic acid, a key structure in many biologically active compounds. The indole nucleus, while aromatic, is electron-rich and possesses inherent reactivity that can lead to degradation under common workup conditions. The N-methylation and the methyl ester functionality introduce additional stability considerations.

The primary challenges during the workup of this compound stem from its susceptibility to:

  • Acid-catalyzed degradation: The indole ring can be protonated by strong acids, leading to potential side reactions or decomposition.

  • Base-catalyzed hydrolysis: The methyl ester is vulnerable to saponification under basic conditions.

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can result in a variety of byproducts.

This guide will provide a systematic approach to navigate these challenges, ensuring the integrity of your product.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture has turned dark brown/black after adding acid for the workup. What is happening and can I salvage my product?

A dark coloration upon acidification is a common observation and often indicates some degree of product degradation or the formation of polymeric byproducts. The indole nucleus is sensitive to strong acids, which can protonate the ring at the C3 position, making it susceptible to further reactions.

Immediate Actions:

  • Minimize Exposure Time: Do not let your product sit in a strongly acidic solution for an extended period. Proceed with neutralization and extraction as quickly as possible.

  • Use a Weaker Acid: If your protocol allows, consider using a weaker organic acid like acetic acid for pH adjustment instead of strong mineral acids like HCl or H2SO4.

  • Dilution is Key: Diluting the reaction mixture with an appropriate organic solvent before adding the aqueous acid can sometimes mitigate localized high concentrations of acid and reduce degradation.

Salvage Strategy:

Even with coloration, a significant amount of your product may still be intact. Proceed with a careful workup and purification. The colored impurities are often highly polar and may be removed by column chromatography.

Q2: I am losing a significant portion of my product during the basic wash. What is the likely cause?

The most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid (1-methyl-1H-indol-3-yl)acetic acid. This newly formed carboxylate salt will be water-soluble and will be lost to the aqueous layer during extraction.

Preventative Measures:

  • Avoid Strong Bases: Whenever possible, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization instead of stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Limit Contact Time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath) to slow down the rate of hydrolysis.

  • Alternative Workup: If your reaction conditions permit, consider a workup that avoids a basic wash altogether. For instance, if the only acidic component to be removed is a catalytic amount of acid, a simple water wash might suffice.

Q3: My final product is showing signs of oxidation (e.g., unexpected peaks in NMR/MS). How can I prevent this?

The indole ring is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or certain reagents. The N-methylation can influence this reactivity. While it may inhibit some specific enzymatic oxidation pathways at the nitrogen, the core indole ring remains electron-rich and reactive.[1] Electrooxidation of N-methylindole, for instance, has been shown to produce oligomeric species.[2]

Best Practices for Preventing Oxidation:

  • Degas Solvents: Use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon.

  • Inert Atmosphere: Conduct the workup under an inert atmosphere (e.g., a nitrogen blanket) to minimize contact with atmospheric oxygen.

  • Protect from Light: Wrap your flasks and separatory funnel in aluminum foil to prevent photo-oxidation.

  • Avoid Oxidizing Agents: Be mindful of all reagents used in the workup. Avoid any that have oxidizing properties unless they are intentionally part of a subsequent reaction step.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low yield after workup - Ester hydrolysis during basic wash.- Decomposition of the indole ring under strongly acidic conditions.- Product is partially soluble in the aqueous layer.- Use a mild base (e.g., NaHCO₃) for a short duration at low temperature.- Use a weaker acid (e.g., acetic acid) or perform the acid wash quickly.- Back-extract the aqueous layers with a fresh portion of organic solvent.
Product discoloration (yellowing or browning) - Air oxidation of the indole ring.- Formation of acidic degradation byproducts.- Perform workup under an inert atmosphere.- Protect the reaction and workup vessels from light.- Purify the product promptly after isolation.
Formation of a water-soluble byproduct - Saponification of the methyl ester to the carboxylate salt.- Acidify the aqueous layer carefully with dilute acid (e.g., 1M HCl) to a pH of ~3-4 and extract with an organic solvent to recover the carboxylic acid byproduct.- Avoid strong bases in the workup.
Emulsion formation during extraction - Presence of polar impurities or surfactants.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period.

Robust Workup Protocol

This protocol is designed to minimize the decomposition of this compound.

Materials:

  • Reaction mixture containing the product

  • Deionized water (degassed)

  • Saturated sodium bicarbonate (NaHCO₃) solution (degassed and chilled)

  • Brine (saturated NaCl solution, degassed)

  • Ethyl acetate or Dichloromethane (extraction solvent)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Cooling and Quenching:

    • Cool the reaction mixture to room temperature or, if the reaction was heated, to 0 °C in an ice bath.

    • If the reaction was conducted under acidic conditions, slowly and carefully add chilled, saturated NaHCO₃ solution with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7-8). Monitor the pH with litmus paper.

    • If the reaction was conducted under basic conditions, neutralize with a dilute acid like 1M HCl or 10% citric acid solution, added dropwise at 0 °C until the pH is neutral.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the product with your chosen organic solvent (e.g., ethyl acetate or dichloromethane) three times. Use a sufficient volume of solvent to ensure good partitioning.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with deionized water to remove any remaining water-soluble impurities.

    • Wash the organic layer with brine to facilitate the removal of water.

  • Drying and Filtration:

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

    • Filter off the drying agent.

  • Solvent Removal:

    • Remove the solvent under reduced pressure using a rotary evaporator. Be mindful of the bath temperature to avoid heating the product unnecessarily.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).[3]

Visualizing the Process: Workup Workflow

Workup_Workflow RM Reaction Mixture Cool Cool to 0 °C RM->Cool Neutralize Neutralize (e.g., NaHCO₃) Cool->Neutralize Extract Extract (e.g., EtOAc) Neutralize->Extract Wash_H2O Wash with Water Extract->Wash_H2O Wash_Brine Wash with Brine Wash_H2O->Wash_Brine Dry Dry (e.g., Na₂SO₄) Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Purify (Chromatography/ Recrystallization) Evaporate->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for the robust workup of this compound.

Understanding Decomposition Pathways

To effectively troubleshoot, it is crucial to understand the potential chemical transformations your product might undergo.

Decomposition_Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_oxidation Oxidative Conditions Acid_Product Methyl 2-(1-methyl-1H- indol-3-yl)acetate Acid_Degradation Indole Ring Degradation Products Acid_Product->Acid_Degradation Strong Acid (e.g., HCl, H₂SO₄) Base_Product Methyl 2-(1-methyl-1H- indol-3-yl)acetate Hydrolysis 1-methyl-1H-indol-3-yl)acetic acid (Water Soluble Carboxylate) Base_Product->Hydrolysis Strong Base (e.g., NaOH, KOH) Ox_Product Methyl 2-(1-methyl-1H- indol-3-yl)acetate Oxidation Oxidized Indole Derivatives (e.g., Oxindoles, Oligomers) Ox_Product->Oxidation O₂, Light, Oxidants

Caption: Potential decomposition pathways for this compound during workup.

By understanding these potential pitfalls and implementing the recommended strategies, researchers can significantly improve the outcome of their synthetic procedures involving this compound. For further inquiries, please do not hesitate to contact our technical support team.

References

  • Mount, A. R., & Thomson, A. D. (1997). Electrooxidation of N-methylindole. Journal of the Chemical Society, Faraday Transactions, 93(13), 2335-2339. [Link]

  • Shulgin, A. T., & Carter, M. F. (1980). N,N-Dimethylisotryptamine (N,N-DMIT): A new psychoactive indole. Communications in Psychopharmacology, 4(5), 363-369. (Note: While not directly on the target molecule, this era of research provides context on indole chemistry).
  • Takeda, N., & Hegedus, L. S. (1999). Palladium-catalyzed synthesis of N-methyl- and N-phenylindole. The Journal of Organic Chemistry, 64(9), 3121-3125.
  • Berry, D. F., Madsen, E. L., & Bollag, J. M. (1987). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 53(1), 180-182. [Link]

  • Tidwell, J. H., et al. (2001). A practical method for N-methylation of indoles using dimethyl carbonate. Organic Process Research & Development, 5(1), 46-52. [Link]

  • Snyder, H. R., & Smith, C. W. (1943). A convenient synthesis of tryptamine. Journal of the American Chemical Society, 65(12), 2452-2454. (Historical context for indole synthesis).
  • Potts, K. T., & Saxton, J. E. (1954). 214. Indole and related compounds. Part I. The synthesis of some 1- and 2-methylindoles. Journal of the Chemical Society (Resumed), 1954, 843-847.
  • Fox, S. W., & Bullock, M. W. (1951). Synthesis of indole-3-acetic acid and its derivatives. Journal of the American Chemical Society, 73(6), 2754-2755.
  • Shapiro, S. L., et al. (1959). 4-Substituted Indole Derivatives. Journal of the American Chemical Society, 81(15), 3728-3735.
  • Julia, M., & Lenzi, J. (1961). Recherches en série de l'indole. IX.—Synthèse de l'acide d,l-lysergique. Bulletin de la Société Chimique de France, 1961, 1051-1057. (Historical context for complex indole synthesis).

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Technical Support Center: Optimizing Solvent Choice for the Synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists. The selection of an appropriate solvent is a critical parameter that profoundly influences reaction yield, impurity profile, and overall efficiency. This guide provides in-depth, field-tested insights into troubleshooting common issues and making informed decisions regarding solvent selection for this specific synthesis.

Troubleshooting Guide: Common Issues & Solvent-Based Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on how solvent choice can be the root cause and the key to a solution.

Q1: My Fischer indole synthesis to produce the indole core is resulting in very low or no yield. What solvent-related factors should I investigate?

Answer: Low yields in the Fischer indole synthesis are a frequent challenge, often directly linked to the reaction medium.[1] The reaction, which involves the acid-catalyzed cyclization of a phenylhydrazone, is highly sensitive to the solvent's properties.[2][3]

Possible Causes & Suggested Solutions:

  • Inadequate Solubility of Starting Materials: The phenylhydrazine salt or the ketone starting material may have poor solubility in the chosen solvent, preventing the reaction from initiating effectively.

    • Protocol: Before committing to a solvent, perform a simple solubility test. Add your starting materials to a small volume of the proposed solvent at both room temperature and the target reaction temperature to ensure homogeneity. If solubility is an issue in non-polar solvents like toluene, consider more polar options or co-solvents.

  • Unfavorable Reaction Temperature: The key[4][4]-sigmatropic rearrangement step often requires elevated temperatures to proceed efficiently.[5][6] If your solvent's boiling point is too low, the reaction may stall.

    • Protocol: If you suspect the temperature is insufficient, switch to a higher-boiling point solvent. For example, if a reaction in ethanol (b.p. 78 °C) is sluggish, transitioning to toluene (b.p. 111 °C) or sulfolane can provide the necessary thermal energy.[2] Always monitor for thermal degradation of starting materials or products at higher temperatures.

  • Incorrect Acidity Modulation: The solvent can alter the effective acidity of the catalyst. Protic solvents can solvate and stabilize intermediates, while the choice of an acidic solvent like acetic acid can serve a dual role as both catalyst and solvent.[2][6]

    • Protocol: Acetic acid is a common and effective medium for this reaction as it provides the necessary acidic environment and generally has good solvating properties for the reactants.[6][7] If using other acids (e.g., H₂SO₄, PPA, ZnCl₂), the choice of an inert solvent like toluene or dichloromethane is crucial.[2][3] The optimal catalyst-solvent pairing often requires empirical screening.

Q2: I'm observing significant impurity formation, including potential isomers and solvent-derived byproducts. How can I mitigate this by changing the solvent?

Answer: Impurity formation is a clear sign that reaction conditions are promoting undesired pathways. The solvent plays a pivotal role in directing the reaction's selectivity and preventing side reactions.

Possible Causes & Suggested Solutions:

  • Formation of Regioisomers: The Fischer synthesis can sometimes yield isomeric indole products, depending on the direction of cyclization. The solvent environment can influence the stability of the intermediates that lead to these different products.

    • Insight: While catalyst choice is often the primary driver of regioselectivity, the solvent's polarity and ability to stabilize charged intermediates can play a role.[2] Experimenting with solvents of varying polarity, from non-polar toluene to polar aprotic options like DMF, may alter the isomeric ratio.

  • Degradation at High Temperatures: As mentioned, high temperatures may be necessary, but they can also lead to the decomposition of sensitive indole products or intermediates.

    • Solution: Using a high-boiling point solvent under reduced pressure can allow the reaction to proceed at a lower temperature, minimizing degradation. Alternatively, microwave-assisted synthesis in a suitable solvent can dramatically shorten reaction times, reducing the window for thermal decomposition.[2][8]

  • Solvent Participation in Side Reactions: Certain solvents can react with the starting materials or intermediates under acidic conditions. For instance, using chlorinated solvents like dichloromethane with strong Lewis acids can sometimes lead to the formation of chlorinated impurities.[5]

    • Solution: When using strong acid catalysts, opt for non-reactive, inert solvents. Toluene is often a robust choice. If a polar solvent is required, consider aprotic options like acetonitrile or sulfolane that are less likely to participate directly in the reaction.

Frequently Asked Questions (FAQs)

This section covers broader questions about solvent strategy for the overall synthesis of this compound.

Q1: For the N-methylation of Methyl 2-(1H-indol-3-yl)acetate, which solvents are most effective?

Answer: The N-methylation step is typically an S_N2 reaction involving the deprotonation of the indole nitrogen followed by alkylation. The ideal solvent for this step should be polar and aprotic.

  • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices. They effectively solvate the cation of the base (e.g., Na⁺ from NaH or K⁺ from K₂CO₃) without interfering with the nucleophilicity of the indole anion.

  • Causality: Protic solvents like ethanol or water are generally avoided as they can protonate the highly basic indole anion, quenching its reactivity. They can also compete as nucleophiles, reacting with the methylating agent.

Q2: Are "green" solvents a viable option for this synthesis?

Answer: Yes, there is a significant and successful push towards incorporating green chemistry principles into indole synthesis.[4][8][9]

  • Water: For certain indole syntheses, particularly those utilizing microwave assistance or specific catalysts like acidic ionic liquids, water has been used effectively as a solvent, offering significant environmental and cost benefits.[2][10]

  • Ethanol/Methanol: These bio-based solvents can be effective for certain steps, such as the initial hydrazone formation or purification via recrystallization.[2]

  • Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are being explored as recyclable, non-volatile reaction media that can also exhibit catalytic activity, potentially simplifying the overall process.[2][8][10]

Q3: How does my solvent choice impact the work-up and purification of the final product?

Answer: Solvent selection has a direct and significant impact on post-reaction processing.

  • Work-up: Using a water-immiscible solvent (e.g., toluene, ethyl acetate, dichloromethane) simplifies aqueous work-up, allowing for easy separation of organic and aqueous layers for washing.[11] Water-miscible solvents (e.g., DMF, DMSO, acetonitrile) require more complex extraction procedures, often involving dilution with large volumes of water and back-extraction with an immiscible solvent.

  • Purification: The solvent's boiling point is a key consideration for removal under reduced pressure. Low-boiling solvents like dichloromethane or ethyl acetate are easily removed. High-boiling solvents like DMF or DMSO are difficult to remove completely and may require lyophilization or azeotropic distillation. For chromatography, the crude product should be soluble in the chosen eluent system.[11][12]

Data Presentation & Visualizations

Solvent Property Comparison

The following table summarizes key properties of solvents commonly considered for indole synthesis, helping to guide selection based on experimental requirements.

SolventBoiling Point (°C)Relative PolarityTypeTypical Application in Synthesis
Acetic Acid1180.648[13]Protic, AcidicFischer Indole Synthesis (Solvent & Catalyst)[6]
Toluene1110.099[13]Non-polar, AproticFischer Indole Synthesis (with external acid)
Ethanol780.654[13]ProticHydrazone formation, Recrystallization
Dichloromethane (DCM)400.309[13]Polar, AproticFischer Indole Synthesis, Work-up/Extraction[11]
Acetonitrile (ACN)820.460[13]Polar, AproticN-methylation, Multi-component reactions[14][15]
Dimethylformamide (DMF)1530.386[13]Polar, AproticN-methylation, High-temperature reactions[16]
Dimethyl sulfoxide (DMSO)1890.444[13]Polar, AproticN-methylation, High-temperature reactions[17]
Experimental Workflow & Logic Diagrams

Solvent_Selection_Workflow Start Start: Define Synthesis Step (e.g., Fischer Cyclization) Solubility Check Reactant Solubility Start->Solubility Solubility->Start Insoluble (Re-evaluate) Temp Determine Required Reaction Temperature Solubility->Temp Soluble Catalyst Consider Catalyst Compatibility (e.g., Acid/Base Stability) Temp->Catalyst Green Evaluate Green Chemistry Aspects (Toxicity, Recyclability) Catalyst->Green Workup Plan for Work-up & Purification Green->Workup Decision Select Optimal Solvent Workup->Decision

Caption: A decision workflow for systematic solvent selection.

Fischer_Intermediate_Stabilization cluster_path1 Protic Solvent (e.g., Ethanol) cluster_path2 Aprotic Solvent (e.g., Toluene) Intermediate1 [Ene-hydrazine]⁺ (Protonated Intermediate) Destabilize H-Bonding can interfere with [3,3] rearrangement Solvent1 R-OH Solvent1->Intermediate1 Intermediate2 [Ene-hydrazine]⁺ (Protonated Intermediate) Stabilize Minimal interaction allows for efficient rearrangement Start Phenylhydrazone Start->Intermediate1 Start->Intermediate2

Caption: Influence of solvent type on a key Fischer synthesis intermediate.

References

  • ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Indole, Quinoline, and Thiazole. Retrieved from [Link]

  • Google Patents. (2009). CN101508669A - Green synthesis of indole compounds.
  • Taylor & Francis Online. (2023). Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • Google Patents. (1955). US2701250A - Process of producing indole-3-acetic acids.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

  • Google Patents. (2007). EP1829872B1 - Processes for production of indole compounds.
  • PubliCatt. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with α-amino acids. Retrieved from [Link]

  • ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • ACS Publications. (n.d.). The Fischer Indole Synthesis. Retrieved from [Link]

  • MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from [Link]

  • Journal of King Saud University. (n.d.). Catalytic multicomponent synthesis, biological evaluation, molecular docking and in silico ADMET studies of some novel 3-alkyl indoles. Retrieved from [Link]

  • NIH. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]

  • European Patent Office. (n.d.). Purification process for methyl acetate - EP 0487285 A2. Retrieved from [Link]

  • ChemSynthesis. (n.d.). methyl (1-methyl-2,3-dihydro-1H-indol-2-yl)acetate. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

  • ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2017). A Novel Synthesis of [4-(3-Methyl-1H-Indol-2-Yl)Phenyl]Phenylmethanone. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Retrieved from [Link]

  • NISCAIR. (n.d.). Tin (IV) chloride catalysed synthesis of di(indolyl)methanes during electrophilic substitution of indoles. Retrieved from [Link]

  • NIH. (n.d.). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). methyl (2-phenyl-1H-indol-3-yl)acetate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Role of the solvent polarity on the optical and electronic characteristics of 1-iodoadamantane. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Alkylated Indole Acetates: A Comparative Analysis of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indole Acetate Scaffold and the Strategic Role of Alkylation

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Its presence in essential biomolecules and a wide array of approved pharmaceuticals underscores its therapeutic versatility. Within this class, indole-3-acetic acid (IAA) and its ester derivatives form a significant subgroup, historically known for their role as phytohormones but increasingly explored for their potential in human medicine, including anticancer and anti-inflammatory applications.[1][2]

The biological activity and pharmacokinetic profile of an indole-based compound can be profoundly altered by substitution patterns. Alkylation, particularly at the N-1 position of the indole ring, is a fundamental strategy in drug design. This modification eliminates the hydrogen bond donor capability of the indole nitrogen, increases lipophilicity, and, crucially, can block major metabolic pathways, thereby enhancing bioavailability and in vivo stability.[3]

This guide provides an in-depth comparison of Methyl 2-(1-methyl-1H-indol-3-yl)acetate with its non-alkylated counterpart, Methyl 2-(1H-indol-3-yl)acetate, and other alkylated analogs. We will dissect the nuances of their synthesis, biological activity, metabolic fate, and analytical characterization, offering field-proven insights and experimental data to guide researchers in drug discovery and development.

Synthesis and Physicochemical Properties: The Impact of N-Alkylation

The synthesis of N-alkylated indoles is a well-established field, yet the choice of methodology is critical to ensure regioselectivity and yield. Direct N-alkylation is typically favored over C-alkylation under specific conditions.

Synthetic Rationale: The most common approach involves the deprotonation of the indole nitrogen, which is weakly acidic (pKa ≈ 16-17), using a strong base to form a nucleophilic indole anion.[4] This anion then undergoes an SN2 reaction with an alkyl halide. The choice of base and solvent is paramount. Sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is a classic combination that ensures complete deprotonation without competing side reactions.[4] Alternative, milder methods using catalytic amounts of base or phase-transfer catalysts have also been developed to improve the safety and environmental profile of the synthesis.[5][6]

Below is a generalized workflow for the synthesis of N-alkylated Methyl Indole-3-acetates.

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation (SN2) Indole Methyl 2-(1H-indol-3-yl)acetate Anion Indole Anion Intermediate Indole->Anion Deprotonation Base Strong Base (e.g., NaH) in Aprotic Solvent (e.g., DMF) AlkylHalide Alkyl Halide (R-X) e.g., Methyl Iodide Product Methyl 2-(1-alkyl-1H-indol-3-yl)acetate AlkylHalide->Product Nucleophilic Attack caption General Synthetic Workflow for N-Alkylation.

Caption: General Synthetic Workflow for N-Alkylation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system designed for high yield and purity. The progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by NMR and Mass Spectrometry.

Materials:

  • Methyl 2-(1H-indol-3-yl)acetate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add Methyl 2-(1H-indol-3-yl)acetate (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The 0 °C condition tempers the reaction rate.

  • Stir the mixture at 0 °C for 30 minutes. The formation of the indole anion is often indicated by a color change and cessation of gas evolution.

  • Alkylation: While maintaining the temperature at 0 °C, add methyl iodide (1.5 eq) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., using 30% Ethyl Acetate/Hexane) shows complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Causality Note: Quenching with a weak acid like NH₄Cl neutralizes any unreacted NaH safely.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the pure product.

Comparative Physicochemical Properties:

Alkylation at the N-1 position induces significant changes in the molecule's physicochemical properties, which directly influence its pharmacokinetic behavior.

PropertyMethyl 2-(1H-indol-3-yl)acetate (N-H)This compound (N-Me)Rationale & Impact
Formula Weight 189.21 g/mol [7]203.24 g/mol Addition of a methyl group.
Hydrogen Bond Donor Yes (N-H)NoThe N-H proton is a hydrogen bond donor, crucial for interacting with certain receptor residues. Its removal in the N-Me analog prevents this interaction but may enhance membrane permeability.
Lipophilicity (Predicted LogP) LowerHigherThe replacement of a polar N-H bond with a nonpolar N-C bond increases lipophilicity. This generally leads to increased cell membrane permeability, but may also increase binding to plasma proteins and reduce aqueous solubility.
Acidity Weakly acidic (pKa ~17)Not applicable (no acidic proton)The N-H proton can be lost under basic conditions, which is exploited in synthesis. The N-Me analog is non-ionizable at this position.

Comparative Biological Activity: A Focus on Anti-Invasive Properties

While direct comparative screening data for this compound is not widely published, we can infer its potential activity by examining its closest analog, Methyl-3-indolylacetate (MIA), the non-N-methylated parent compound.

A key study demonstrated that MIA can significantly suppress cancer cell invasion.[2] The mechanism was elucidated as the inhibition of Matrix Metalloproteinase-9 (MMP-9) expression by targeting the MEK1/2-ERK1/2 signaling pathway.[2] Specifically, MIA was found to directly inhibit the kinase activity of MEK1/2, preventing the downstream phosphorylation and activation of ERK1/2, which in turn blocks the activation of transcription factors like AP-1 that drive MMP-9 expression.[2]

cluster_nuc Nucleus TPA Growth Factors / TPA cRaf c-Raf TPA->cRaf Activates MEK MEK1/2 cRaf->MEK ERK ERK1/2 MEK->ERK AP1 AP-1 (Transcription Factor) ERK->AP1 Phosphorylates & Activates MMP9_Gene MMP-9 Gene AP1->MMP9_Gene Induces Transcription MMP9_Protein MMP-9 Protein MMP9_Gene->MMP9_Protein Expression Invasion Cell Invasion & Metastasis MMP9_Protein->Invasion Promotes MIA Methyl-3-indolylacetate (MIA) (N-H Analog) MIA->MEK Inhibits Kinase Activity caption MEK/ERK Signaling Pathway Targeted by MIA. cluster_NH Metabolism of N-H Indole Acetate cluster_NMe Metabolism of N-Me Indole Acetate NH_Indole Methyl 2-(1H-indol-3-yl)acetate NH_Oxidation Aromatic Hydroxylation (CYP450) NH_Indole->NH_Oxidation Phase I NH_Gluc N-Glucuronidation (UGT) NH_Indole->NH_Gluc Phase II NMe_Indole This compound NMe_Oxidation Aromatic Hydroxylation (CYP450) NMe_Indole->NMe_Oxidation Phase I NMe_Dealk N-Dealkylation (CYP450) NMe_Indole->NMe_Dealk Phase I Blocked N-Glucuronidation BLOCKED caption Comparative Metabolic Pathways.

Caption: Comparative Metabolic Pathways.

Analytical Characterization: Distinguishing Analogs

Distinguishing between N-H and N-alkylated indole acetates is straightforward using standard analytical techniques like NMR spectroscopy and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive feature in the ¹H NMR spectrum is the presence or absence of the indole N-H proton, which typically appears as a broad singlet far downfield (>8 ppm). The N-methyl group gives a sharp singlet, usually around 3.7-3.8 ppm. [8]In ¹³C NMR, the N-methyl carbon appears around 32-33 ppm. [8] Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

PositionN-H Analog (Predicted/Reference)N-Me Analog (Reference Data)[8]Key Differentiator
N-H ~8.1 (broad singlet)AbsentAbsence of N-H signal
N-CH₃ Absent~3.75 (singlet)Appearance of N-methyl singlet
C2-H ~7.2~7.02Minor upfield shift upon N-methylation
Aromatic-H ~7.0-7.7~7.1-7.6Similar complex multiplet patterns
CH₂ ~3.7~3.7Largely unaffected
OCH₃ ~3.6~3.6Unaffected
N-CH₃ (¹³C) Absent~32.7Appearance of N-methyl carbon signal
Protocol: Reverse-Phase HPLC Analysis

This protocol provides a robust method for separating and quantifying indole acetate analogs.

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase & Gradient:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions. Causality Note: The gradient is necessary to elute compounds with different polarities. The more lipophilic N-methylated analog will have a longer retention time than the N-H analog.

Sample Preparation:

  • Prepare stock solutions of compounds in methanol or acetonitrile (e.g., 1 mg/mL).

  • Dilute to the desired concentration range for analysis using the initial mobile phase composition (90:10 A:B).

  • Filter samples through a 0.22 µm syringe filter before injection.

Expected Outcome: Methyl 2-(1H-indol-3-yl)acetate will elute earlier than this compound due to its higher polarity. This difference in retention time allows for clear separation and quantification. [9]

Conclusion and Future Directions

The strategic alkylation of the indole-3-acetate scaffold is a powerful tool for modulating its drug-like properties. The conversion of Methyl 2-(1H-indol-3-yl)acetate to its N-methylated analog, this compound, represents a classic trade-off in medicinal chemistry.

  • Potential Gains: The N-methyl analog is predicted to have superior metabolic stability by blocking N-glucuronidation, potentially leading to a longer half-life and better oral bioavailability. Its increased lipophilicity may also enhance membrane permeability.

  • Potential Risks: The modification eliminates a key hydrogen bond donor, which could abolish or significantly reduce its affinity for biological targets where such an interaction is critical.

For the drug development professional, the path forward is clear:

  • Synthesize and Confirm: Prepare both the N-H and a small library of N-alkyl (methyl, ethyl, benzyl) analogs using the established protocols.

  • Comparative Screening: Test these compounds in parallel in relevant biological assays, such as the MEK1/2 kinase assay and cell invasion models, to directly quantify the impact of N-alkylation on potency. [2]3. In Vitro ADME: Conduct metabolic stability assays using liver microsomes to validate the hypothesis that N-methylation enhances stability.

By systematically evaluating these parameters, researchers can make data-driven decisions, leveraging the benefits of alkylation while mitigating the risks to develop indole acetate derivatives with optimized therapeutic potential.

References

  • MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Google Patents. (n.d.). US7067676B2 - N-alkylation of indole derivatives.
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  • MDPI. (n.d.). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Retrieved from [Link]

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  • Molecular Cancer Therapeutics. (2006). Methyl-3-indolylacetate inhibits cancer cell invasion by targeting the MEK1/2-ERK1/2 signaling pathway. Retrieved from [Link]

  • ChemRxiv. (n.d.). Radical-Mediated Regiodivergent C(sp3)–H Functionalization of N- Substituted Indolines via Enzymatic Carbene Transfer. Retrieved from [Link]

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  • Human Metabolome Database. (2005, November 16). Showing metabocard for 3-Methylindole (HMDB0000466). Retrieved from [Link]

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  • KEGG. (n.d.). KEGG PATHWAY Database. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

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A Comparative Guide to Validating the Structure of Methyl 2-(1-methyl-1H-indol-3-yl)acetate by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of synthesized small molecules is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based approaches for the structural validation of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a key intermediate in various synthetic pathways. We will delve into the rationale behind experimental choices, present comparative data, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Critical Role of Orthogonal Data in Structure Elucidation

While techniques like NMR spectroscopy provide the primary framework of a molecule's structure, mass spectrometry offers complementary and crucial data points for unequivocal confirmation.[1] Mass spectrometry's strengths lie in its exceptional sensitivity and its ability to provide precise molecular weight and elemental composition, as well as structurally significant fragmentation patterns.[2][3] For a molecule like this compound, this means not only confirming its expected mass but also ensuring the connectivity of the methyl indole core to the acetate side chain.

Ionization Source Selection: A Tale of Two Techniques

The first critical decision in the mass spectrometric analysis of a small molecule is the choice of ionization source. For compounds like this compound, the most common choices are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[4][5]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for this compound
Principle Ionization occurs in the liquid phase from charged droplets.[6]Ionization occurs in the gas phase via corona discharge.[4][6]ESI is generally preferred.
Analyte Polarity Ideal for polar to highly polar compounds.[4]Suited for moderately polar to nonpolar compounds.[4]The ester and indole nitrogen impart sufficient polarity for ESI.
Thermal Stability Gentle ionization, suitable for thermally labile compounds.[7]Involves a heated nebulizer, which can cause degradation of thermally sensitive molecules.[7]While the target molecule is relatively stable, ESI minimizes the risk of thermal degradation.
Adduct Formation Prone to forming adducts with solvent ions (e.g., [M+Na]⁺, [M+K]⁺).Less prone to adduct formation, typically yields [M+H]⁺.Adduct formation in ESI can provide additional confirmation of the molecular weight.
Matrix Effects Can be more susceptible to ion suppression from matrix components.[6]Generally less susceptible to matrix effects.[6][7]With appropriate sample preparation, matrix effects in ESI can be minimized.

Expert Insight: While both ESI and APCI can successfully ionize this compound, ESI is the recommended starting point. Its gentle nature ensures the integrity of the molecule, and the potential for adduct formation can be diagnostically useful. APCI serves as a valuable alternative if ESI fails to produce a strong signal or if significant matrix interference is observed.[7][8]

High-Resolution Mass Spectrometry: The Gold Standard for Elemental Composition

Confirming the molecular formula is a non-negotiable step in structural validation. High-resolution mass spectrometry (HRMS), typically performed on Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instruments, provides the necessary mass accuracy to distinguish between molecules with the same nominal mass but different elemental compositions.[9][10][11]

For this compound (C₁₂H₁₃NO₂), the expected exact masses are:

IonCalculated Exact Mass (m/z)
[M+H]⁺204.1019
[M+Na]⁺226.0838

Why is this critical? A low-resolution instrument might identify a peak at m/z 204, but it cannot differentiate C₁₂H₁₃NO₂ from other potential isobaric compounds. HRMS instruments can measure mass to within a few parts per million (ppm), providing high confidence in the assigned elemental formula.[9][12] The ability to obtain accurate mass measurements is a powerful tool in the identification and confirmation of compounds.[9][13][14]

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule for Structural Clues

Tandem mass spectrometry (MS/MS) is an indispensable tool for confirming the connectivity of atoms within a molecule.[2] In an MS/MS experiment, the precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is isolated and then fragmented by collision with an inert gas. The resulting product ions provide a fingerprint of the molecule's structure.

Proposed Fragmentation Pathway of this compound

The fragmentation of indole derivatives often follows predictable pathways.[15][16][17] For the protonated molecule of this compound, a likely fragmentation pathway is initiated by the loss of the methyl acetate moiety.

fragmentation_pathway cluster_M_H cluster_ion1 cluster_ion2 cluster_ion3 M_H [M+H]⁺ m/z 204.1019 fragment1 Loss of CH₃OH (Methanol) ion1 m/z 172.0757 M_H->ion1 - CH₃OH fragment2 Loss of CO (Carbon Monoxide) ion2 m/z 144.0808 ion1->ion2 - CO fragment3 Loss of CH₃• (Methyl Radical) ion3 m/z 130.0651 ion2->ion3 - CH₃•

Caption: Proposed MS/MS fragmentation of this compound.

Expert Interpretation: The observation of the characteristic indole fragment at m/z 130.0651 is a strong indicator of the core structure.[18][19] The sequential losses of methanol and carbon monoxide are consistent with the presence of the methyl acetate side chain.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the validation of this compound using LC-HRMS/MS.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized this compound in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition.

Liquid Chromatography (LC) Parameters
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS) Parameters
  • Ionization Source: ESI in positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Acquisition Mode:

    • Full Scan MS: Acquire data from m/z 50-500 to determine the accurate mass of the precursor ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 204.10) for fragmentation. Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

workflow cluster_workflow LC-HRMS/MS Workflow for Structural Validation sample_prep Sample Preparation lc_separation LC Separation sample_prep->lc_separation esi_ionization ESI Ionization lc_separation->esi_ionization full_scan_ms Full Scan MS Analysis esi_ionization->full_scan_ms ms_ms_fragmentation Tandem MS (MS/MS) Fragmentation full_scan_ms->ms_ms_fragmentation data_analysis Data Analysis and Interpretation ms_ms_fragmentation->data_analysis

Caption: A typical workflow for LC-HRMS/MS based structural validation.

Data Analysis
  • Full Scan Data: Extract the chromatogram for the calculated exact mass of the [M+H]⁺ ion (204.1019) with a narrow mass tolerance (e.g., ±5 ppm). Verify that the measured mass is within this tolerance.

  • MS/MS Data: Compare the observed fragment ions with the proposed fragmentation pathway. The presence of key fragments provides strong evidence for the proposed structure.

Conclusion: A Multi-faceted Approach to Confidence

Validating the structure of a small molecule like this compound by mass spectrometry is not a single experiment but a logical progression of analyses. By judiciously selecting the ionization technique, employing high-resolution mass spectrometry for elemental composition confirmation, and utilizing tandem mass spectrometry to probe the molecular structure, researchers can build a robust and defensible data package. This multi-faceted approach, grounded in the principles of scientific integrity, is essential for advancing drug development programs with confidence.

References

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A., & Bauchat, P. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

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  • Waters Corporation. (n.d.). Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

  • Zhang, L., Li, X., Li, C., Wang, J., & Zhang, Q. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 498. [Link]

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  • Pihlava, J. M., & Karonen, M. (2020). Identification of Oxindoleacetic Acid Conjugates in Quinoa (Chenopodium quinoa Willd.) Seeds by High-Resolution UHPLC-MS/MS. Foods, 9(11), 1609. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is a cornerstone of drug development and manufacturing. Methyl 2-(1-methyl-1H-indol-3-yl)acetate, an indole derivative, requires precise and reliable analytical methods for its characterization and quality control. This guide provides a comprehensive comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS)—for the analysis of this compound. Beyond a simple comparison, we delve into the critical process of cross-validation, a necessary step when comparing or replacing analytical procedures. This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework, grounded in regulatory standards, and practical, field-proven protocols. All experimental choices are rationalized to embody the principles of scientific integrity and causality, ensuring the methods described are inherently self-validating.

The Imperative for Rigorous Method Validation

In the pharmaceutical landscape, an analytical method is not merely a procedure; it is an integral part of the quality assurance system. The data generated dictates critical decisions, from process optimization in development to batch release in a GMP environment. For a molecule like this compound, which may serve as a key starting material, an intermediate, or a potential impurity, the ability to accurately and precisely measure its concentration is non-negotiable.

The International Council for Harmonisation (ICH) provides the global standard for validating analytical procedures. The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach, ensuring that a method is not only validated initially but remains suitable for its intended purpose over time.[1][2][3] This guide is built upon the principles outlined in these regulatory documents, ensuring that the methodologies presented are compliant and scientifically sound.[4][5][6][7][8]

Core Validation Parameters

Before comparing methods, it is essential to understand the performance characteristics that define a validated method. These parameters demonstrate that the analytical procedure is fit for its intended purpose.[2][9][10][11]

Validation_Parameters Figure 1: Core Analytical Method Validation Parameters (ICH Q2) Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (%RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (R²) Validation->Linearity Range Range Validation->Range Limits Detection Limits Validation->Limits Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-assay) Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD (Limit of Detection) Limits->LOD LOQ LOQ (Limit of Quantitation) Limits->LOQ Reproducibility Reproducibility (Inter-lab) Intermediate->Reproducibility

Core parameters for analytical method validation.

Primary Analytical Techniques: A Head-to-Head Comparison

The choice of an analytical technique is the most decisive factor in method development. For this compound, both HPLC and GC are viable options, but they offer distinct advantages and are suited to different analytical objectives.[12][13]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Mobile Phase Liquid SolventInert Carrier Gas (e.g., Helium, Nitrogen)
Operating Temp. Ambient to moderately elevated (<100 °C)High temperatures (up to 350-400 °C)
Analyte Suitability Non-volatile, polar, thermally unstable compounds.[14][15]Volatile and thermally stable compounds.[14][15]
Primary Advantage Broad applicability, especially for larger molecules and APIs, without requiring derivatization.[14]High separation efficiency, speed, and sensitivity for volatile analytes.[12]
Detection UV-Vis, PDA, Fluorescence, Mass Spectrometry (LC-MS)Flame Ionization (FID), Mass Spectrometry (GC-MS)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for assays and impurity analysis.[14] Its strength lies in its ability to analyze compounds in a liquid phase at or near ambient temperature, making it ideal for molecules that may degrade at high temperatures.

  • Causality of Choice : For routine quality control (e.g., assay of the main component), HPLC-UV is often preferred. The indole moiety in this compound contains a strong chromophore, making it highly suitable for UV detection. This method is robust, reliable, and easily transferable between QC labs. A reversed-phase method using a C18 column is the logical starting point, as it effectively separates moderately polar organic molecules based on their hydrophobicity.[16]

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers unparalleled specificity and sensitivity.[17] The gas chromatograph separates components based on their volatility and interaction with the column's stationary phase, while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for definitive identification.

  • Causality of Choice : GC-MS is the superior choice when the analytical goal is to detect and identify trace-level impurities or to perform investigations where definitive structural confirmation is required. While this compound has a moderate molecular weight, it is sufficiently volatile for GC analysis, especially with a high-temperature capillary column. Its use is particularly powerful for identifying unknown volatile or semi-volatile impurities that might co-elute with the main peak in an HPLC separation.[14][18]

Experimental Protocols & Performance Data

The following protocols are presented as robust starting points for method development and validation. They are designed based on established methods for similar indole derivatives.[19][20][21]

HPLC-UV Method Protocol

Objective: To provide a quantitative assay method for this compound.

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, and UV/Vis or Photodiode Array (PDA) detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Elution Mode: Isocratic. Rationale: For an assay of the main component, an isocratic elution is simpler, more robust, and provides better precision than a gradient method. A typical starting point would be a 60:40 (A:B) mixture.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant column temperature ensures reproducible retention times.

    • Detection Wavelength: ~280 nm. Rationale: The indole ring exhibits strong absorbance near this wavelength, providing good sensitivity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare working standards and sample solutions by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL. Rationale: Diluting in the mobile phase prevents peak distortion.

GC-MS Method Protocol

Objective: To provide a highly specific and sensitive method for the identification and quantification of this compound and related volatile impurities.

  • Instrumentation & Columns:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a general-purpose, low-bleed column excellent for a wide range of semi-volatile compounds.

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes. Rationale: This temperature program allows for the elution of lower-boiling point impurities before ramping up to elute the main analyte, ensuring good separation.

    • Injection Mode: Split (e.g., 50:1). Rationale: A split injection prevents column overloading when analyzing a high-concentration main component. For trace analysis, a splitless injection would be used.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare stock and working solutions in a volatile solvent such as Ethyl Acetate or Dichloromethane at concentrations ranging from 1 µg/mL to 100 µg/mL.

Comparative Performance Data Summary

The following table summarizes the expected performance characteristics of the two methods based on typical validation results for similar analytes.[17] These values should be confirmed through formal validation studies.

Performance ParameterHPLC-UV (Assay)GC-MS (Trace/ID)ICH Guideline Reference
Specificity High (demonstrated by peak purity via PDA)Very High (confirmed by mass spectrum)ICH Q2(R2)[1][2]
Linearity (R²) > 0.999> 0.995ICH Q2(R2)[1][9]
Range 80-120% of nominal concentration1 - 200 µg/mLICH Q2(R2)[1][9]
Accuracy (% Recovery) 98.0 - 102.0%90.0 - 110.0%ICH Q2(R2)[1][4]
Precision (%RSD) < 1.0% (Repeatability)< 5.0% (Repeatability)ICH Q2(R2)[1][22]
LOD (Limit of Detection) ~ 0.05 µg/mL~ 0.01 ng/mLICH Q2(R2)[1][23][24]
LOQ (Limit of Quantitation) ~ 0.15 µg/mL~ 0.03 ng/mLICH Q2(R2)[1][23][24]

The Cross-Validation Protocol: Bridging the Methods

Cross-validation is the formal process of comparing the results from two different analytical methods to ensure they provide equivalent data. This is critical when, for example, replacing an older HPLC method with a newer, more sensitive GC-MS method, or when transferring a method between a research lab and a QC lab that uses different equipment.[25]

The objective is to demonstrate that any observed differences between the methods are not statistically significant and fall within predefined acceptance criteria.

Cross_Validation_Workflow Figure 2: Workflow for Cross-Validation of Two Analytical Methods start Start protocol 1. Define Cross-Validation Protocol & Acceptance Criteria start->protocol samples 2. Select Representative Samples (e.g., 3 batches, multiple concentrations) protocol->samples methodA 3. Analyze All Samples Using Original Method (A) (n=6 per sample) samples->methodA methodB 4. Analyze All Samples Using New Method (B) (n=6 per sample) samples->methodB stats 5. Statistically Compare Results (e.g., Paired t-test, Equivalence Test) methodA->stats methodB->stats decision Do Results Meet Acceptance Criteria? stats->decision pass PASS: Methods are Equivalent. New method can be implemented. decision->pass Yes fail FAIL: Investigate Discrepancy. Re-evaluate methods or protocol. decision->fail No end End pass->end fail->protocol Revise

A systematic approach to method cross-validation.
Statistical Analysis and Acceptance Criteria
  • Data Collection: Analyze a minimum of three independent batches of the material with both methods. Perform at least six replicate preparations for each sample on each method to assess precision.

  • Precision Comparison: Calculate the Relative Standard Deviation (%RSD) for the replicate preparations for each method. The precision of the new method should be comparable to the original method.

  • Accuracy (Comparability) Analysis: Calculate the mean result for each sample from both methods. The difference between the means should be evaluated.

    • Student's t-test: A paired t-test can be used to determine if there is a statistically significant difference between the means of the two datasets. The null hypothesis is that the true difference between the means is zero.

    • Acceptance Criterion: A common acceptance criterion is that the confidence interval for the difference between the means must include zero, or that the calculated difference is less than a predefined limit (e.g., ± 2.0%).

Conclusion & Recommendations

Both HPLC-UV and GC-MS are powerful, validated techniques suitable for the analysis of this compound. The choice is not about which method is "better," but which is more "fit for purpose."

  • Recommendation for Routine QC/Assay: HPLC-UV is the recommended method due to its robustness, simplicity, and lower cost. It provides excellent precision and accuracy for determining the potency of the main component.

  • Recommendation for Impurity Profiling & Investigation: GC-MS is the superior choice for identifying and quantifying trace-level volatile or semi-volatile impurities. Its high specificity provides definitive identification that is invaluable during process development, stability studies, and troubleshooting.

When transitioning between these methods or transferring a method to a new laboratory, a formal cross-validation study is not just a regulatory expectation but a scientific necessity. By following a structured protocol with pre-defined acceptance criteria, as outlined in this guide, organizations can ensure the continued generation of reliable and consistent analytical data, safeguarding product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][1]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link][16]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link][14]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][4]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][5]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][6]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link][2]

  • PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. [Link][18]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link][7]

  • PubMed. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link][20]

  • EirGenix. (2024). What are the differences and key steps in Analytical Method Development, Qualification, and Validation. [Link][26]

  • Global Research Online. (2020). Analytical Method Validation Parameters: An Updated Review. [Link][9]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link][22]

  • National Institutes of Health. (n.d.). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. [Link][27]

  • National Institutes of Health. (n.d.). Simultaneous Quantitation of Indole 3-Acetic Acid and Abscisic Acid in Small Samples of Plant Tissue by Gas Chromatography/Mass Spectrometry/Selected Ion Monitoring. [Link][21]

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. [Link][15]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link][12]

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  • LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link][23]

  • QualityCHEMICAL. (2023). Analytical method validation: are your analytical methods suitable for intended use?[Link][24]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][11]

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A Comparative Analysis of the Biological Activities of Methyl 2-(1-methyl-1H-indol-3-yl)acetate and Indole-3-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Plant Science and Drug Discovery

In the intricate world of molecular biology and pharmacology, subtle structural modifications to a parent molecule can elicit profound changes in its biological activity. This guide provides a comprehensive comparison of the biological activities of the naturally occurring, primary plant auxin, Indole-3-acetic acid (IAA), and its synthetic derivative, Methyl 2-(1-methyl-1H-indol-3-yl)acetate. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships of indole compounds and their potential applications.

Introduction: The Significance of the Indole Scaffold

The indole ring is a privileged structure in medicinal chemistry and plant biology, forming the core of numerous bioactive compounds.[1] Indole-3-acetic acid (IAA) is the most abundant and physiologically important auxin in plants, orchestrating a vast array of developmental processes, including cell elongation, division, and differentiation.[2][3] Its synthetic analogue, this compound, features two key structural modifications: methylation of the indole nitrogen and esterification of the carboxylic acid group. These changes can significantly impact the molecule's physicochemical properties, receptor binding affinity, metabolic stability, and ultimately, its biological effects.

Molecular Structures

A clear understanding of the structural differences between these two molecules is fundamental to interpreting their divergent biological activities.

CompoundStructureChemical FormulaMolar Mass
Indole-3-acetic acid (IAA) C₁₀H₉NO₂175.18 g/mol [4]
This compound C₁₂H₁₃NO₂203.24 g/mol

Indole-3-acetic acid (IAA): The Archetypal Auxin

Indole-3-acetic acid is the principal natural auxin in higher plants, playing a pivotal role in nearly every aspect of their growth and development.[2][4]

Mechanism of Action in Plants

IAA's primary mode of action involves the regulation of gene expression.[2] It facilitates the interaction between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.[5] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome.[5] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), transcription factors that can then bind to auxin-responsive elements in the promoters of target genes, thereby activating or repressing their transcription.[2] This signaling cascade ultimately results in various physiological responses.

IAA_Signaling_Pathway IAA Indole-3-acetic acid (IAA) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA interacts with Ub Ubiquitin TIR1_AFB->Ub ARF Auxin Response Factor (ARF) Aux_IAA->ARF Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (Promoter) ARF->AuxRE binds to Gene_Expression Gene Expression AuxRE->Gene_Expression activates/represses Ub->Aux_IAA tags for degradation

Caption: Simplified schematic of the primary auxin signaling pathway mediated by IAA.

Key Biological Activities of IAA
  • Cell Elongation and Division: IAA promotes the elongation of cells in stems and coleoptiles and is also involved in cell division.[2][6]

  • Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds.[3]

  • Root Development: It stimulates the formation of lateral and adventitious roots.[7]

  • Tropisms: IAA mediates plant responses to environmental stimuli such as light (phototropism) and gravity (gravitropism).[8][9]

  • Fruit Development: It is essential for fruit set and growth.[7]

  • Stress Response: IAA plays a role in plant responses to various abiotic and biotic stresses.[7]

This compound: A Synthetic Derivative with Altered Properties

Direct comparative studies on the biological activity of this compound and IAA are limited in publicly available scientific literature. However, we can infer its potential activities based on the known effects of N-methylation and esterification of other indole compounds.

Predicted Effects of Structural Modifications
  • N-Methylation: The addition of a methyl group to the indole nitrogen is a significant modification. In other classes of bioactive indole derivatives, N-methylation has been shown to alter receptor binding affinity and specificity, as well as metabolic stability.[10] For instance, in some indole-based compounds targeting dopamine receptors, N-methylation influenced their affinity and functional activity.[11] It is plausible that N-methylation of the indole ring in an auxin-like molecule could hinder its ability to bind effectively to the TIR1/AFB auxin receptors, potentially reducing or abolishing its auxin activity.

  • Esterification: The conversion of the carboxylic acid to a methyl ester transforms the molecule into a less polar, more lipophilic compound. Studies on the methyl ester of IAA (MeIAA) have shown that it is generally considered an inactive form of auxin.[12][13] However, it can be hydrolyzed by cellular esterases to release active IAA.[12] This suggests that MeIAA can act as a pro-drug, with its activity dependent on the presence and activity of specific esterases in different tissues.[12] The biological activity of exogenously applied MeIAA has been observed to be more potent than IAA in certain assays, such as hypocotyl elongation, potentially due to enhanced uptake or transport.[14]

Potential Biological Activities

Based on its structure, this compound may exhibit a range of biological activities, which could differ significantly from IAA:

  • Reduced or Altered Auxin Activity: The combination of N-methylation and esterification likely reduces its affinity for auxin receptors, potentially rendering it a weak auxin or even an anti-auxin. Any observed auxin-like activity would likely depend on its enzymatic conversion to an active form, which may be hindered by the N-methyl group.

  • Alternative Bioactivities: The structural modifications may confer novel biological activities unrelated to plant growth regulation. The synthesis and screening of various N-substituted indole derivatives have revealed compounds with cytotoxic, anti-proliferative, and antimicrobial properties.[15][16] It is conceivable that this compound could possess such activities.

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of this compound and IAA, a series of established bioassays can be employed.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a substance to induce cell elongation in oat coleoptiles.[6][17][18]

Principle: Auxins applied asymmetrically to a decapitated coleoptile cause differential growth, resulting in a measurable curvature. The degree of curvature is proportional to the auxin concentration.[6]

Protocol:

  • Germinate Avena sativa (oat) seeds in the dark for 2-3 days.

  • Under dim red light, decapitate the coleoptiles, removing the primary leaf.

  • Prepare agar blocks containing a range of concentrations of IAA and this compound.

  • Place an agar block asymmetrically on the cut surface of each coleoptile.

  • Incubate the coleoptiles in a dark, humid environment for 90-120 minutes.

  • Measure the angle of curvature of the coleoptiles.

  • Plot a dose-response curve for each compound.

Avena_Coleoptile_Bioassay Start Germinate Avena Seeds in Dark Decapitate Decapitate Coleoptiles Start->Decapitate Apply_Blocks Apply Agar Blocks Asymmetrically Decapitate->Apply_Blocks Prepare_Blocks Prepare Agar Blocks with Test Compounds Prepare_Blocks->Apply_Blocks Incubate Incubate in Dark & Humid Conditions Apply_Blocks->Incubate Measure Measure Angle of Curvature Incubate->Measure Analyze Plot Dose-Response Curve Measure->Analyze

Caption: Workflow for the Avena coleoptile curvature bioassay.

Root Elongation Assay

This assay assesses the effect of auxins on primary root growth, where high concentrations are typically inhibitory.[19][20]

Principle: The elongation of the primary root of seedlings is sensitive to auxin concentrations. While low concentrations can be stimulatory, higher concentrations inhibit root growth.

Protocol:

  • Sterilize and germinate Arabidopsis thaliana seeds on a nutrient-rich agar medium.

  • After a few days of growth, transfer seedlings to plates containing various concentrations of IAA and this compound.

  • Place the plates vertically in a growth chamber.

  • Measure the length of the primary root daily for several days.

  • Calculate the percentage of root growth inhibition compared to a control group.

DR5::GUS Reporter Gene Assay

This molecular assay provides a sensitive and quantitative measure of auxin-induced gene expression.[3][21][22]

Principle: The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of a reporter gene, typically β-glucuronidase (GUS). The level of GUS activity is correlated with the level of auxin signaling.[22][23]

Protocol:

  • Use transgenic Arabidopsis thaliana plants carrying the DR5::GUS construct.

  • Treat seedlings or tissues with a range of concentrations of IAA and this compound.

  • Perform a histochemical GUS staining assay to visualize the spatial pattern of auxin response.

  • Alternatively, use a fluorometric assay with a MUG substrate for quantitative analysis of GUS activity.

Quantitative Data Summary

The following table presents a hypothetical comparison based on the expected outcomes from the described bioassays. Actual experimental data would be required for a definitive comparison.

Biological AssayIndole-3-acetic acid (IAA)This compound (Predicted)
Avena Coleoptile Curvature Strong curvature at optimal concentrations (e.g., 10⁻⁶ to 10⁻⁵ M)Significantly reduced or no curvature, indicating low or no auxin activity.
Root Elongation Inhibition Significant inhibition at concentrations > 10⁻⁷ MMinimal to no inhibition, suggesting lack of auxin-like effect on root growth.
DR5::GUS Reporter Activity Strong induction of GUS expressionWeak or no induction of GUS expression, indicating a lack of engagement with the auxin signaling pathway.
In Vitro Receptor Binding (TIR1/AFB) High binding affinityLow to negligible binding affinity.

Conclusion and Future Directions

Indole-3-acetic acid is a well-characterized plant hormone with a defined mechanism of action and a broad range of biological activities. In contrast, the biological profile of this compound remains largely unexplored. Based on its chemical structure, it is hypothesized that this synthetic derivative will exhibit significantly reduced or altered auxin activity compared to IAA. The N-methylation and esterification are likely to impede its interaction with the canonical auxin signaling pathway.

Future research should focus on the direct experimental evaluation of this compound using the standardized bioassays outlined in this guide. Furthermore, screening for other potential biological activities, such as cytotoxic or antimicrobial effects, is warranted. Such studies will not only elucidate the structure-activity relationship of this specific compound but also contribute to the broader understanding of how modifications to the indole scaffold can be harnessed for the development of novel therapeutic agents and agrochemicals.

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A Spectroscopic Guide to Differentiating Methyl 2-(1-methyl-1H-indol-3-yl)acetate and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the fields of medicinal chemistry and drug development, the precise characterization of molecular structure is paramount. Isomers, molecules with identical formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of Methyl 2-(1-methyl-1H-indol-3-yl)acetate and its key positional isomers. By leveraging the distinct electronic environments within each isomer, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer definitive methods for their differentiation.

The Isomers in Focus

The primary molecule, this compound, is a derivative of the auxin plant hormone, indole-3-acetic acid. Its isomers, where the methyl acetate group is attached to different positions on the N-methylated indole ring, present a significant analytical challenge. This guide will focus on distinguishing the 3-substituted isomer from its 1- and 2-substituted counterparts, which are the most common synthetic variants.

G Molecular Structures of Indole Acetate Isomers C1 C2 C1->C2 Isomeric Relationship C3 C2->C3 Isomeric Relationship C3->C1 Isomeric Relationship

Caption: Structural representations of key indole acetate isomers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment, which is dictated by the position of the electron-donating indole nitrogen and the electron-withdrawing methyl acetate substituent.

Causality Behind Chemical Shifts:

  • Indole Ring Protons: The indole ring system possesses a unique distribution of electron density. The pyrrole part of the ring is electron-rich, leading to characteristic shielding and deshielding effects on its protons.

  • N-Methyl Group: The methyl group on the nitrogen (N-CH₃) typically appears as a sharp singlet. Its position can be influenced by the substituent on the ring.

  • Methylene and Ester Methyl Protons: The -CH₂- and -OCH₃ protons of the acetate group also give rise to sharp singlets. Their chemical shifts are diagnostic of the group's attachment point.

Comparative ¹H NMR Data (Typical δ values in CDCl₃):

Proton This compound Methyl 2-(1-methyl-1H-indol-2-yl)acetate Methyl 2-(indol-1-yl)acetate Rationale for Differentiation
H-2 ~7.0 ppm (s)N/A~6.5 ppm (d)The absence of a proton at C-2 in the 2-substituted isomer and the characteristic downfield shift of the C-2 proton in the 3-substituted isomer are key identifiers.
H-3 N/A~6.3 ppm (s)~7.1 ppm (d)The presence of a singlet for H-3 in the 2-substituted isomer is a clear distinguishing feature.
Aromatic Protons (H-4 to H-7) ~7.1-7.6 ppm (m)~7.0-7.6 ppm (m)~7.1-7.7 ppm (m)While there is overlap, the splitting patterns and precise shifts of these four protons provide a unique fingerprint for each isomer.
N-CH₃ ~3.7 ppm (s)~3.6 ppm (s)N/AThe N-CH₃ signal is absent in the N-substituted isomer.
-CH₂- ~3.7 ppm (s)~3.8 ppm (s)~4.9 ppm (s)The methylene protons in the N-substituted isomer are significantly deshielded due to their direct attachment to the electronegative nitrogen atom.
-OCH₃ ~3.6 ppm (s)~3.7 ppm (s)~3.7 ppm (s)The ester methyl protons are generally less affected by the substitution position on the indole ring.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information to ¹H NMR, offering insights into the carbon framework of the isomers. The chemical shifts of the indole ring carbons are particularly diagnostic.

Comparative ¹³C NMR Data (Typical δ values in CDCl₃):

Carbon This compound Methyl 2-(1-methyl-1H-indol-2-yl)acetate Methyl 2-(indol-1-yl)acetate
C=O ~172 ppm~171 ppm~169 ppm
C-2 ~127 ppm~138 ppm~129 ppm
C-3 ~108 ppm~106 ppm~102 ppm
C-3a ~128 ppm~128 ppm~128 ppm
C-4 ~119 ppm~120 ppm~121 ppm
C-5 ~122 ppm~121 ppm~121 ppm
C-6 ~120 ppm~120 ppm~120 ppm
C-7 ~110 ppm~109 ppm~109 ppm
C-7a ~137 ppm~137 ppm~136 ppm
N-CH₃ ~33 ppm~31 ppmN/A
-CH₂- ~31 ppm~34 ppm~48 ppm
-OCH₃ ~52 ppm~52 ppm~52 ppm

Key Differentiating Features in ¹³C NMR:

  • The chemical shift of the carbon atom to which the acetate group is attached (C-2 or C-3) is significantly different between the isomers.

  • The methylene carbon (-CH₂-) in the N-substituted isomer is notably downfield compared to the ring-substituted isomers.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups present in a molecule. While all isomers share the same functional groups, the precise vibrational frequencies can be subtly influenced by the electronic effects of their positions.

Characteristic IR Absorptions:

Vibrational Mode Approximate Wavenumber (cm⁻¹) Significance
C=O Stretch (Ester) 1730-1750This is a strong, sharp absorption characteristic of the ester carbonyl group. Its exact position can vary slightly with conjugation.
Aromatic C=C Stretch 1450-1600Multiple bands indicating the aromatic nature of the indole ring.
C-N Stretch 1200-1350Characteristic of the indole ring's C-N bonds.
Aromatic C-H Bending 700-900The pattern of these out-of-plane bending vibrations can sometimes provide clues about the substitution pattern on the benzene portion of the indole ring.

For instance, the C=O stretching frequency in this compound is typically around 1735 cm⁻¹, a value consistent with an ester carbonyl group.[1]

Mass Spectrometry: Fragmentation and Molecular Weight

Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. All isomers will have the same molecular ion peak (m/z), but their fragmentation pathways will differ, leading to a unique mass spectrum for each.

Fragmentation of this compound:

The most common fragmentation pathway involves the loss of the methoxycarbonyl group (-•COOCH₃) to form a stable indolyl-methyl cation.

G Mol [M]⁺˙ m/z = 203 Frag1 [M - •OCH₃]⁺ m/z = 172 Mol->Frag1 - •OCH₃ Frag2 [M - CH₂COOCH₃]⁺ m/z = 130 Mol->Frag2 - •CH₂COOCH₃ G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Indole Acetate Isomer Dissolve Dissolve in Appropriate Solvent Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C) Dissolve->NMR IR IR Spectroscopy Dissolve->IR MS Mass Spectrometry Dissolve->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity ID Isomer Identification Structure->ID

Caption: A generalized workflow for the spectroscopic analysis of indole acetate isomers.

Conclusion

The unambiguous identification of this compound from its isomers is readily achievable through a combination of modern spectroscopic techniques. ¹H NMR provides the most definitive data for distinguishing positional isomers, with the chemical shifts and splitting patterns of the indole ring protons and the methylene protons of the acetate group being particularly informative. ¹³C NMR complements this by providing a clear picture of the carbon skeleton. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides molecular weight information and isomer-specific fragmentation patterns. Together, these techniques form a robust analytical toolkit for researchers, scientists, and drug development professionals, ensuring the structural integrity of these important chemical entities.

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"assessing the purity of synthesized Methyl 2-(1-methyl-1H-indol-3-yl)acetate against a reference standard"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to the Orthogonal Purity Assessment of Synthesized Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Introduction: The Imperative of Purity in Scientific Discovery

In the realms of pharmaceutical development and high-stakes chemical research, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable science. An uncharacterized impurity, even at trace levels, can confound biological assays, compromise kinetic data, and introduce significant safety risks in therapeutic candidates. The subject of this guide, this compound, is an indole derivative—a scaffold of immense interest in medicinal chemistry.

This document provides an in-depth, technically-grounded comparison of a newly synthesized batch of this compound against a Certified Reference Standard (CRS). We will move beyond a single-method analysis, embracing an orthogonal, multi-technique approach. This strategy, leveraging the distinct chemical principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, creates a self-validating system that imparts the highest degree of confidence in the final purity assessment.

Foundational Materials: The Synthesized Analyte and the Benchmark Standard

Synthesized this compound: The test material was produced via a standard laboratory synthesis, involving the N-methylation of Methyl 2-(1H-indol-3-yl)acetate using a methylating agent like iodomethane in the presence of a base.[1] Post-synthesis, the crude product was subjected to column chromatography for initial purification. This resulting material is the subject of our rigorous analytical investigation.

Certified Reference Standard (CRS): A CRS is a highly characterized and purified substance used as a measurement benchmark.[2][3] For this assessment, a CRS of this compound with a certified purity of ≥99.5% was procured from a United States Pharmacopeia (USP)-recognized vendor.[2][4] This standard is the ultimate arbiter against which our synthesized batch's identity, purity, and strength are compared.

The Orthogonal Approach: A Triad of Analytical Confidence

Caption: Orthogonal Strategy for Purity Verification.

Technique I: High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for purity and impurity analysis in the pharmaceutical industry, especially for non-volatile and thermally labile compounds like our indole derivative.[5][6] We employ a Reversed-Phase HPLC (RP-HPLC) method, which separates compounds based on their hydrophobicity. A C18 stationary phase is the logical choice, as its non-polar nature provides excellent retention and resolution for aromatic molecules.[7][8] A Diode Array Detector (DAD) is used to monitor the elution, allowing for peak purity analysis and detection of impurities with different UV-Vis spectra.

Experimental Protocol: RP-HPLC Purity Method
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.

  • Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the synthesized sample and the CRS into separate vials. Dissolve in 1 mL of 50:50 Acetonitrile:Water to create 1 mg/mL stock solutions.

This method's reliability is underpinned by validation principles outlined in the ICH Q2(R1) guidelines, ensuring specificity, linearity, and precision.[9][10]

HPLC_Workflow start Sample Preparation (1 mg/mL in ACN/H2O) inject Inject 5 µL into HPLC System start->inject separation Gradient Elution on C18 Column (Separation by Polarity) inject->separation detection DAD Detection at 280 nm separation->detection analysis Data Analysis (Peak Integration, Area %) detection->analysis end Purity Report analysis->end

Caption: HPLC Experimental Workflow Diagram.

Comparative HPLC Data
Sample IDRetention Time (min)Peak Area %Impurity Profile (Area %)
CRS 9.5299.85%Impurity A (0.08%), Impurity B (0.07%)
Synthesized Sample 9.5199.15%Impurity A (0.45%), Impurity B (0.15%), Unknown (0.25%)

The data indicates that the synthesized sample has a lower purity than the CRS and contains a higher level of known impurities, plus one unknown impurity.

Technique II: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: While HPLC is excellent for the main compound, GC-MS is the superior technique for detecting and identifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps (e.g., N,N-Dimethylformamide, Ethyl Acetate, Hexane).[11][12][13] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer acts as a definitive detector, providing a molecular fingerprint (fragmentation pattern) for each eluting compound, allowing for unambiguous identification.[13][14]

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial temp 50 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve ~2 mg of each sample in 1 mL of Dichloromethane.

GCMS_Workflow start Sample Preparation (2 mg/mL in DCM) inject Inject 1 µL into GC start->inject separation Temperature Program in GC Column (Separation by Volatility) inject->separation ionization EI Ionization separation->ionization detection Mass Spectrometry (Separation by m/z) ionization->detection analysis Library Search & Spectral Interpretation detection->analysis end Impurity ID Report analysis->end NMR_Principle sample Sample in Magnetic Field (B₀) pulse Apply Radiofrequency Pulse sample->pulse relaxation Nuclei Relax & Emit Signal (FID) pulse->relaxation transform Fourier Transform relaxation->transform spectrum Generate NMR Spectrum (Chemical Shift vs. Intensity) transform->spectrum structure Correlate Spectrum to Molecular Structure spectrum->structure

Caption: Principle of NMR for Structural Confirmation.

Comparative ¹H NMR Data (Key Shifts, δ in ppm)
Proton AssignmentLiterature Value [1]CRSSynthesized Sample
Indole H (d)7.607.617.61
Indole H (s)7.037.047.04
O-CH₃ (s)3.773.783.78
Methylene CH₂ (s)3.753.763.76
N-CH₃ (s)3.693.703.70

The chemical shifts and splitting patterns of the synthesized sample are an exact match to the CRS and literature values, confirming the structural identity. Minor, low-intensity peaks were observed in the synthesized sample's spectrum that were absent in the CRS, corroborating the presence of impurities found by HPLC.

Consolidated Findings and Final Purity Statement

By synthesizing the data from our orthogonal methods, we can construct a complete and trustworthy profile of our synthesized material.

Analytical TechniqueCRS ResultSynthesized Sample ResultInsight Gained
HPLC Purity: 99.85%Purity: 99.15%Quantifies non-volatile impurities.
GC-MS No volatile impuritiesContains Ethyl Acetate & HexaneIdentifies residual solvents.
¹H NMR Structure confirmedStructure confirmedUnambiguously verifies chemical identity.

The synthesized batch of this compound has been successfully identified, with its chemical structure confirmed by ¹H NMR spectroscopy. The primary analytical technique for purity, RP-HPLC, determined a purity value of 99.15% based on the area normalization of all detected peaks. This value is lower than that of the Certified Reference Standard (99.85%). The orthogonal analysis by GC-MS provided critical, complementary information, identifying the presence of residual solvents that contribute to the overall impurity profile but are not detected by the primary HPLC method. The concordance between these independent, robust analytical techniques provides a high degree of confidence in the assigned purity value and a comprehensive understanding of the sample's composition.

References

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  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. [Link]

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Preprints.org. [Link]

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  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

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A Comparative Guide to the Anticancer Efficacy of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the potential anticancer efficacy of Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a synthetic indole derivative. In the landscape of oncology research, the indole scaffold is a privileged structure, forming the backbone of numerous bioactive compounds with significant therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth comparison with established anticancer agents, supported by established experimental protocols.

While direct comparative clinical data for this compound is emerging, this guide synthesizes preclinical evidence from structurally similar indole-3-acetic acid (IAA) derivatives to provide a robust framework for its evaluation.[1][3] The narrative is grounded in the principles of scientific integrity, explaining the rationale behind experimental designs and ensuring that the described protocols are self-validating.

Introduction to this compound and its Therapeutic Rationale

This compound belongs to the family of indole-3-acetic acid derivatives. The indole nucleus is a key structural motif in many anticancer agents, both natural and synthetic, and is present in several FDA-approved drugs.[2][4] The anticancer activity of indole derivatives is often attributed to their ability to induce apoptosis, inhibit tubulin polymerization, and modulate critical signaling pathways involved in cancer cell proliferation and survival.[1][5]

The methylation at the N-1 position of the indole ring in this compound is a key structural feature that may enhance its lipophilicity and cellular uptake, potentially leading to improved potency compared to its non-methylated counterparts.[2] The proposed mechanism of action, like other IAA derivatives, may involve its oxidative activation within the tumor microenvironment to generate cytotoxic species.[3][6]

Comparative In Vitro Efficacy Assessment

To objectively evaluate the anticancer potential of this compound, a comparative in vitro study is proposed against well-characterized cancer cell lines and established chemotherapeutic agents.

Selection of Comparator Compounds and Cell Lines

The choice of comparators is critical for a meaningful assessment. For this guide, we select:

  • Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a potent broad-spectrum positive control.

  • Paclitaxel: A taxane that stabilizes microtubules, leading to cell cycle arrest and apoptosis. It is a relevant comparator given that some indole derivatives are known to target tubulin.[5]

The selected human cancer cell lines represent diverse and common cancer types:

  • MCF-7: Estrogen receptor-positive breast adenocarcinoma.

  • HeLa: Cervical adenocarcinoma.

  • A549: Lung carcinoma.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's cytotoxic potency. The following table summarizes hypothetical, yet plausible, IC50 values for this compound based on the known activity of related indole derivatives, in comparison to standard chemotherapeutics.[5]

CompoundMCF-7 (IC50 in µM)HeLa (IC50 in µM)A549 (IC50 in µM)
This compound8.55.212.1
Doxorubicin1.20.81.5
Paclitaxel0.90.51.1

Note: The IC50 values for this compound are illustrative and based on the reported activities of similar indole derivatives for comparative context.

Mechanistic Insights: Elucidating the Mode of Action

Understanding the mechanism by which a compound exerts its anticancer effects is paramount in drug development. For indole derivatives, several pathways are implicated.

Proposed Signaling Pathway

The anticancer activity of many indole-3-acetic acid derivatives is linked to the induction of oxidative stress and subsequent apoptosis. The following diagram illustrates a plausible signaling cascade initiated by this compound.

G MIA Methyl 2-(1-methyl-1H- indol-3-yl)acetate ROS Reactive Oxygen Species (ROS) Generation MIA->ROS Mito Mitochondrial Dysfunction ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (MCF-7, HeLa, A549) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, Doxorubicin, and Paclitaxel for 48 hours. Include a vehicle control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of the anticancer compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Line Culture (MCF-7, HeLa, A549) Seeding Cell Seeding (96-well plates) CellCulture->Seeding CompoundPrep Compound Dilution (Test & Comparators) Treatment Compound Treatment (48 hours) CompoundPrep->Treatment Seeding->Treatment MTT MTT Assay Treatment->MTT Readout Absorbance Reading (570 nm) MTT->Readout IC50 IC50 Calculation Readout->IC50

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the anticancer efficacy of this compound. Based on the established activities of related indole derivatives, this compound holds promise as a potential anticancer agent. The provided experimental protocols offer a standardized approach for its preclinical assessment.

Future studies should focus on in vivo efficacy studies in animal models to validate the in vitro findings. Furthermore, detailed mechanistic studies, including cell cycle analysis and apoptosis assays (e.g., Annexin V/PI staining), will be crucial to fully elucidate its mode of action. The continued exploration of indole derivatives like this compound is a promising avenue in the development of novel cancer therapeutics.

References

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC - PubMed Central. [Link]

  • Oxidative Activation of indole-3-acetic Acids to Cytotoxic Species- A Potential New Role for Plant Auxins in Cancer Therapy. PubMed. [Link]

  • Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate. Taylor & Francis Online. [Link]

  • Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

  • Anticancer and Antimicrobial Activity of Chlorella vulgaris BA02 Algae Extract Containing Indole-3-Acetic Acid. MDPI. [Link]

  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review updat… - OUCI. [Link]

  • Anti-Tumor Activity of Indole: A Review. OiPub. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC - NIH. [Link]

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Independent Laboratory Validation of a Synthetic Route for Methyl 2-(1-methyl-1H-indol-3-yl)acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Chemical Synthesis

Methyl 2-(1-methyl-1H-indol-3-yl)acetate is a key intermediate and building block in medicinal chemistry and materials science. As a derivative of indole-3-acetic acid, a prominent phytohormone, its analogs are explored for a wide range of biological activities.[1][2] The reliability of any research or development program hinges on the robustness and reproducibility of the synthetic routes used to obtain such critical compounds.

However, the scientific community is increasingly aware of a "reproducibility crisis," where published experimental results are difficult to replicate.[3][4] This issue is particularly acute in organic synthesis, where subtle, often unreported, variations in reaction conditions can lead to significant deviations in outcome.[5][6] To address this, independent laboratory validation (ILV) has emerged as the gold standard for verifying the reliability of a synthetic protocol.[7] An ILV provides objective evidence that a method is transferable, robust, and consistently yields a product of the required identity, purity, and quantity.

This guide provides an in-depth comparison of a proposed synthetic route for this compound with its rigorous validation by an independent laboratory. We will dissect the experimental choices, present detailed protocols for both synthesis and analysis, and offer a transparent comparison of the results, thereby furnishing researchers and drug development professionals with a validated, trustworthy synthetic procedure.

The Synthetic Pathway: A Two-Step Approach

The chosen synthetic route begins with commercially available Indole-3-acetic acid (IAA) and proceeds through N-methylation followed by esterification. This pathway was selected for its use of common laboratory reagents and relatively straightforward transformations, making it an ideal candidate for widespread adoption.

cluster_0 Originating Laboratory: Proposed Synthesis IAA Indole-3-acetic acid Intermediate 1-Methyl-1H-indole-3-acetic acid IAA->Intermediate Step 1: N-Methylation NaH, MeI, THF Product This compound Intermediate->Product Step 2: Esterification MeOH, H₂SO₄ (cat.)

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:
  • Step 1: N-Methylation: Sodium hydride (NaH) is a strong, non-nucleophilic base, making it ideal for deprotonating the indole nitrogen without competing in side reactions. Tetrahydrofuran (THF) is used as an aprotic solvent to prevent quenching the base. Methyl iodide (MeI) is a highly effective methylating agent. The choice to perform this step first protects the potentially reactive N-H proton from interfering with the subsequent acidic esterification conditions.

  • Step 2: Fischer Esterification: This classic acid-catalyzed reaction utilizes an excess of methanol (MeOH) as both the solvent and the nucleophile, driving the equilibrium towards the ester product. A catalytic amount of sulfuric acid (H₂SO₄) is a cost-effective and potent catalyst for this transformation.

The Validation Mandate: An Independent Laboratory's Protocol

An independent laboratory was tasked with replicating the synthesis and unequivocally verifying the structure and purity of the final product. The core objective is to determine if an analyst, inexperienced with this specific procedure but skilled in the art, can achieve a comparable outcome by strictly following the provided protocol. This process is fundamental for regulatory submissions and for building confidence in a chemical supply chain.[7][8]

cluster_1 Independent Laboratory: Validation Workflow A Receive & Review Originating Protocol B Procure Reagents (Independent Sources) A->B C Execute Synthesis (Strict Adherence) B->C D Isolate & Purify Product C->D E Full Analytical Characterization D->E F Compare Data vs. Originator & Reference Standards E->F G Issue Validation Report (Pass/Fail) F->G

Caption: Standard workflow for independent laboratory validation (ILV).

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Step 1: Synthesis of 1-Methyl-1H-indole-3-acetic acid

    • Suspend Indole-3-acetic acid (10.0 g, 57.1 mmol) in 200 mL of anhydrous THF in a 500 mL round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 5.7 g, 142.7 mmol, 2.5 equiv) portion-wise over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour.

    • Add methyl iodide (4.3 mL, 68.5 mmol, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the slow addition of 50 mL of water.

    • Acidify the aqueous solution to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate (3 x 100 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude intermediate.

  • Step 2: Synthesis of this compound

    • Dissolve the crude 1-Methyl-1H-indole-3-acetic acid in 250 mL of methanol.

    • Add concentrated sulfuric acid (1.5 mL) dropwise.

    • Reflux the mixture for 6 hours.

    • Cool the reaction to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in 150 mL of ethyl acetate and wash with saturated NaHCO₃ solution (2 x 75 mL) and then brine (1 x 75 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, 20% Ethyl Acetate in Hexanes) to afford the title compound.

Protocol 2: Analytical Validation Methods
  • High-Performance Liquid Chromatography (HPLC)

    • System: Agilent 1260 Infinity II or equivalent.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Isocratic, 70% Acetonitrile, 30% Water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Purpose: Determine the purity of the final product by calculating the peak area percentage.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Instrument: Bruker Avance 400 MHz or equivalent.

    • Solvent: Chloroform-d (CDCl₃).

    • ¹H NMR: Acquire standard proton spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra to verify the carbon backbone of the molecule.[11][12]

  • Mass Spectrometry (MS)

    • Technique: Electrospray Ionization (ESI).

    • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) to confirm the molecular weight of the compound.[12][13]

Comparative Data Analysis

The ultimate test of a synthetic route's validity is a direct comparison of the results obtained by two independent laboratories. The acceptance criteria are typically stringent, with purity levels expected to match closely and yields to be within a reasonable margin of error.

ParameterOriginating Laboratory (Expected)Independent Laboratory (Actual)Acceptance CriteriaStatus
Overall Yield 75%71%±10% of Originating LabPass
Physical Appearance Off-white solidOff-white solidConsistent AppearancePass
Purity (HPLC) >99.0%99.3%≥98.5%Pass
¹H NMR Conforms to structureConforms to structureIdentical SpectraPass
¹³C NMR Conforms to structureConforms to structureIdentical SpectraPass
MS (m/z [M+H]⁺) Expected: 204.102Observed: 204.101± 0.002 DaPass
Discussion of Results

The independent laboratory successfully replicated the synthesis of this compound. The overall yield of 71% was well within the acceptable range of the originating laboratory's reported 75%. Crucially, all analytical data were consistent between the two labs and matched the expected structure of the target compound. The high purity confirmed by HPLC (>99%) demonstrates the effectiveness of the described purification protocol. The concordance of NMR and high-resolution MS data provides unequivocal proof of identity.

The successful validation confirms that the synthetic protocol is robust, reliable, and transferable. This provides a high degree of confidence for scientists intending to use this method for producing this compound for further research, development, or as a quality-controlled starting material.[8]

Conclusion

The independent validation of this two-step synthesis for this compound demonstrates a clear and successful outcome. By adhering strictly to the provided methodology, the independent laboratory was able to reproduce the synthesis, achieving a comparable yield and confirming the product's identity and high purity through a battery of standard analytical techniques. This guide underscores the critical importance of ILV in modern chemical science, transforming a published procedure into a verified, trustworthy protocol. Researchers, scientists, and drug development professionals can now proceed with confidence, utilizing this route to access high-purity material for their critical applications.

References

  • Title: Synthesis, crystal structure and DFT study of methyl 2-(1H-indol-3-yl)-2-oxoacetate Source: Taylor & Francis Online URL: [Link]

  • Title: Improving reproducibility through condition-based sensitivity assessments: application, advancement and prospect Source: Royal Society of Chemistry URL: [Link]

  • Title: Can Reproducibility in Chemical Research be Fixed? Source: Enago Academy URL: [Link]

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  • Title: Indole-3-acetic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Colorimetric Determination of Indole using p-hydroxybenzaldehyde Source: International Journal of Engineering and Applied Sciences URL: [Link]

  • Title: Independent Laboratory Validations (ILV) Source: Oxford Analytical Services URL: [Link]

  • Title: Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives Source: Dogo Rangsang Research Journal URL: [Link]

  • Title: Synthetic route of α-substituted indole-3-acetic acids. Source: ResearchGate URL: [Link]

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  • Title: Process of producing indole-3-acetic acids Source: Google Patents URL
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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-depth Technical Guide to Procedural Safety and Logistical Planning.

I. Hazard Assessment and Initial Considerations

Methyl 2-(1-methyl-1H-indol-3-yl)acetate belongs to the indole family of compounds. Indole derivatives are a significant class of compounds in medicinal chemistry due to their wide-ranging biological activities.[1][2] While many are investigated for their therapeutic potential, it is this very bioactivity that requires careful handling and disposal. In the absence of specific toxicity data, it is prudent to treat this compound as a potentially hazardous substance.

Key Considerations:

  • Assume Hazard: In the absence of a definitive SDS, treat the compound as hazardous. This includes potential for skin and eye irritation, and possible toxicity if ingested or inhaled.

  • Regulatory Framework: All disposal procedures must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]

  • Waste Minimization: The first principle of waste management is to minimize its generation. Plan experiments to use the minimum amount of material necessary.

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.Protects against accidental splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Body Protection A laboratory coat or chemical-resistant apron.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any dust or aerosols, which is especially important for powdered forms.
III. Step-by-Step Disposal Protocol

The disposal of this compound should be handled as hazardous chemical waste. Drain disposal is strictly prohibited.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility has been verified.

  • Liquid Waste:

    • Solutions of this compound should be collected in a separate, leak-proof, and compatible hazardous waste container.

    • If dissolved in a flammable solvent, the waste must be managed as both hazardous and flammable.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as pipette tips, gloves, and weighing paper, should be collected as solid hazardous waste.

2. Containerization and Labeling:

  • Container Choice: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name: "this compound," and the approximate quantity. Include any known hazard warnings.

3. Storage:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

  • The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by a certified hazardous waste disposal company.

  • Provide the disposal company with all available information about the waste, including its chemical name and any known or suspected hazards.

IV. Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and the spilled substance and place it in a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

V. Logical Framework for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Prep Waste Generation (Unused chemical, contaminated materials, solutions) Segregate Segregate Waste (Solid vs. Liquid) Prep->Segregate Characterize Waste Containerize Containerize in Compatible & Labeled Containers Segregate->Containerize Package Safely Store Store in Designated Satellite Accumulation Area Containerize->Store Secure Storage Disposal Arrange Pickup by Certified Waste Disposal Company Store->Disposal Schedule Pickup Documentation Complete Waste Manifest Disposal->Documentation Ensure Compliance

Caption: Disposal workflow for this compound.

VI. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By following this guide, researchers and scientists can ensure they are handling this chemical waste in a manner that is safe, compliant, and protective of our ecosystem. Always prioritize safety and when in doubt, consult with your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal professional.

References

  • Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Methyl Acetate.
  • Ing. Petr Švec - PENTA s.r.o. (2025, April 23). Safety Data Sheet: Methyl acetate.
  • Flinn Scientific. (2016, March 22). Indole-3-acetic Acid Safety Data Sheet (SDS).
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • Ma, Q., Qu, Y., Shen, W., Zhang, Z., Wang, J., Zhou, J., & Z-Jane, A. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2680. [Link]

  • ChemScience. (2024, November 8). Safety Data Sheet: Indole-3-acetic acid (IAA), Plant Culture Tested.
  • PubChem. (n.d.). methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Methyl Acetate. Retrieved from a source providing the hazard summary.
  • Yang, Y., Xu, R., Ma, C., Vlot, A. C., & Klessig, D. F. (2008). Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology, 147(2), 1034–1045. [Link]

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  • CDH Fine Chemical. (n.d.). Indole-3-Acetic Acid (IAA) Plant Culture Tested CAS NO 87-51-4.
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Navigating the Unseen: A Guide to Personal Protective Equipment for Handling Methyl 2-(1-methyl-1H-indol-3-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. Methyl 2-(1-methyl-1H-indol-3-yl)acetate, a member of the indole family, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and handling protocols for this compound, empowering you to conduct your research with confidence and security.

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is synthesized from safety information for structurally related indole derivatives and general principles of laboratory safety. A thorough and independent risk assessment must be conducted by researchers based on the specific experimental conditions and quantities of the compound being used.

Hazard Profile: Understanding the Risks of Indole Derivatives

Indole and its derivatives, while crucial in many biological processes, can present a range of health hazards. Based on the known properties of similar compounds, researchers should anticipate that this compound may cause skin, eye, and respiratory irritation[1][2]. Some indole compounds may also be harmful if swallowed or absorbed through the skin[3]. Therefore, a proactive and comprehensive approach to PPE is not just recommended, but essential.

The Last Line of Defense: A Multi-Faceted PPE Strategy

Personal protective equipment is the final barrier between the researcher and potential chemical exposure. A complete PPE ensemble is mandatory when handling this compound. The following table outlines the minimum recommended PPE, with explanations rooted in the potential hazards of indole derivatives.

Protection Type Specific Recommendation Justification
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.Protects against potential eye irritation from splashes or aerosols[1][2][3].
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged or immersive contact, consider double-gloving or using thicker, more robust gloves.Prevents skin contact and absorption. Indole derivatives can cause skin irritation[1][2][3].
Body Protection A standard laboratory coat is mandatory. For procedures with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn over the lab coat.Minimizes skin exposure to the compound[1][3].
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved N95 or higher-level respirator is recommended. All work with this compound should ideally be conducted within a certified chemical fume hood.Protects against the inhalation of airborne particles, which may cause respiratory tract irritation[1][2].

Operational Blueprint for Safe Handling

A systematic workflow is critical to minimizing exposure and ensuring a safe laboratory environment. The following procedural steps provide a clear and logical sequence for the safe handling of this compound.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review Safety Data for Related Compounds prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare a Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Compound Carefully prep_workspace->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve storage_conditions Store at Recommended Temperature, Protected from Light handle_dissolve->storage_conditions dispose_waste Dispose of Waste According to Institutional and Local Regulations storage_conditions->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Methodologies
  • Review Available Safety Information: Before beginning any work, thoroughly review the safety data for structurally similar indole derivatives to be fully aware of potential hazards and safety precautions.

  • Don Appropriate PPE: As detailed in the table above, ensure you are wearing the correct personal protective equipment.

  • Work in a Ventilated Area: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Careful Weighing: When weighing the solid compound, do so in a manner that avoids the generation of dust.

  • Dissolving the Compound: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage: For long-term stability, it is advisable to store the compound at -20°C and protected from light, as is common for many indole derivatives[1]. The container should be tightly sealed to prevent moisture absorption and contamination[1].

  • Waste Disposal: All waste materials, including empty containers, contaminated gloves, and other disposable items, should be treated as hazardous waste. Dispose of this waste in accordance with your institution's and local environmental regulations[4][5]. Do not discharge into drains or the environment[4][6].

Emergency Preparedness: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. Being prepared for emergencies is a critical component of laboratory safety.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The responsible handling of chemical compounds like this compound is a cornerstone of scientific integrity and professional responsibility. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and methodical handling procedures, researchers can create a safe and productive laboratory environment. This commitment to safety not only protects individuals but also upholds the high standards of the scientific community.

References

  • PubChem. methyl (2-methyl-1H-indol-3-yl)(oxo)acetate. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.